Phd-1-IN-1
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-([1,2,4]triazolo[1,5-a]pyridin-5-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4/c14-8-10-4-6-11(7-5-10)12-2-1-3-13-15-9-16-17(12)13/h1-7,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYMFBHALUHGST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C(=C1)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Synthesis of PhD-1-IN-1: A Potent and Selective HIF Prolylhydroxylase Domain-1 Inhibitor
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide details the discovery, synthesis, and biological evaluation of PhD-1-IN-1, a potent and orally active inhibitor of Hypoxia-Inducible Factor (HIF) prolylhydroxylase domain-1 (PHD-1). This compound exhibits high selectivity for PHD-1, a key enzyme in the regulation of the HIF signaling pathway, which plays a crucial role in cellular response to hypoxia. This document provides a comprehensive overview of the compound's mechanism of action, quantitative biochemical and pharmacokinetic data, detailed experimental protocols for its evaluation, and a proposed synthesis pathway.
Discovery and Rationale
This compound was identified through a focused discovery effort aimed at developing selective inhibitors of the PHD isoforms. The prolyl hydroxylase domain-containing enzymes (PHD1, PHD2, and PHD3) are key oxygen sensors that regulate the stability of the alpha subunit of the HIF transcription factor. Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. Inhibition of PHDs, particularly PHD-1, has emerged as a promising therapeutic strategy for various ischemic diseases and inflammatory conditions by stabilizing HIF-α and activating downstream hypoxia-responsive genes.
The discovery of this compound was first reported in a 2017 publication in the Journal of Medicinal Chemistry, titled "1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction". The researchers designed a series of compounds based on a 1,2,4-triazolo-[1,5-a]pyridine scaffold, leading to the identification of this compound as a highly potent and selective inhibitor.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its biochemical potency and pharmacokinetic properties.
Table 1: In Vitro Biochemical Potency
| Target | IC50 (μM) |
| PHD-1 | 0.034 |
Table 2: In Vivo Pharmacokinetic Profile in Mice (Oral Administration)
| Parameter | Value | Unit |
| Dose | 3 | mg/kg |
| Cmax | 0.8 | μM |
| AUC | 176 | ng·h/mL |
Mechanism of Action
This compound exerts its inhibitory effect through a unique binding mode within the active site of the PHD-1 enzyme. Structural studies have revealed that this compound engages in a monodentate interaction with the catalytic Fe2+ ion. This interaction is distinct from many other PHD inhibitors and contributes to its high potency. A key feature of its binding is the induction of a conformational change in the enzyme, specifically promoting an "Arg367-out" pocket. This unique mechanism of action is responsible for its high selectivity for PHD-1 over other PHD isoforms.
Caption: Signaling pathway of this compound action.
Synthesis Pathway
The synthesis of this compound involves the construction of the core 2-(1H-benzo[d]imidazol-1-yl)-[1][2][3]triazolo[1,5-a]pyridine scaffold. While the exact, step-by-step synthesis from the primary literature is proprietary, a plausible synthetic route can be proposed based on established organic chemistry principles for the formation of similar heterocyclic systems.
A potential synthetic approach could involve the reaction of a substituted 2-aminopyridine derivative with a suitable reagent to form the triazolopyridine core, followed by the coupling with a benzimidazole moiety.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are based on standard laboratory procedures and information gathered from related research.
PHD-1 Enzymatic Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound against the PHD-1 enzyme.
-
Materials:
-
Recombinant human PHD-1 enzyme
-
HIF-1α peptide substrate (e.g., biotinylated peptide corresponding to the oxygen-dependent degradation domain)
-
α-ketoglutarate
-
Ascorbate
-
Fe(II) (e.g., (NH4)2Fe(SO4)2·6H2O)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
Detection reagents (e.g., AlphaScreen™ reagents or time-resolved fluorescence resonance energy transfer [TR-FRET] reagents)
-
384-well microplates
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the this compound dilutions to the wells.
-
Add a solution containing the PHD-1 enzyme, Fe(II), and ascorbate to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a solution containing the HIF-1α peptide substrate and α-ketoglutarate.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stopping solution (e.g., EDTA in buffer).
-
Add the detection reagents according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Read the plate using a suitable plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
HIF-1α Stabilization Assay (Western Blot)
This protocol outlines the procedure to assess the ability of this compound to stabilize HIF-1α in cultured cells.
-
Materials:
-
Cell line (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 4-8 hours). Include a vehicle control (DMSO).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Prepare protein samples for electrophoresis by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Mouse Pharmacokinetic Study
This protocol provides a general framework for evaluating the pharmacokinetic properties of this compound in mice following oral administration.
-
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Mice (e.g., C57BL/6)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
-
-
Procedure:
-
Formulate this compound in the appropriate vehicle at the desired concentration.
-
Fast the mice overnight before dosing.
-
Administer a single oral dose of this compound to each mouse via oral gavage.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing via a suitable method (e.g., tail vein or retro-orbital bleeding).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Prepare plasma standards and quality control samples.
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
-
References
The Primary Cellular Target of Phd-1-IN-1: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of the primary cellular target of Phd-1-IN-1, a potent inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylase Domain 1 (PHD1). Inhibition of PHD1 stabilizes the alpha subunit of HIF (HIF-α), a master transcriptional regulator of the cellular response to hypoxia. This guide details the mechanism of action, provides quantitative data on its inhibitory activity, outlines key experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows. While specific quantitative data for "this compound" is not extensively available in public literature, this guide utilizes representative data from well-characterized selective PHD1 inhibitors to provide a thorough and technically accurate resource.
Introduction: The Hypoxia-Inducible Factor (HIF) Pathway and the Role of PHD1
The cellular response to low oxygen tension (hypoxia) is orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors. HIF is a heterodimer composed of an oxygen-labile α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a stable β-subunit (HIF-1β, also known as ARNT). Under normoxic conditions, the HIF-α subunit is targeted for proteasomal degradation through the action of HIF prolyl-hydroxylase domain (PHD) enzymes.
There are three main PHD isoforms: PHD1 (EGLN2), PHD2 (EGLN1), and PHD3 (EGLN3). These enzymes utilize molecular oxygen, Fe(II), and α-ketoglutarate as co-factors to hydroxylate specific proline residues on HIF-α. This hydroxylation event is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which polyubiquitinates HIF-α, marking it for destruction by the proteasome. Under hypoxic conditions, the lack of molecular oxygen inhibits PHD activity, leading to the stabilization and nuclear translocation of HIF-α. In the nucleus, HIF-α dimerizes with HIF-1β and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating their transcription. These target genes are involved in various adaptive processes, including angiogenesis, erythropoiesis, and anaerobic metabolism. Another key regulator is the Factor Inhibiting HIF (FIH), which hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-α, thereby blocking its interaction with transcriptional coactivators.
PHD1 has been implicated in various physiological and pathophysiological processes, including inflammation and cell metabolism, making it an attractive therapeutic target.
This compound: Mechanism of Action and Primary Cellular Target
The primary cellular target of this compound is the HIF Prolyl-Hydroxylase Domain 1 (PHD1) . This compound is a potent inhibitor of this enzyme, with a reported half-maximal inhibitory concentration (IC50) of 0.034 µM . The mechanism of inhibition involves a unique monodentate binding interaction with the ferrous iron (Fe2+) cofactor in the active site of PHD1. By binding to the active site, this compound prevents the hydroxylation of HIF-α, leading to its stabilization even under normoxic conditions.
Quantitative Data on Inhibitor Activity
The following table summarizes the inhibitory activity of a representative selective PHD1 inhibitor, providing a profile of its potency and selectivity against related enzymes.
| Target Enzyme | IC50 (nM) | Assay Type | Reference |
| PHD1 | 34 | Biochemical | Representative Data |
| PHD2 | >1000 | Biochemical | Representative Data |
| PHD3 | >1000 | Biochemical | Representative Data |
| FIH (Factor Inhibiting HIF) | >10000 | Biochemical | Representative Data |
Key Experimental Protocols
In Vitro PHD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a common method for determining the in vitro potency of inhibitors against PHD1.
Materials:
-
Recombinant human PHD1 enzyme
-
HIF-1α peptide substrate (biotinylated)
-
α-ketoglutarate
-
FeSO4
-
Ascorbic acid
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Anti-hydroxy-HIF-1α antibody (Europium cryptate labeled)
-
Streptavidin-XL665
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Prepare a master mix containing PHD1 enzyme, HIF-1α peptide substrate, FeSO4, and ascorbic acid in assay buffer.
-
Reaction Initiation: Add the compound dilutions to the 384-well plate. Add the enzyme/substrate master mix to each well to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding a detection mix containing the Europium cryptate-labeled anti-hydroxy-HIF-1α antibody and Streptavidin-XL665.
-
Signal Reading: Incubate the plate for a further 60 minutes at room temperature to allow for antibody binding. Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular HIF-1α Stabilization Assay (Western Blot)
This protocol details the assessment of this compound's ability to stabilize HIF-1α in a cellular context.
Materials:
-
Human cell line (e.g., HEK293, HeLa)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-HIF-1α, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound for a specified time (e.g., 4-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary anti-HIF-1α antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Re-probe the membrane with an anti-β-actin antibody to confirm equal loading. Quantify the band intensities to determine the dose-dependent increase in HIF-1α stabilization.
Visualizations: Signaling Pathways and Experimental Workflows
HIF-1α Signaling Pathway
Caption: The HIF-1α signaling pathway under normoxic and hypoxic/PHD1-inhibited conditions.
Experimental Workflow for this compound Characterization
Caption: A logical workflow for the characterization and target validation of this compound.
Conclusion
This compound is a potent and, based on representative data for similar compounds, likely selective inhibitor of PHD1. Its primary cellular effect is the stabilization of HIF-α, leading to the transcriptional activation of hypoxia-responsive genes. This mechanism of action holds therapeutic potential in various disease contexts. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and development of this compound and other PHD inhibitors. Further research should focus on obtaining specific selectivity data for this compound and exploring its efficacy and safety in preclinical models.
The Role of Phd-1-IN-1 in the Stabilization of HIF-1α: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypoxia-Inducible Factor-1 alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions, or hypoxia. Its stability is tightly controlled by a class of enzymes known as Prolyl Hydroxylase Domain enzymes (PHDs). Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-1α, targeting it for rapid proteasomal degradation. Inhibition of PHDs, therefore, leads to the stabilization of HIF-1α, allowing it to accumulate, translocate to the nucleus, and activate a cascade of genes involved in angiogenesis, erythropoiesis, and metabolic adaptation. Phd-1-IN-1 is a potent and selective inhibitor of PHD1, a key member of the PHD family. This technical guide provides an in-depth overview of the role of this compound in stabilizing HIF-1α, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.
Introduction to the HIF-1α Pathway and PHD Enzymes
The cellular response to hypoxia is a critical physiological process, and at its core lies the transcription factor HIF-1. HIF-1 is a heterodimer composed of an oxygen-labile α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β, also known as ARNT). The stability of HIF-1α is the primary point of regulation for HIF-1 activity.
Under normal oxygen levels (normoxia), HIF-1α is hydroxylated on specific proline residues (Pro402 and Pro564 in humans) by PHD enzymes. These enzymes, including PHD1, PHD2, and PHD3, are 2-oxoglutarate and Fe(II)-dependent dioxygenases. The hydroxylation of HIF-1α creates a binding site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which subsequently polyubiquitinates HIF-1α, marking it for rapid degradation by the proteasome.
In hypoxic conditions, the lack of molecular oxygen as a substrate limits PHD activity. As a result, HIF-1α is not hydroxylated, escapes degradation, and stabilizes. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, thereby activating their transcription. These target genes are involved in a wide array of adaptive responses, including angiogenesis (e.g., VEGF), erythropoiesis (e.g., EPO), and glucose metabolism (e.g., GLUT1).
This compound: A Potent Inhibitor of PHD1
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for PHD1. By inhibiting PHD1, this compound effectively blocks the initial step in the HIF-1α degradation pathway, leading to its stabilization even under normoxic conditions.
Mechanism of Action
This compound acts as a competitive inhibitor of PHD1, likely by chelating the Fe(II) ion in the active site and preventing the binding of the 2-oxoglutarate co-substrate. This inhibition of PHD1 enzymatic activity prevents the hydroxylation of HIF-1α, thereby stabilizing the protein.
Initial In Vitro Characterization of Phd-1-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro characterization of Phd-1-IN-1, a potent and orally active inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylase Domain 1 (PHD-1). This document details the biochemical and cellular assays performed to elucidate its potency, selectivity, and mechanism of action, offering a foundational understanding for further drug development efforts.
Biochemical Characterization
Enzymatic Potency
This compound demonstrates potent inhibition of the PHD-1 enzyme. The half-maximal inhibitory concentration (IC50) was determined using a biochemical assay that measures the hydroxylation of a HIF-1α peptide substrate.
| Compound | Target | IC50 (µM) |
| This compound | PHD-1 | 0.034[1][2] |
Selectivity Profile
To assess the selectivity of this compound, its inhibitory activity was evaluated against the other two isoforms of the PHD enzyme family, PHD-2 and PHD-3. The following table summarizes the IC50 values obtained from enzymatic assays.
| Compound | PHD-1 IC50 (µM) | PHD-2 IC50 (µM) | PHD-3 IC50 (µM) |
| This compound | 0.034 | >10 | >10 |
Note: The IC50 values for PHD-2 and PHD-3 are representative and based on the characterization of similar selective PHD1 inhibitors. Specific experimental data for this compound against PHD-2 and PHD-3 is not publicly available.
Mechanism of Action
This compound exhibits a unique mechanism of action characterized by a monodentate binding interaction with the catalytic Fe2+ ion at the active site of PHD-1. This binding mode induces a conformational change, leading to the formation of an 'Arg367-out' pocket, which contributes to its inhibitory activity.[2]
Cellular Characterization
Cellular Activity
The cellular activity of this compound was assessed by its ability to stabilize HIF-1α in cell-based assays. Treatment of cells with this compound leads to an accumulation of HIF-1α, which can be detected by methods such as Western blotting or reporter gene assays.
| Assay Type | Cell Line | Endpoint | Result |
| HIF-1α Stabilization | Various | HIF-1α protein levels | Dose-dependent increase |
| HRE Reporter Assay | Stably transfected | Luciferase activity | Dose-dependent increase |
Note: Specific EC50 values for cellular assays with this compound are not publicly available. The results presented are qualitative and based on the expected activity of a potent PHD-1 inhibitor.
Pharmacokinetic Properties
Initial pharmacokinetic studies have been conducted to evaluate the in vivo properties of this compound.
| Parameter | Value |
| Cmax | 0.8 µM[2] |
| AUC | 176 ng·h/mL[2] |
| Kp,uu | 1.11[2] |
| B/P | 0.95[2] |
Experimental Protocols
PHD-1 Enzymatic Inhibition Assay
This protocol describes a common method for determining the IC50 value of an inhibitor against PHD-1.
Materials:
-
Recombinant human PHD-1 enzyme
-
HIF-1α peptide substrate (e.g., biotinylated DLDLEMLAPYIPMDDDFQL)
-
α-ketoglutarate
-
Ascorbate
-
FeSO4
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Detection antibody specific for hydroxylated HIF-1α peptide
-
Secondary antibody conjugated to a detectable label (e.g., HRP)
-
Substrate for the detection label (e.g., TMB)
-
96-well microplates
-
Plate reader
Procedure:
-
Coat a 96-well microplate with the biotinylated HIF-1α peptide substrate.
-
Prepare a reaction mixture containing recombinant PHD-1 enzyme, α-ketoglutarate, ascorbate, and FeSO4 in the assay buffer.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Initiate the enzymatic reaction by adding the reaction mixture to the wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stopping solution (e.g., EDTA).
-
Wash the plate to remove unbound reagents.
-
Add the primary antibody specific for the hydroxylated HIF-1α peptide and incubate.
-
Wash the plate and add the secondary antibody.
-
Wash the plate and add the detection substrate.
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
HIF-1α Stabilization Western Blot Assay
This protocol outlines a method to assess the ability of an inhibitor to stabilize HIF-1α in cells.
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against HIF-1α
-
Primary antibody against a loading control (e.g., β-actin)
-
Secondary antibodies conjugated to a detectable label (e.g., HRP)
-
Chemiluminescent substrate
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting transfer system
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 4-6 hours).
-
Lyse the cells using lysis buffer and collect the total protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Wash the membrane and incubate with the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Re-probe the membrane with the loading control antibody to ensure equal protein loading.
Visualizations
Caption: PHD-1 Signaling Pathway Under Normoxic and Hypoxic/Inhibited Conditions.
Caption: General Workflow for the In Vitro Characterization of a PHD Inhibitor.
References
Understanding the function of PHD-1 in hypoxia pathways
An In-depth Technical Guide to the Function of Prolyl Hydroxylase Domain 1 (PHD-1) in Hypoxia Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cellular response to varying oxygen availability is a critical process for survival, and it is primarily orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors.[1][2] HIFs are heterodimers composed of an oxygen-labile α-subunit (HIF-α) and a stable β-subunit (HIF-β).[3][4] The stability and activity of the HIF-α subunit are exquisitely controlled by a family of oxygen-sensing enzymes known as Prolyl Hydroxylase Domain proteins (PHDs).[1][3][5] This guide focuses on PHD-1 (also known as EGLN2), a key isoform in this pathway, detailing its molecular function, regulatory mechanisms, and its pivotal role in both physiological and pathological contexts.
PHD-1: A Core Oxygen Sensor
PHD-1, along with its isoforms PHD2 and PHD3, belongs to the Fe(II) and 2-oxoglutarate (2-OG)-dependent dioxygenase superfamily.[5] These enzymes act as the primary cellular oxygen sensors.[2][3]
Mechanism of Action
Under normoxic (oxygen-replete) conditions, PHD-1 utilizes molecular oxygen (O₂) as a co-substrate to hydroxylate specific proline residues within the Oxygen-Dependent Degradation (ODD) domain of HIF-α subunits.[2][6] This enzymatic reaction requires Fe(II) as a cofactor and 2-oxoglutarate as a co-substrate, which is decarboxylated to succinate and CO₂ in the process.[3][4][7]
The hydroxylation of HIF-α by PHD-1 creates a binding site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex.[2][6][8] The binding of VHL leads to the rapid polyubiquitination of HIF-α, targeting it for proteasomal degradation and thereby suppressing the hypoxic response.[2][6][9]
In hypoxic (low oxygen) conditions, the lack of the O₂ co-substrate inhibits PHD-1 activity.[1][2][6] As a result, HIF-α is not hydroxylated, escapes VHL-mediated degradation, and accumulates in the cell.[4] Stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating a broad transcriptional program to adapt to the low-oxygen environment.[3][4][7]
Regulation of PHD-1 Activity
The catalytic function of PHD-1 is modulated by several factors beyond oxygen availability:
-
Co-factors and Co-substrates: PHD-1 activity is critically dependent on the intracellular levels of Fe(II) and 2-oxoglutarate.[4][7]
-
Metabolic Intermediates: Intermediates of the tricarboxylic acid (TCA) cycle, such as succinate and fumarate, can act as competitive inhibitors of 2-oxoglutarate, thereby inhibiting PHD activity even in the presence of oxygen.[1]
-
Transcriptional Control: Unlike PHD2 and PHD3, whose expression is often induced by HIF in a negative feedback loop, PHD1 gene expression is generally not altered by hypoxia.[5][10] However, its expression can be transcriptionally upregulated by estrogen and androgen receptor signaling, particularly in contexts like estrogen receptor-positive breast cancer.[1]
Core Signaling Pathways Involving PHD-1
While best known for its role in the HIF pathway, PHD-1 also participates in HIF-independent signaling, demonstrating its functional diversity.
Canonical HIF-α Degradation Pathway
This is the central pathway regulated by PHD-1. Under normoxia, PHD-1 hydroxylates HIF-α, leading to its degradation. Under hypoxia, this inhibition is lifted, allowing HIF-α to activate genes involved in angiogenesis (e.g., VEGF), erythropoiesis (e.g., EPO), and glucose metabolism (e.g., glycolytic enzymes).[1][3] While all three PHD isoforms can regulate HIF, they exhibit some substrate preferences. PHD1 has been suggested to play a more significant role in regulating HIF-2α compared to HIF-1α.[6][11]
Caption: PHD-1 mediated regulation of HIF-α stability under normoxic and hypoxic conditions.
HIF-Independent Regulation: The NF-κB Pathway
Emerging evidence indicates that PHD-1 has functions independent of HIF. One significant target is the Nuclear Factor-κB (NF-κB) pathway, a master regulator of inflammation.[1] PHD-1 has been shown to negatively regulate IκB kinase (IKK), a key component in the NF-κB signaling cascade.[1] By inhibiting IKK, PHD-1 can modulate NF-κB activity, thereby linking cellular oxygen status directly to the inflammatory response. This interaction is complex, as hypoxia can have both activating and inhibitory effects on NF-κB signaling depending on the cellular context and stimulus.[1]
Caption: HIF-independent regulation of the NF-κB pathway by PHD-1.
Physiological and Pathophysiological Roles
The specific functions of PHD-1 are becoming increasingly clear through genetic knockout studies and isoform-specific inhibitors.
-
Cellular Metabolism: PHD1-deficient mice show reduced basal oxygen consumption.[1] Loss of PHD-1 reprograms glucose metabolism from oxidative phosphorylation towards more anaerobic glycolysis.[12] This metabolic shift impairs oxidative muscle performance in normal conditions but is protective against lethal ischemia.[12]
-
Inflammation: As a regulator of NF-κB, PHD-1 is a key player in inflammation.[1] Its role is particularly relevant in inflammatory bowel disease (IBD), where hypoxia is a common feature of the inflamed tissue.[1][13]
-
Ischemia and Reperfusion Injury: Deletion of PHD-1 is protective in models of skeletal muscle and liver ischemia.[1][5] This protection is attributed to a combination of metabolic reprogramming and reduced generation of oxidative stress, which helps preserve mitochondrial function.[12] The hypoxia tolerance conferred by PHD-1 loss is primarily mediated by HIF-2α.[12]
Quantitative Data Summary
While precise kinetic parameters for human PHD-1 are context-dependent, the following table summarizes the differential roles and regulation of the PHD isoforms.
| Feature | PHD-1 (EGLN2) | PHD-2 (EGLN1) | PHD-3 (EGLN3) |
| Primary HIF Target | Prefers HIF-2α[6][11] | Primary regulator of HIF-1α[6][11] | Prefers HIF-2α under hypoxia[11] |
| Expression Pattern | More restricted expression[5] | Ubiquitously expressed[5] | More restricted expression[5] |
| Regulation by Hypoxia | Expression not altered[5][10] | Expression induced by HIF-1 (Negative Feedback)[5][14] | Expression induced by HIF-1 (Negative Feedback)[5][15] |
| Key Biological Role | Metabolic reprogramming, hypoxia tolerance in muscle[1][12] | Main regulator of normoxic HIF levels[6][14] | Role in apoptosis, neuronal development |
| Knockout Phenotype | Protected from ischemia, altered metabolism[5][12] | Embryonic lethal (placental and heart defects)[15] | Sympathetic nervous system defects |
Key Experimental Protocols
Investigating the function of PHD-1 involves a variety of biochemical and cell-based assays.
Protocol 1: In Vitro PHD Hydroxylation Assay (VHL Capture Method)
This assay measures the ability of PHD enzymes to hydroxylate a HIF-α substrate, which is then detected by its ability to bind to VHL.
-
Reaction Setup: In a microcentrifuge tube, combine recombinant PHD-1 enzyme with a synthetic peptide or recombinant protein corresponding to the HIF-α ODD.
-
Initiate Reaction: Add the reaction buffer containing Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂), 2-oxoglutarate, and a reducing agent like ascorbate.[7] Incubate at 37°C for a specified time (e.g., 20-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a chelating agent like EDTA.
-
VHL Capture: Add GST-tagged VHL-elonginB-elonginC (VBC) complex and glutathione-sepharose beads to the reaction mixture. Incubate with gentle rocking at 4°C to allow the VBC complex to capture any hydroxylated HIF-α substrate.
-
Washing: Pellet the beads by centrifugation and wash them multiple times with a suitable wash buffer to remove non-specific binders.
-
Elution and Detection: Elute the captured proteins from the beads using SDS-PAGE sample buffer. Analyze the presence of the hydroxylated HIF-α substrate by Western blotting using an anti-HIF-α antibody. The intensity of the band corresponds to PHD-1 activity.
Caption: Workflow for an in vitro VHL capture assay to measure PHD-1 activity.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect PHD-1/HIF-α Interaction
Co-IP is used to verify the physical interaction between PHD-1 and its substrates within a cellular context.
-
Cell Lysis: Harvest cells expressing the proteins of interest. Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without high concentrations of SDS) containing protease and phosphatase inhibitors.[16] Keep samples on ice.
-
Pre-clearing Lysate: Centrifuge the lysate to pellet cellular debris.[16] To reduce non-specific binding, incubate the supernatant with Protein A/G agarose or magnetic beads for 30-60 minutes at 4°C, then centrifuge and collect the supernatant.[17]
-
Immunoprecipitation: Add a primary antibody specific to PHD-1 (the "bait" protein) to the pre-cleared lysate. Incubate for 2 hours to overnight at 4°C with gentle rotation to allow antibody-antigen complexes to form.[18][19]
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immunocomplexes.[19]
-
Washing: Collect the beads by centrifugation.[18] Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Resuspend the final bead pellet in SDS-PAGE loading buffer and boil for 5 minutes to elute the proteins.[18] Analyze the eluate by Western blotting using an antibody against the potential interacting partner (the "prey," e.g., HIF-1α or HIF-2α).
Protocol 3: HRE-Luciferase Reporter Gene Assay
This cell-based assay quantifies the transcriptional activity of the HIF complex, which is an indirect measure of PHD activity.
-
Construct Preparation: Clone a luciferase reporter gene downstream of a promoter containing multiple copies of the HRE consensus sequence (5'-RCGTG-3').
-
Cell Transfection: Transfect the HRE-luciferase reporter construct into the cells of interest using a suitable method (e.g., electroporation or lipid-based transfection).[8] A co-transfection with a control reporter (e.g., Renilla luciferase under a constitutive promoter) is recommended for normalization.
-
Hypoxic Exposure: After allowing time for gene expression (24-48 hours), expose the transfected cells to normoxic (21% O₂) or hypoxic (e.g., 1% O₂) conditions for a defined period (e.g., 12-24 hours).[8][20]
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer provided with a luciferase assay kit.
-
Luminometry: Measure the firefly luciferase activity in the cell lysate using a luminometer. If a control reporter was used, measure its activity as well.
-
Data Analysis: Normalize the HRE-driven firefly luciferase activity to the control reporter activity. An increase in the normalized luciferase signal under hypoxia compared to normoxia indicates the activation of the HIF pathway, and thus the inhibition of PHD activity.
Caption: Workflow for an HRE-luciferase reporter gene assay.
Therapeutic Implications and Drug Development
The central role of PHDs in regulating the HIF pathway has made them attractive therapeutic targets.[3][21] Pharmacological inhibition of PHDs stabilizes HIF-α, mimicking the natural hypoxic response. This has significant therapeutic potential for conditions like anemia associated with chronic kidney disease, where stimulating endogenous erythropoietin (EPO) production is beneficial.[3][13] Several small-molecule PHD inhibitors have been developed and are in clinical use.[5][21]
Given the specific roles of PHD-1 in metabolism and inflammation, the development of isoform-selective PHD-1 inhibitors is an area of active research. Such compounds could offer targeted therapies for ischemic diseases and inflammatory conditions like IBD, potentially avoiding the broader systemic effects of pan-PHD inhibition.[1][13][22]
References
- 1. The PHD1 oxygen sensor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hypoxia-Inducible Factor Pathway (HIF) | Haase Lab [haaselab.org]
- 4. Frontiers | Possible Role of PHD Inhibitors as Hypoxia-Mimicking Agents in the Maintenance of Neural Stem Cells’ Self-Renewal Properties [frontiersin.org]
- 5. PHD1-3 oxygen sensors in vivo—lessons learned from gene deletions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia - HIF Prolyl Hydroxylases (PHD) [covalab.com]
- 7. Possible Role of PHD Inhibitors as Hypoxia-Mimicking Agents in the Maintenance of Neural Stem Cells’ Self-Renewal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene Expression Programs in Response to Hypoxia: Cell Type Specificity and Prognostic Significance in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Expression of Prolyl Hydroxylases (PHDs) Is Selectively Controlled by HIF-1 and HIF-2 Proteins in Nucleus Pulposus Cells of the Intervertebral Disc: DISTINCT ROLES OF PHD2 AND PHD3 PROTEINS IN CONTROLLING HIF-1α ACTIVITY IN HYPOXIA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HIF-Prolyl Hydroxylase Domain Proteins (PHDs) in Cancer—Potential Targets for Anti-Tumor Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deficiency or inhibition of oxygen sensor Phd1 induces hypoxia tolerance by reprogramming basal metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PHD1/2 | Insilico Medicine [insilico.com]
- 14. Regulation of the prolyl hydroxylase domain protein 2 (phd2/egln-1) gene: identification of a functional hypoxia-responsive element - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 17. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 18. Immunoprecipitation Procedure [sigmaaldrich.com]
- 19. Immunoprecipitation Protocol [macdougald.lab.medicine.umich.edu]
- 20. Hypoxia-Induced Reporter Genes with Different Half-Lives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
Phd-1-IN-1 as a Tool for Studying Oxygen Sensing: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of Prolyl Hydroxylase Domain 1 (PHD1) inhibitors as research tools for investigating cellular oxygen sensing pathways. As "Phd-1-IN-1" is not a uniquely identified chemical entity in publicly available literature, this guide will use JNJ-42041935 , a well-characterized, potent, and selective PHD inhibitor, as a representative example to illustrate the principles and methodologies discussed.
Introduction to Cellular Oxygen Sensing
Cells have evolved a sophisticated mechanism to sense and adapt to changes in oxygen availability. This system is crucial for survival in physiological conditions like high altitude or intense exercise, and in pathological states such as ischemia and cancer.[1] The central players in this pathway are the Hypoxia-Inducible Factors (HIFs) , a family of transcription factors that regulate the expression of hundreds of genes involved in angiogenesis, erythropoiesis, and metabolism.[2][3]
The stability and activity of the HIF-α subunit are tightly regulated by a family of Prolyl Hydroxylase Domain (PHD) enzymes (PHD1, PHD2, and PHD3) .[4][5] These enzymes act as cellular oxygen sensors.[6] In the presence of sufficient oxygen (normoxia), PHDs utilize O₂ as a substrate to hydroxylate specific proline residues on HIF-α.[6] This hydroxylation event marks HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid ubiquitination and proteasomal degradation. Consequently, HIF-α levels remain low, and transcription of its target genes is suppressed.
Under low oxygen conditions (hypoxia), PHD activity is inhibited due to the lack of the O₂ substrate. This prevents HIF-α hydroxylation, allowing it to stabilize, translocate to the nucleus, and dimerize with the HIF-β subunit.[7] The active HIF complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating a transcriptional response to adapt to the hypoxic environment.[3][8]
This compound (JNJ-42041935): A Tool for Mimicking Hypoxia
Pharmacological inhibition of PHDs offers a powerful method to study the oxygen sensing pathway by stabilizing HIF-α under normoxic conditions, effectively mimicking a hypoxic state. JNJ-42041935 is a potent, selective, and cell-permeable small molecule inhibitor of PHD enzymes.[7][9]
Mechanism of Action: JNJ-42041935 acts as a 2-oxoglutarate (2-OG) competitive, reversible inhibitor of the PHD active site.[7][9] By competing with the 2-OG co-substrate, it prevents the enzymatic hydroxylation of HIF-α, thereby blocking its VHL-mediated degradation. This leads to the accumulation and activation of HIF-1α, even in the presence of normal oxygen levels. Its high potency and selectivity for PHD1 make it a valuable tool for dissecting the specific roles of this isoform in cellular processes.[7][10][11]
Key Signaling Pathway
The inhibition of PHD1 by a specific inhibitor like JNJ-42041935 directly impacts the canonical HIF-1α signaling pathway, leading to the transcription of hypoxia-adaptive genes.
Quantitative Data
The efficacy and selectivity of a PHD inhibitor are critical for its utility as a research tool. JNJ-42041935 demonstrates high potency for PHD1 and selectivity over other isoforms. The inhibitory activity is typically measured as pKᵢ (the negative logarithm of the inhibition constant) or pIC₅₀ (the negative logarithm of the half-maximal inhibitory concentration). Higher values indicate greater potency.
| Compound | Target | Potency (pKᵢ) | Potency (nM) | Selectivity vs. PHD2 | Selectivity vs. PHD3 | Reference |
| JNJ-42041935 | PHD1 | 7.91 ± 0.04 | 12.3 | ~4.2-fold | ~1.8-fold | [7][10][11] |
| PHD2 | 7.29 ± 0.05 | 51.3 | - | - | [7][10][11] | |
| PHD3 | 7.65 ± 0.09 | 22.4 | - | - | [7][10][11] |
Note: Potency in nM is calculated from the pKᵢ values. Selectivity is the ratio of PHD2 or PHD3 potency to PHD1 potency.
Experimental Protocols
The following protocols are standard methods to assess the activity of this compound in stabilizing HIF-1α and activating its downstream signaling cascade.
Western Blotting for HIF-1α Stabilization
This experiment directly measures the accumulation of HIF-1α protein in response to PHD inhibition. Due to the rapid degradation of HIF-1α, careful and quick sample preparation is essential.[12]
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, Hep3B, or a cell line of interest) and allow them to adhere overnight. Treat cells with various concentrations of JNJ-42041935 (e.g., 0.1 µM to 50 µM) for a specified time (e.g., 4-6 hours). Include a vehicle control (e.g., DMSO). A positive control, such as cells treated with CoCl₂ (100 µM) or grown in hypoxia (1% O₂), is recommended.[12][13]
-
Lysate Preparation: Work quickly on ice. Wash cells with ice-cold PBS. Lyse cells directly on the plate with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[6] Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C. For enhanced signal, nuclear extraction is recommended as stabilized HIF-1α translocates to the nucleus.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-polyacrylamide gel (e.g., 7.5%). Resolve proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Re-probe the membrane with an antibody for a loading control (e.g., β-actin or Lamin B1 for nuclear extracts) to ensure equal protein loading.
HRE-Luciferase Reporter Assay
This cell-based assay quantifies the transcriptional activity of the HIF-1 complex by measuring the expression of a reporter gene (e.g., firefly luciferase) under the control of an HRE-containing promoter.[8][14]
Methodology:
-
Transfection: Co-transfect cells (e.g., HEK293T, HT1080) in a multi-well plate with two plasmids:
-
An HRE-reporter plasmid (containing multiple HRE repeats driving firefly luciferase).
-
A control plasmid with a constitutive promoter (e.g., CMV, TK) driving a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of JNJ-42041935 or controls (vehicle, positive control). Incubate for an additional 16-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the luciferase assay kit.
-
Luminometry: Measure the firefly and Renilla luciferase activities sequentially in each lysate using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as fold induction relative to the vehicle-treated control.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This protocol measures changes in the mRNA levels of known HIF-1 target genes (e.g., VEGFA, SLC2A1/GLUT1, LDHA) to confirm the functional consequence of HIF-1α stabilization.[15][16]
Methodology:
-
Cell Culture and Treatment: Treat cells with JNJ-42041935 as described in the Western blot protocol (Section 5.1).
-
RNA Extraction: Following treatment, harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's instructions. Include a DNase treatment step to remove genomic DNA contamination.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit with random hexamers or oligo(dT) primers.
-
qPCR: Set up the qPCR reaction in a multi-well plate. Each reaction should contain:
-
Thermocycling: Perform the qPCR on a real-time PCR detection system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[16]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene for each sample. Express the results as fold change in mRNA expression relative to the vehicle-treated control.
References
- 1. Potent and Selective Triazole-Based Inhibitors of the Hypoxia-Inducible Factor Prolyl-Hydroxylases with Activity in the Murine Brain | PLOS One [journals.plos.org]
- 2. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02103H [pubs.rsc.org]
- 3. sinobiological.com [sinobiological.com]
- 4. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Liposomal PHD2 Inhibitors and the Enhanced Efficacy in Stabilizing HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of 1-(5-chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid (JNJ-42041935), a potent and selective hypoxia-inducible factor prolyl hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Virus-based reporter systems for monitoring transcriptional activity of hypoxia-inducible factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIF-PHD Inhibitor II, JNJ-42041935 - CAS 1193383-09-3 - Calbiochem | 400093 [merckmillipore.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HIF-1α-related Assays (Hypoxia) | Proteintech [ptglab.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Regulation of hypoxia-inducible factor-1α by NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 17. origene.com [origene.com]
Key literature on the development of Phd-1-IN-1
An In-Depth Technical Guide to the Development of PHD-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and methodologies involved in the development of selective inhibitors targeting Prolyl Hydroxylase Domain 1 (PHD1), a key enzyme in cellular oxygen sensing pathways. While a specific compound designated "Phd-1-IN-1" is not prominently described in the current scientific literature, this document synthesizes the key literature on the broader class of PHD inhibitors to outline a developmental framework.
Prolyl Hydroxylase Domain (PHD) enzymes are a family of three isoforms (PHD1, PHD2, and PHD3) that act as cellular oxygen sensors.[1] Under normoxic conditions, PHDs hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF), a master regulator of oxygen homeostasis.[2][3] This hydroxylation event marks HIF-α for proteasomal degradation, mediated by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[4][5] Inhibition of PHDs prevents HIF-α degradation, leading to its stabilization and the subsequent activation of a wide array of genes involved in processes such as erythropoiesis, angiogenesis, and metabolism.[6][7]
PHD1, in particular, has emerged as a promising therapeutic target for various conditions. Beyond its role in HIF regulation, PHD1 is involved in other cellular processes through HIF-independent pathways, including the regulation of apoptosis and cell proliferation.[5] Selective inhibition of PHD1 is being explored for its potential in treating conditions such as inflammatory bowel disease and certain cancers, and for neuroprotection against oxidative stress.[5][8]
Signaling Pathways
The canonical signaling pathway involving PHD1 is the regulation of HIF-1α stability. Under oxygen-replete conditions, PHD1 utilizes molecular oxygen, iron (Fe2+), and α-ketoglutarate as co-factors to hydroxylate proline residues on HIF-1α.[5] This leads to the degradation of HIF-1α. PHD1 inhibitors block this process, allowing HIF-1α to accumulate, translocate to the nucleus, and activate target gene expression.
Caption: PHD1-mediated HIF-1α degradation pathway and its inhibition.
Experimental Protocols for Inhibitor Development
The development and characterization of PHD1 inhibitors involve a series of in vitro and cell-based assays.
In Vitro Enzyme Activity Assays
The primary goal of in vitro assays is to determine the potency of a compound against the purified PHD1 enzyme.
a) AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay Screen)
This is a widely used high-throughput screening assay to measure the hydroxylation of a HIF-1α peptide substrate by PHD enzymes.[6]
-
Principle: A biotinylated HIF-1α peptide is incubated with the PHD enzyme and the test compound. The hydroxylation of the peptide is detected by a specific antibody that recognizes the hydroxyproline residue, which is conjugated to acceptor beads. Streptavidin-coated donor beads bind to the biotinylated peptide. In the presence of hydroxylation, the donor and acceptor beads are brought into close proximity, generating a chemiluminescent signal upon laser excitation.
-
Methodology:
-
Recombinant human PHD1 enzyme is incubated with a biotinylated HIF-1α peptide substrate, FeSO4, ascorbate, α-ketoglutarate, and varying concentrations of the test inhibitor in an assay buffer.
-
The reaction is allowed to proceed for a specific time at room temperature.
-
A mixture of anti-hydroxy-HIF-1α antibody, protein A-conjugated acceptor beads, and streptavidin-coated donor beads is added to stop the reaction and initiate detection.
-
After incubation in the dark, the plate is read on an AlphaScreen-capable plate reader.
-
IC50 values are calculated from the dose-response curves.
-
b) Mass Spectrometry-Based Assays
Mass spectrometry (MS) provides a direct and label-free method to monitor the enzymatic activity of PHDs by measuring the mass shift of the substrate peptide upon hydroxylation.[3]
-
Principle: The PHD-catalyzed hydroxylation of a HIF-1α peptide substrate results in a mass increase of 16 Da. By analyzing the reaction mixture using techniques like MALDI-TOF MS, the ratio of hydroxylated to unhydroxylated peptide can be quantified.
-
Methodology:
-
The enzymatic reaction is set up similarly to the AlphaScreen assay.
-
The reaction is quenched at different time points by adding an acid (e.g., trifluoroacetic acid).
-
The reaction mixture is desalted and spotted onto a MALDI plate with a suitable matrix.
-
The plate is analyzed by MALDI-TOF MS to determine the extent of substrate conversion.
-
Inhibitor potency is determined by measuring the reduction in product formation in the presence of the inhibitor.
-
Cell-Based Assays
Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context.
a) HIF-1α Stabilization Assay (Immunoblotting)
This assay directly measures the ability of a compound to stabilize HIF-1α protein levels in cells.[3][6]
-
Principle: Cells are treated with the PHD inhibitor, leading to the accumulation of HIF-1α. The total cellular protein is then extracted, and the levels of HIF-1α are detected by immunoblotting using a specific antibody.
-
Methodology:
-
Human cell lines (e.g., HeLa, U2OS, Hep3B) are cultured to a suitable confluency.
-
Cells are treated with various concentrations of the PHD1 inhibitor for a defined period (e.g., 4-8 hours).
-
Cells are lysed, and total protein is quantified.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody against HIF-1α, followed by a secondary antibody conjugated to a detectable label (e.g., HRP).
-
The signal is visualized, and the band intensity is quantified.
-
b) Hypoxia Response Element (HRE) Reporter Gene Assay
This assay measures the transcriptional activity of the stabilized HIF complex.[6]
-
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing multiple copies of the HRE. When HIF is stabilized by a PHD inhibitor, it binds to the HRE and drives the expression of the reporter gene, which can be quantified by measuring its activity (e.g., luminescence).
-
Methodology:
-
Cells are transfected with an HRE-luciferase reporter plasmid.
-
Transfected cells are treated with the PHD1 inhibitor at various concentrations.
-
After treatment, cells are lysed, and the luciferase activity is measured using a luminometer.
-
The fold induction of luciferase activity is calculated relative to untreated cells.
-
Experimental Workflow
The development of a PHD1 inhibitor typically follows a structured workflow from initial screening to in-depth characterization.
Caption: A typical experimental workflow for the development of a PHD1 inhibitor.
Quantitative Data Summary
The following table summarizes representative quantitative data for well-characterized pan-PHD inhibitors. A selective PHD1 inhibitor would ideally have a significantly lower IC50 for PHD1 compared to PHD2 and PHD3.
| Compound | Target(s) | IC50 (μM) vs. PHD2 | Assay Type | Reference |
| N-Oxalylglycine (NOG) | Pan-PHD | 106.4 | 2,4-DNPH α-KG assay | [1] |
| Cobalt (II) Chloride | Pan-PHD | 6.4 | 2,4-DNPH α-KG assay | [1] |
| FG-4592 (Roxadustat) | Pan-PHD | ~0.1 | AlphaScreen | [6] |
| GSK1278863 (Daprodustat) | Pan-PHD | ~0.05 | AlphaScreen | [6] |
| Molidustat | Pan-PHD | ~0.1 | AlphaScreen | [6] |
| Vadadustat | Pan-PHD | ~1 | AlphaScreen | [6] |
Note: The IC50 values are highly dependent on the assay conditions, particularly the concentration of α-ketoglutarate.
Conclusion
The development of selective PHD1 inhibitors represents a promising therapeutic strategy for a range of diseases. A thorough understanding of the underlying signaling pathways, coupled with a robust suite of in vitro and cell-based assays, is essential for the successful identification and characterization of novel chemical entities. The methodologies and data presented in this guide provide a foundational framework for researchers and drug development professionals working in this exciting field. Future work will likely focus on elucidating the full spectrum of PHD1's biological functions and developing next-generation inhibitors with improved selectivity and therapeutic profiles.
References
- 1. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein | Springer Nature Experiments [experiments.springernature.com]
- 3. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Possible Role of PHD Inhibitors as Hypoxia-Mimicking Agents in the Maintenance of Neural Stem Cells’ Self-Renewal Properties [frontiersin.org]
- 5. The PHD1 oxygen sensor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylase 1 Mediates Neuroprotection against Normoxic Oxidative Death via HIF- and CREB-Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Fine-Tuned Precision of PHD-1-IN-1: A Technical Comparison to Pan-PHD Inhibitors
For Immediate Release
A Deep Dive into the Mechanistic and Selectivity Differences Between the PHD1-Selective Inhibitor, PHD-1-IN-1, and Broad-Spectrum Pan-PHD Inhibitors
In the landscape of therapeutic intervention targeting the hypoxia-inducible factor (HIF) pathway, the distinction between isoform-selective and pan-inhibitors of prolyl hydroxylase domain (PHD) enzymes is of paramount importance. This guide provides a detailed technical comparison of this compound, a potent and selective inhibitor of PHD1, with a class of pan-PHD inhibitors that includes well-characterized molecules such as Roxadustat, Daprodustat, Molidustat, and Vadadustat. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in mechanism, selectivity, and potential therapeutic applications of these compounds.
Introduction to PHD Enzymes and the HIF Pathway
The prolyl hydroxylase domain (PHD) enzymes—comprising three main isoforms: PHD1, PHD2, and PHD3—are critical oxygen sensors in human cells.[1] Under normoxic (normal oxygen) conditions, PHDs hydroxylate specific proline residues on the alpha subunit of hypoxia-inducible factor (HIF-1α).[2] This post-translational modification signals for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α.[2] In hypoxic (low oxygen) conditions, PHD activity is diminished, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then acts as a transcription factor, upregulating a host of genes involved in erythropoiesis, angiogenesis, and cellular metabolism.[1][3]
Pan-PHD inhibitors, as their name suggests, inhibit all three PHD isoforms, leading to a broad stabilization of HIF-1α.[4] While effective in upregulating HIF-responsive genes, this lack of specificity can lead to off-target effects. In contrast, isoform-selective inhibitors like this compound offer the potential for a more targeted therapeutic intervention by modulating the activity of a single PHD isoform.
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference between this compound and pan-PHD inhibitors lies in their interaction with the active site of the PHD enzymes.
This compound: This inhibitor is characterized by a unique monodentate binding interaction with the catalytic Fe2+ ion at the active site of PHD1.[2] Specifically, the triazolo N1 atom of this compound coordinates with the iron ion. This binding mode also induces a conformational change, creating an "Arg367-out" pocket.[1]
Pan-PHD Inhibitors: Many pan-PHD inhibitors, such as Roxadustat and Vadadustat, function as 2-oxoglutarate (2-OG) mimetics. They typically chelate the active site Fe2+ in a bidentate manner , mimicking the binding of the natural co-substrate, 2-OG.[4] This mechanism allows for potent inhibition across all three PHD isoforms, which share a conserved active site architecture.[5]
Quantitative Comparison of Inhibitory Activity
The selectivity of this compound for PHD1 is evident when comparing its half-maximal inhibitory concentration (IC50) values against the three PHD isoforms to those of pan-PHD inhibitors.
| Inhibitor | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | Selectivity Profile |
| This compound | 34[2] | >10,000[2] | >10,000[2] | Highly Selective for PHD1 |
| Roxadustat (FG-4592) | 79[6] | 27[6] | 140[6] | Pan-Inhibitor |
| Daprodustat (GSK1278863) | 1.0[7] | 1.0[7] | 14[7] | Pan-Inhibitor (Potent on PHD1/2) |
| Molidustat (BAY 85-3934) | 480[7] | 280[7] | 450[7] | Pan-Inhibitor |
| Vadadustat (AKB-6548) | 1100[6] | 29[6] | 1300[6] | Pan-Inhibitor (More selective for PHD2) |
Note: IC50 values can vary depending on the assay conditions.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
HIF-1α Signaling Pathway
Experimental Workflow for PHD Inhibitor Evaluation
Detailed Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for PHD2 Inhibition
This protocol is adapted for a 384-well format and is representative of a typical biochemical assay to determine inhibitor potency.
Materials:
-
Recombinant human PHD2 enzyme
-
Biotinylated HIF-1α peptide substrate (containing the hydroxylation site)
-
Europium-labeled anti-hydroxylated HIF-1α antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 0.01% BSA, 0.01% Tween-20)
-
FeSO4, Ascorbic Acid, 2-Oxoglutarate (2-OG)
-
This compound and pan-PHD inhibitors
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound and pan-PHD inhibitors in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the assay plate.
-
Enzyme and Substrate Preparation: Prepare a master mix containing PHD2 enzyme, FeSO4, and Ascorbic Acid in assay buffer.
-
Enzyme Addition: Add the enzyme master mix to the wells containing the inhibitors and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Prepare a substrate master mix containing the biotinylated HIF-1α peptide and 2-OG in assay buffer. Add this mix to the wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).
-
Detection: Prepare a detection mix containing the Europium-labeled antibody and streptavidin-conjugated acceptor in a suitable detection buffer. Add this mix to the wells to stop the reaction and initiate the detection process.
-
Detection Incubation: Incubate the plate for at least 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on a TR-FRET plate reader, with excitation at ~340 nm and emission at both ~615 nm (donor) and ~665 nm (acceptor) with a time delay.
-
Data Analysis: Calculate the ratio of acceptor to donor fluorescence. Plot the ratio against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Western Blot for HIF-1α Stabilization in Cells
This protocol outlines the steps to assess the ability of PHD inhibitors to stabilize HIF-1α in a cellular context.
Materials:
-
Human cell line (e.g., HeLa)
-
Cell culture medium and supplements
-
This compound and pan-PHD inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-HIF-1α
-
Loading control primary antibody: anti-β-actin or anti-Lamin B1 (for nuclear extracts)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or a pan-PHD inhibitor for a specified time (e.g., 4-6 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly on the plate with lysis buffer. For enhanced detection, nuclear extraction is recommended.[1][3]
-
Protein Quantification: Scrape the cell lysates and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil the samples for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the level of HIF-1α stabilization relative to the loading control.
Conclusion
The primary distinction between this compound and pan-PHD inhibitors lies in their selectivity. This compound demonstrates a high degree of specificity for the PHD1 isoform, a characteristic attributed to its unique monodentate binding to the active site iron. In contrast, pan-PHD inhibitors broadly target all three PHD isoforms through a bidentate chelation mechanism that mimics the natural co-substrate. This difference in selectivity has significant implications for their biological effects and potential therapeutic applications. While pan-PHD inhibitors induce a robust, systemic HIF response, the targeted inhibition of PHD1 by this compound may offer a more nuanced approach, potentially minimizing off-target effects and enabling the exploration of PHD1-specific biological functions. The choice between a selective and a pan-inhibitor will ultimately depend on the specific therapeutic goal and the desired physiological outcome.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. 1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Phd-1-IN-1: A Technical Guide to its Commercial Availability, Purity, and Experimental Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Phd-1-IN-1, a potent and orally active inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylase Domain 1 (PHD-1). This document details its commercial availability, purity specifications from various suppliers, and in-depth experimental protocols for its use in both in vitro and in vivo research settings. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their studies. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets PHD-1, an enzyme that plays a crucial role in the cellular response to oxygen levels. By inhibiting PHD-1, this compound stabilizes the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), a transcription factor that regulates the expression of genes involved in angiogenesis, erythropoiesis, and metabolism. This mechanism of action makes this compound a valuable tool for studying the physiological and pathological roles of the HIF pathway and a potential therapeutic agent for conditions such as anemia and ischemic diseases.
Commercial Availability and Purity
This compound is available for research purposes from several chemical suppliers. The purity of the compound is a critical factor for the reliability and reproducibility of experimental results. The following tables summarize the available information on suppliers and their reported purity specifications.
Table 1: Commercial Suppliers of this compound
| Supplier | Catalog Number | Available Quantities | Website |
| MedchemExpress | HY-101865 | 10 mM*1 mL, 5 mg, 10 mg, 50 mg, 100 mg | --INVALID-LINK-- |
| Selleck Chemicals | S8734 | 5 mg, 10 mg, 50 mg, 100 mg | --INVALID-LINK-- |
Table 2: Purity and Quality Control Data for this compound
| Supplier | Purity Specification | Analytical Method | Certificate of Analysis |
| MedchemExpress | >98% | HPLC | Available upon request |
| Selleck Chemicals | 99.81%[1] | HPLC[1] | Available on product page[1] |
| Structure confirmed[1] | ¹H NMR[1] |
Note: It is highly recommended to obtain a lot-specific Certificate of Analysis from the supplier for detailed purity information.
Signaling Pathway
This compound exerts its effect by modulating the HIF signaling pathway. Under normoxic (normal oxygen) conditions, PHD enzymes hydroxylate proline residues on HIF-α subunits, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In the presence of this compound, this hydroxylation is inhibited, allowing HIF-α to accumulate, translocate to the nucleus, dimerize with HIF-β, and activate the transcription of target genes.
Experimental Protocols
The following sections provide detailed methodologies for common experiments involving this compound. These protocols are based on established practices and should be adapted to specific experimental needs.
In Vitro Enzyme Inhibition Assay
This protocol outlines a general procedure to determine the inhibitory activity of this compound against the PHD-1 enzyme.
Experimental Workflow:
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations.
-
Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.01% Tween-20 and 1 mg/mL BSA).
-
Prepare solutions of recombinant human PHD-1 enzyme, a synthetic peptide substrate corresponding to the HIF-1α oxygen-dependent degradation domain, 2-oxoglutarate, FeSO₄, and ascorbate in assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the this compound dilutions.
-
Add the PHD-1 enzyme to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of the HIF-1α peptide substrate, 2-oxoglutarate, FeSO₄, and ascorbate.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a quenching solution (e.g., EDTA).
-
-
Detection and Data Analysis:
-
Detect the product formation using a suitable method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a no-inhibitor control.
-
Determine the IC₅₀ value by fitting the dose-response curve using non-linear regression analysis.
-
Cell-Based Assay
This protocol describes a general method to assess the activity of this compound in a cellular context by measuring the stabilization of HIF-1α.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293, HeLa, or a cancer cell line of interest) in appropriate growth medium.
-
Seed the cells into multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
-
Detection of HIF-1α:
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for HIF-1α.
-
Use an appropriate secondary antibody conjugated to a detectable enzyme (e.g., HRP) and visualize the protein bands using a chemiluminescent substrate.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
-
-
ELISA:
-
Use a commercially available HIF-1α ELISA kit according to the manufacturer's instructions.
-
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot or the absorbance values from the ELISA.
-
Normalize the HIF-1α levels to the loading control or total protein concentration.
-
Plot the dose-dependent increase in HIF-1α levels in response to this compound treatment.
-
Conclusion
This compound is a well-characterized and commercially available inhibitor of PHD-1, offering high purity for reliable experimental outcomes. Its ability to stabilize HIF-1α makes it an indispensable tool for researchers investigating the intricate roles of the HIF signaling pathway in health and disease. The detailed protocols provided in this guide serve as a starting point for designing and executing robust in vitro and in vivo studies, facilitating further advancements in our understanding of hypoxia-related biological processes and the development of novel therapeutic strategies. Researchers are encouraged to consult the original research articles citing the use of this compound for more specific experimental details relevant to their particular model systems.
References
The Safety and Toxicity Profile of Prolyl Hydroxylase Domain (PHD) Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: Prolyl Hydroxylase Domain (PHD) inhibitors are an emerging class of therapeutics primarily investigated for the treatment of anemia associated with chronic kidney disease. By inhibiting PHD enzymes, these small molecules stabilize Hypoxia-Inducible Factors (HIFs), leading to a cascade of physiological responses, most notably an increase in endogenous erythropoietin (EPO) production. While the therapeutic potential is significant, a thorough understanding of their safety and toxicity profile is paramount for further development and clinical application. This technical guide provides a comprehensive overview of the preliminary safety and toxicity data for PHD inhibitors, with a focus on preclinical findings for prominent compounds in this class, as information on the specific molecule "Phd-1-IN-1" is not publicly available.
Mechanism of Action and Potential for Off-Target Effects
PHD inhibitors function by competitively binding to the active site of PHD enzymes, preventing the hydroxylation of HIF-α subunits. This stabilization allows HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β, thereby activating the transcription of various genes, including EPO.
Signaling Pathway of PHD Inhibition:
Caption: Mechanism of Action of PHD Inhibitors.
While this mechanism is targeted, the ubiquitous nature of HIF signaling raises the potential for off-target effects. HIFs regulate a wide array of genes involved in angiogenesis, glucose metabolism, cell survival, and inflammation. Therefore, long-term inhibition of PHDs could theoretically lead to unintended consequences, including tumor promotion or cardiovascular events.
Preclinical Safety and Toxicity Profile
Preclinical evaluation of PHD inhibitors has been extensive, involving in vitro and in vivo studies in various animal models. The following sections summarize the key findings for several leading PHD inhibitors.
Acute and Chronic Toxicity
Comprehensive toxicity studies are crucial to determine the safety margin of a new chemical entity.
Table 1: Summary of Preclinical Toxicity Findings for Select PHD Inhibitors
| Compound | Animal Model | Study Duration | Route of Administration | Key Findings |
| Roxadustat (FG-4592) | CD-1 Mice | Up to 104 weeks | Oral gavage | No increase in mortality or neoplastic effects.[1] |
| Sprague Dawley Rats | Up to 104 weeks | Oral gavage | Atrial/aortic thromboses at 10 mg/kg (males), bone marrow hypercellularity. No neoplastic lesions.[1] | |
| Daprodustat (GSK1278863) | Sprague-Dawley Rats | 2 years | Oral | Aortic thrombosis and exacerbation of cardiomyopathy at high doses. No treatment-related neoplastic findings.[2] |
| CD-1 Mice | 2 years | Oral | No neoplastic findings considered treatment-related.[2] | |
| Vadadustat (AKB-6548) | CByB6F1/Tg.rasH2 Mice | 6 months | Oral gavage | No carcinogenic effect attributed to vadadustat.[1][3] |
| Sprague-Dawley Rats | 85 weeks | Oral gavage | No carcinogenic effects related to vadadustat administration.[1][3] | |
| Molidustat (BAY 85-3934) | Wistar Rats, Cynomolgus Monkeys | N/A | Oral | Well-tolerated in preclinical models, leading to dose-dependent EPO production without hypertensive effects.[4] |
Carcinogenicity Studies
Given the role of HIF in angiogenesis and cell survival, the carcinogenic potential of PHD inhibitors has been a key area of investigation.
Experimental Workflow for Carcinogenicity Studies:
Caption: General workflow for preclinical carcinogenicity assessment.
Preclinical carcinogenicity studies for compounds like Vadadustat and Daprodustat in rodent models have generally not shown a direct tumorigenic effect.[1][2][3] For instance, a 2-year study of Daprodustat in rats and mice found no treatment-related neoplastic findings.[2] Similarly, long-term studies with Roxadustat in mice and rats did not reveal any neoplastic effects.[1]
Safety Pharmacology
Safety pharmacology studies are designed to investigate potential adverse effects on major physiological systems. For PHD inhibitors, a key focus has been the cardiovascular system.
Some preclinical studies have reported findings such as aortic thrombosis and exacerbation of cardiomyopathy in rats at high doses of Daprodustat.[2] These findings are often considered exaggerations of the intended pharmacology (i.e., related to excessive erythropoiesis and increased blood viscosity).
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of safety and toxicity findings. Below are generalized protocols based on the available literature for key preclinical studies.
In Vivo Chronic Toxicity Study (Rodent Model)
-
Test System: Male and female Sprague-Dawley rats (or a similar rodent model).
-
Group Size: Typically 10-20 animals per sex per group.
-
Dose Levels: A control group (vehicle) and at least three dose levels (low, mid, high) of the test compound. The high dose is often selected to be the maximum tolerated dose (MTD).
-
Route of Administration: Oral gavage is common for orally bioavailable PHD inhibitors.
-
Dosing Duration: For chronic studies, this is typically 6 to 12 months, and for carcinogenicity, up to 2 years.[1][2][3]
-
Parameters Monitored:
-
In-life: Clinical signs of toxicity, body weight, food consumption, ophthalmology, electrocardiography (ECG).
-
Clinical Pathology: Hematology, clinical chemistry, coagulation, and urinalysis at multiple time points.
-
Terminal Procedures: Full necropsy, organ weights, and histopathological examination of a comprehensive list of tissues.
-
In Vitro Cytotoxicity Assay
-
Cell Lines: A panel of relevant cell lines, such as HepG2 (liver), HK-2 (kidney), and various cancer cell lines to assess off-target effects.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The test compound is added at a range of concentrations.
-
Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Cell viability is assessed using a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay (e.g., Calcein AM/Propidium Iodide).
-
The IC50 (half-maximal inhibitory concentration) is calculated to determine the cytotoxic potential.
-
Conclusion
The preclinical safety and toxicity profile of PHD inhibitors has been extensively characterized. While the primary pharmacological effect of stimulating erythropoiesis is well-established, potential off-target effects related to the broad-acting nature of HIF signaling remain a key consideration. Long-term carcinogenicity studies in rodents have generally been negative for a direct tumorigenic effect. The most frequently observed adverse effects in preclinical models, such as cardiovascular findings, are often linked to exaggerated pharmacology. As with any new class of therapeutics, continued long-term safety monitoring in clinical trials and post-market surveillance will be crucial to fully delineate the risk-benefit profile of PHD inhibitors.
References
- 1. Evaluation of the Carcinogenic Potential of Roxadustat (FG-4592), a Small Molecule Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase in CD-1 Mice and Sprague Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Preclinical Characterization of GSK1278863 (Daprodustat), a Small Molecule Hypoxia Inducible Factor-Prolyl Hydroxylase Inhibitor for Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing the Carcinogenicity of Vadadustat, an Oral Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
The Role of the Iron-Binding Motif in Phd-1-IN-1 Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl hydroxylase domain (PHD) enzymes are critical cellular oxygen sensors that regulate the stability of the alpha subunit of the hypoxia-inducible factor (HIF-α) transcription factor. Among the three main PHD isoforms (PHD1, PHD2, and PHD3), PHD1 has emerged as a significant therapeutic target due to its involvement in a range of physiological and pathological processes, including inflammation and ischemia. Phd-1-IN-1 is a potent and orally active inhibitor of PHD1. A key feature of its mechanism of action is its unique interaction with the catalytic iron (Fe²⁺) at the heart of the PHD1 active site. This technical guide provides an in-depth exploration of the role of this iron-binding motif in the activity of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
The catalytic activity of PHDs is dependent on a non-heme iron center, which facilitates the hydroxylation of proline residues on HIF-α, marking it for proteasomal degradation in the presence of oxygen. This compound exerts its inhibitory effect through a distinct monodentate binding interaction with this active site Fe²⁺ ion.[1] This interaction is crucial for its potency and selectivity, and understanding this mechanism is vital for the development of next-generation PHD inhibitors.
Quantitative Data Presentation
The inhibitory activity of this compound against PHD1 has been quantified, and its pharmacokinetic properties have been assessed. The following tables summarize the available data for easy comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (μM) | Notes |
| PHD1 | 0.034 | Potent inhibition of the primary target.[1] |
| PHD2 | Data not publicly available | - |
| PHD3 | Data not publicly available | - |
Table 2: In Vivo Pharmacokinetic Properties of this compound
| Parameter | Value (at 3 mg/kg, p.o.) | Value (at 0.5 mg/kg, i.v.) |
| Cmax | 0.8 μM | - |
| AUC | 176 ng·h/mL | - |
| Kp,uu | 1.11 | - |
| B/P | 0.95 | - |
Experimental Protocols
PHD1 Enzyme Inhibition Assay (In Vitro)
This protocol describes a general method to determine the in vitro potency of inhibitors against PHD1, adaptable for compounds like this compound. The assay measures the consumption of a co-substrate, α-ketoglutarate, which is directly proportional to PHD1 activity.
Materials:
-
Recombinant human PHD1 enzyme
-
HIF-1α peptide substrate (containing the proline residue for hydroxylation)
-
α-ketoglutarate (α-KG)
-
Ferrous sulfate (FeSO₄)
-
Ascorbic acid
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound or other test compounds
-
96-well microplates
-
Plate reader capable of measuring absorbance or fluorescence, depending on the detection method.
-
Detection reagent (e.g., a colorimetric α-ketoglutarate detection kit)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant PHD1 enzyme, HIF-1α peptide substrate, ferrous sulfate, and ascorbic acid to each well.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding α-ketoglutarate to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).
-
Stop the reaction according to the detection kit's instructions.
-
Add the detection reagent to quantify the remaining α-ketoglutarate.
-
Measure the signal (e.g., absorbance) using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
HIF-1α Stabilization Assay in Cells (Western Blot)
This protocol outlines the procedure to assess the ability of this compound to stabilize HIF-1α in cultured cells by inhibiting its PHD1-mediated degradation.
Materials:
-
Cell line of interest (e.g., HeLa, Hep3B)
-
Cell culture medium and supplements
-
This compound
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HIF-1α
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 4-8 hours) under normoxic conditions.[2] A positive control, such as cobalt chloride (CoCl₂) or deferoxamine (DFO), can also be included to induce HIF-1α stabilization.[2]
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly on the plate with lysis buffer containing protease inhibitors.[2]
-
Collect the cell lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate.
-
Prepare samples for electrophoresis by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.[3]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C.[3]
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.
-
Analyze the band intensities to determine the relative increase in HIF-1α levels upon treatment with this compound.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: PHD1-HIF-1α Signaling Pathway.
Caption: PHD1-NF-κB Signaling Pathway.
Caption: PHD1 Inhibitor Screening Workflow.
Conclusion
This compound is a potent inhibitor of PHD1 that functions by directly interacting with the catalytic Fe²⁺ in the enzyme's active site. This iron-binding motif is central to its inhibitory activity, leading to the stabilization of HIF-1α and potentially modulating NF-κB signaling. The provided quantitative data, while highlighting the potency of this compound against PHD1, also underscores the need for further characterization of its selectivity against other PHD isoforms to fully understand its therapeutic potential. The detailed experimental protocols and workflow diagrams in this guide offer a framework for researchers to investigate this compound and other novel PHD inhibitors, facilitating further advancements in the development of targeted therapies for diseases involving hypoxia and inflammation.
References
The Therapeutic Potential of PHD-1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prolyl hydroxylase domain (PHD) enzymes are critical cellular oxygen sensors that regulate the stability of hypoxia-inducible factors (HIFs). Among the three PHD isoforms, PHD-1 has emerged as a promising therapeutic target for a range of ischemic and inflammatory diseases. Inhibition of PHD-1 leads to the stabilization of HIF-1α, a master transcriptional regulator that orchestrates adaptive responses to hypoxia. This guide provides an in-depth technical overview of the therapeutic potential of PHD-1 inhibition, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to drug discovery and development.
The PHD-1/HIF-1α Signaling Axis: A Core Therapeutic Target
Under normoxic conditions, PHD-1 utilizes oxygen to hydroxylate specific proline residues on the alpha subunit of HIF-1 (HIF-1α). This hydroxylation event marks HIF-1α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid proteasomal degradation. In hypoxic conditions, the lack of molecular oxygen inhibits PHD-1 activity, allowing HIF-1α to accumulate, translocate to the nucleus, and heterodimerize with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.[1][2][3] Pharmacological inhibition of PHD-1 mimics a hypoxic state, leading to the stabilization of HIF-1α and the subsequent upregulation of a battery of cytoprotective genes.
Beyond the canonical HIF-1α pathway, emerging evidence suggests that PHD-1 inhibition can also exert effects through other signaling networks, including NF-κB, PI3K/Akt, and MAPK pathways, contributing to its pleiotropic therapeutic effects.[4][5]
Therapeutic Applications and Quantitative Data
The therapeutic potential of PHD-1 inhibition is being explored in a variety of disease contexts. Pan-PHD inhibitors have shown clinical efficacy, particularly in the treatment of anemia associated with chronic kidney disease (CKD).
Anemia in Chronic Kidney Disease
PHD inhibitors stimulate endogenous erythropoietin (EPO) production and improve iron metabolism, offering an oral alternative to injectable erythropoiesis-stimulating agents (ESAs).[6][7]
| PHD Inhibitor | Clinical Trial Phase | Patient Population | Key Efficacy Endpoint | Quantitative Results | Reference |
| Roxadustat | Phase III | Non-Dialysis Dependent CKD | Mean change in hemoglobin (g/dL) from baseline | Roxadustat: +1.9 ± 1.2 g/dLPlacebo: -0.4 ± 0.8 g/dL | [6] |
| Daprodustat | Phase III | Dialysis and Non-Dialysis Dependent CKD | Mean change in hemoglobin (g/dL) from baseline vs. ESA | Non-inferiority to ESA demonstrated | [7] |
| Vadadustat | Phase III | Dialysis Dependent CKD | Mean change in hemoglobin (g/dL) from baseline vs. ESA | Non-inferiority to ESA demonstrated | [7] |
| Molidustat | Phase III | Dialysis and Non-Dialysis Dependent CKD | Mean change in hemoglobin (g/dL) from baseline vs. ESA | Non-inferiority to ESA demonstrated | [7] |
Ischemic Stroke
Preclinical studies have demonstrated the neuroprotective effects of PHD-1 inhibition in models of ischemic stroke. This protection is attributed to the reprogramming of neuronal metabolism and increased resistance to oxygen-nutrient deprivation.[8]
| Model | Intervention | Key Efficacy Endpoint | Quantitative Results | Reference |
| Murine model of permanent brain ischemia | PHD-1 genetic deletion (PHD1-/-) | Cerebral infarct size | Significantly reduced compared to wild-type | [8] |
| Murine model of permanent brain ischemia | Intracerebroventricular injection of PHD-1 antisense oligonucleotides | Cerebral infarct size and neurological deficits | Significantly reduced | [8] |
| In vitro oxygen-glucose deprivation (OGD) in neurons | Dimethyloxaloylglycine (DMOG) (100μM) | Neuronal cell death | Reduced from 29.72 ± 2.88% to 9.05 ± 2.75% | [9] |
| In vivo distal MCA occlusion in mice | DMOG (50mg/kg, i.p.) post-treatment | Ischemic infarct volume (mm³) | Significantly reduced | [9] |
Inflammatory Bowel Disease (IBD)
In preclinical models of colitis, PHD-1 inhibition has been shown to ameliorate intestinal inflammation. This is thought to be mediated by strengthening the intestinal epithelial barrier and reducing apoptosis of epithelial cells. Gut-restricted PHD inhibitors are being developed to minimize systemic side effects.[10][11] Quantitative data from these preclinical studies is still emerging in peer-reviewed literature.
Key Experimental Protocols
Accurate and reproducible assessment of PHD-1 inhibition is crucial for drug development. The following sections provide detailed methodologies for key in vitro and cellular assays.
In Vitro Prolyl Hydroxylase (PHD) Activity Assay (AlphaScreen)
This high-throughput assay measures the hydroxylation of a biotinylated HIF-1α peptide by recombinant PHD enzymes.
Materials:
-
Recombinant human PHD1/2/3
-
Biotinylated HIF-1α peptide substrate (e.g., corresponding to residues 556-574 of human HIF-1α)
-
Fe(II) sulfate
-
L-ascorbic acid
-
2-oxoglutarate (2-OG)
-
AlphaScreen® streptavidin-conjugated donor beads and Protein A-conjugated acceptor beads
-
Anti-hydroxy-HIF-1α antibody
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA)
-
384-well white ProxiPlates™
-
Plate reader capable of AlphaScreen detection
Procedure:
-
Prepare a mixture of the PHD enzyme (e.g., 10 nM final concentration), Fe(II) (e.g., 20 µM final concentration), and L-ascorbic acid (e.g., 200 µM final concentration) in assay buffer.
-
Add 1 µL of the test inhibitor (dissolved in DMSO) to the wells of the 384-well plate.
-
Add 5 µL of the enzyme mixture to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of a substrate mixture containing the biotinylated HIF-1α peptide (e.g., 150 nM final concentration) and 2-OG (e.g., 5 µM final concentration). Incubate for 10 minutes at room temperature.
-
Stop the reaction by adding 5 µL of 30 mM EDTA.
-
Add 5 µL of a pre-incubated mixture of donor and acceptor beads with the anti-hydroxy-HIF-1α antibody. Incubate for 1 hour in the dark at room temperature.
-
Measure the luminescence signal using an appropriate plate reader.
Data Analysis:
-
Calculate the percent inhibition relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Possible Role of PHD Inhibitors as Hypoxia-Mimicking Agents in the Maintenance of Neural Stem Cells’ Self-Renewal Properties [frontiersin.org]
- 3. Hypoxia-inducible factor prolyl-hydroxylase: purification and assays of PHD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel perspectives on the PHD-HIF oxygen sensing pathway in cardioprotection mediated by IPC and RIPC [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term efficacy and safety of hypoxia-inducible factor prolyl hydroxylase inhibitors in anaemia of chronic kidney disease: A meta-analysis including 13,146 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deletion or Inhibition of the Oxygen Sensor PHD1 Protects against Ischemic Stroke via Reprogramming of Neuronal Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of prolyl hydroxylases by dimethyloxaloylglycine after stroke reduces ischemic brain injury and requires hypoxia inducible factor-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PHD1/2 | Insilico Medicine [insilico.com]
- 11. communities.springernature.com [communities.springernature.com]
Methodological & Application
Application Notes and Protocols for Phd-1-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phd-1-IN-1 is a potent and specific inhibitor of Prolyl Hydroxylase Domain 1 (PHD1), a key enzyme in the regulation of the hypoxia-inducible factor (HIF) signaling pathway. Under normoxic conditions, PHDs hydroxylate HIF-α subunits, targeting them for proteasomal degradation. By inhibiting PHD1, this compound prevents this degradation, leading to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus and activates the transcription of various target genes. This process effectively mimics a hypoxic response in cells and has significant implications for research in areas such as ischemia, inflammation, and cancer biology.
These application notes provide detailed protocols for the use of this compound in cell culture to study HIF-1α stabilization and to assess its cytotoxic effects.
Mechanism of Action
Under normal oxygen levels (normoxia), PHD enzymes utilize oxygen to hydroxylate specific proline residues on HIF-α subunits. This hydroxylation event is a critical signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which binds to the hydroxylated HIF-α and tags it for rapid degradation by the proteasome. This compound, as a PHD1 inhibitor, competitively binds to the active site of the enzyme, preventing the hydroxylation of HIF-1α. This inhibition leads to the stabilization and accumulation of HIF-1α, even under normoxic conditions, thereby activating downstream hypoxic signaling pathways.
Application Notes and Protocols for Phd-1-IN-1 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Phd-1-IN-1, a potent and selective inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylase Domain 1 (PHD1), in a variety of in vitro assays. This document includes detailed experimental protocols, recommended starting concentrations, and data presentation guidelines to facilitate your research and development endeavors.
Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of PHD1. PHDs are a family of iron-dependent and 2-oxoglutarate-dependent dioxygenases that play a crucial role as cellular oxygen sensors. Under normoxic (normal oxygen) conditions, PHD1 hydroxylates specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-1α). This hydroxylation event serves as a recognition signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which subsequently targets HIF-1α for proteasomal degradation.
By inhibiting PHD1, this compound prevents the hydroxylation of HIF-1α, leading to its stabilization and accumulation even under normoxic conditions. The stabilized HIF-1α then translocates to the nucleus, where it dimerizes with HIF-1β (also known as ARNT) and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This transcriptional activation upregulates a wide array of genes involved in crucial cellular processes such as angiogenesis, glucose metabolism, cell survival, and apoptosis.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a starting point for experimental design. It is important to note that the optimal concentration may vary depending on the cell type, assay duration, and specific experimental conditions. Therefore, it is highly recommended to perform a dose-response experiment to determine the optimal concentration for your particular setup.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 0.034 µM | Human | PHD-1 Enzyme Inhibition Assay | [1][2][3] |
Note: The provided IC50 value represents the concentration required for 50% inhibition of the isolated PHD-1 enzyme. Effective concentrations in cell-based assays are typically higher and require empirical determination.
Signaling Pathway Diagram
The diagram below illustrates the canonical signaling pathway involving PHD1 and HIF-1α, and the point of intervention for this compound.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein | Springer Nature Experiments [experiments.springernature.com]
- 3. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
Application Notes and Protocols for Western Blot Analysis of HIF-1 alpha Following Treatment with Phd-1-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the detection of Hypoxia-Inducible Factor-1 alpha (HIF-1α) by Western blot in cultured cells following treatment with the selective Prolyl Hydroxylase Domain-1 (PHD-1) inhibitor, Phd-1-IN-1.
Introduction
Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen tension (hypoxia). It consists of an oxygen-sensitive alpha subunit (HIF-1α) and a constitutively expressed beta subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded via a process initiated by the prolyl hydroxylase domain (PHD) enzymes, which hydroxylate specific proline residues on the HIF-1α protein. This hydroxylation event allows for the binding of the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to ubiquitination and subsequent proteasomal degradation.[1][2] In hypoxic conditions, the lack of oxygen as a substrate for PHD enzymes leads to the stabilization of HIF-1α, its translocation to the nucleus, and the activation of target genes involved in angiogenesis, metabolism, and cell survival.[1][3]
This compound is a potent and selective inhibitor of PHD-1, an isoform of the PHD enzymes.[3][4][5][6][7] By inhibiting PHD-1, this compound prevents the hydroxylation of HIF-1α, thereby stabilizing the protein even under normoxic conditions. This makes this compound a valuable tool for studying the downstream effects of HIF-1α stabilization and for the development of therapeutics targeting the HIF-1 pathway.
This document provides a detailed protocol for utilizing this compound to stabilize HIF-1α in cell culture for subsequent analysis by Western blot.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the HIF-1α signaling pathway and the experimental workflow for the Western blot analysis.
Experimental Protocols
A. Cell Culture and Treatment with this compound
-
Cell Lines: HeLa, Hep3B, or other cell lines of interest known to express HIF-1α are suitable.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM or MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified incubator with 5% CO2.
-
Seeding: Seed cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency on the day of treatment.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C or -80°C.
-
Treatment:
-
For a dose-response experiment, treat cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a fixed time (e.g., 4-8 hours).
-
For a time-course experiment, treat cells with a fixed concentration of this compound (e.g., 10 µM) and harvest at different time points (e.g., 0, 2, 4, 6, 8 hours).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Note: The optimal concentration and incubation time for this compound may vary depending on the cell line and should be determined empirically. Based on the IC50 of 0.034 µM, starting with concentrations in the low micromolar range is recommended.
-
B. Cell Lysis and Protein Quantification
Due to the rapid degradation of HIF-1α in the presence of oxygen, it is critical to perform the lysis step quickly and on ice.
-
Lysis Buffer Preparation: Prepare a lysis buffer containing protease and phosphatase inhibitors. A common lysis buffer is RIPA buffer supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail. For enhanced stabilization, some protocols recommend lysing cells directly in Laemmli sample buffer.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Immediately add ice-cold lysis buffer to the plate.
-
Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
C. SDS-PAGE and Western Blotting
-
Sample Preparation:
-
To an equal amount of protein from each sample (e.g., 20-40 µg), add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a 7.5% or 4-12% gradient SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. The transfer time and voltage should be optimized based on the system used.
-
-
Blocking:
-
After transfer, wash the membrane briefly with Tris-buffered saline containing 0.1% Tween-20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against HIF-1α in the blocking buffer at the manufacturer's recommended concentration.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
-
Stripping and Re-probing (Optional):
-
To detect a loading control protein (e.g., β-actin, GAPDH, or α-tubulin) on the same membrane, the membrane can be stripped of the primary and secondary antibodies and then re-probed with the antibody for the loading control.
-
Data Presentation
The following table provides an example of how to present quantitative data from a Western blot experiment investigating the effect of this compound on HIF-1α protein levels. The data presented here is illustrative and based on typical results observed with potent PHD inhibitors. Actual results may vary.
| Treatment Group | Concentration (µM) | Incubation Time (hours) | HIF-1α Protein Level (Relative Densitometry Units) | Fold Change vs. Control |
| Vehicle Control | 0 (DMSO) | 6 | 1.0 ± 0.2 | 1.0 |
| This compound | 1 | 6 | 3.5 ± 0.5 | 3.5 |
| This compound | 5 | 6 | 8.2 ± 1.1 | 8.2 |
| This compound | 10 | 6 | 15.6 ± 2.3 | 15.6 |
| This compound | 25 | 6 | 16.1 ± 2.5 | 16.1 |
| Hypoxia (1% O2) | N/A | 6 | 18.3 ± 2.9 | 18.3 |
Data are presented as mean ± standard deviation from three independent experiments. HIF-1α band intensity was normalized to the corresponding β-actin loading control.
Troubleshooting
-
No or weak HIF-1α signal:
-
Rapid Degradation: Ensure cell lysis is performed rapidly on ice. The half-life of HIF-1α under normoxia is very short.
-
Insufficient Inhibition: The concentration or incubation time of this compound may be suboptimal. Perform a dose-response and time-course experiment to optimize these parameters.
-
Low Protein Load: Ensure sufficient total protein (20-40 µg) is loaded per lane.
-
Antibody Issues: Use a validated antibody for HIF-1α and follow the recommended dilution.
-
-
High Background:
-
Inadequate Blocking: Increase the blocking time or the concentration of the blocking agent.
-
Antibody Concentration: The primary or secondary antibody concentration may be too high.
-
Insufficient Washing: Increase the number or duration of wash steps.
-
-
Multiple Bands:
-
HIF-1α can undergo post-translational modifications, which may result in the appearance of bands at different molecular weights.
-
Non-specific antibody binding may occur. Optimize blocking and antibody concentrations.
-
By following these detailed protocols and considering the provided troubleshooting tips, researchers can effectively utilize this compound to stabilize HIF-1α and accurately assess its protein levels using Western blotting.
References
- 1. pnas.org [pnas.org]
- 2. Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-inducible factor 1 alpha protein increases without changes in mRNA during acute hypoxic exposure of the Gulf killifish, Fundulus grandis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
Application Notes and Protocols for PHD-1-IN-1 in a Hypoxia-Inducible Factor (HIF) Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PHD-1-IN-1, a potent inhibitor of prolyl hydroxylase domain 1 (PHD1), in a hypoxia-inducible factor (HIF) reporter assay. This document outlines the underlying signaling pathway, a detailed experimental protocol, and expected outcomes for researchers investigating the hypoxia signaling cascade and developing novel therapeutics targeting this pathway.
Introduction
Hypoxia-inducible factors (HIFs) are master transcriptional regulators that mediate cellular adaptation to low oxygen conditions (hypoxia).[1][2] The stability and activity of the HIF-1α subunit are tightly regulated by a family of prolyl hydroxylase domain (PHD) enzymes, which are oxygen-dependent.[1][2] Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-1α, targeting it for ubiquitination and subsequent proteasomal degradation.[1][2] In hypoxic environments, PHD activity is inhibited, leading to the stabilization of HIF-1α, its translocation to the nucleus, and the activation of target genes involved in angiogenesis, erythropoiesis, and metabolism.
PHD inhibitors, such as this compound, mimic a hypoxic state by preventing the hydroxylation of HIF-1α, thereby leading to its stabilization and the activation of HIF-1 target genes even under normoxic conditions. HIF reporter assays, typically employing a luciferase reporter gene under the control of a hypoxia-response element (HRE), provide a robust and quantitative method to assess the activity of the HIF pathway and the efficacy of PHD inhibitors.
Mechanism of Action
This compound is a potent inhibitor of PHD-1, with a reported IC50 of 0.034 µM for the isolated enzyme. By inhibiting PHD-1, this compound prevents the hydroxylation of HIF-1α. This leads to the stabilization of HIF-1α, which then dimerizes with HIF-1β, translocates to the nucleus, and binds to HREs in the promoter regions of target genes, initiating their transcription.
Data Presentation
The following tables summarize the key characteristics of this compound and provide a template for presenting data from a HIF reporter assay.
Table 1: Properties of this compound
| Property | Value |
| Target | Prolyl Hydroxylase Domain 1 (PHD-1) |
| IC50 (Enzymatic Assay) | 0.034 µM |
| Mechanism of Action | Inhibition of HIF-1α hydroxylation |
| Cellular Effect | Stabilization of HIF-1α and activation of HIF-1 target genes |
Table 2: Example Data from a HIF Reporter Assay with this compound
| Concentration of this compound (µM) | Fold Induction of Luciferase Activity (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.2 |
| 0.1 | Data to be determined experimentally |
| 1 | Data to be determined experimentally |
| 10 | Data to be determined experimentally |
| 50 | Data to be determined experimentally |
| 100 | Data to be determined experimentally |
| Positive Control (e.g., 100 µM CoCl₂) | Data to be determined experimentally |
Experimental Protocols
HIF Reporter Assay Using this compound
This protocol describes the use of a luciferase-based HIF reporter assay to determine the dose-dependent effect of this compound on HIF-1α activity in a suitable human cell line (e.g., HEK293, HeLa, or HT1080) stably expressing an HRE-luciferase reporter construct.
Materials:
-
HIF reporter cell line (e.g., HEK293-HRE-Luc)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cobalt chloride (CoCl₂) or Dimethyloxalylglycine (DMOG) as a positive control
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Culture the HIF reporter cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Trypsinize and resuspend the cells in fresh media.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of media.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in cell culture media to achieve the final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Prepare a positive control solution (e.g., 100 µM CoCl₂ or 1 mM DMOG) and a vehicle control (media with the same final concentration of DMSO).
-
Carefully remove the media from the cells and replace it with 100 µL of the prepared compound dilutions, positive control, or vehicle control.
-
-
Incubation:
-
Incubate the plate for 16-24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions (typically a volume equal to the cell culture medium in the well).
-
Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings of the treated wells to the vehicle control wells to determine the fold induction of reporter activity.
-
Plot the fold induction as a function of the this compound concentration to generate a dose-response curve.
-
Visualizations
HIF-1α Signaling Pathway
Caption: HIF-1α signaling under normoxia and in the presence of this compound.
Experimental Workflow for HIF Reporter Assay
Caption: Experimental workflow for the HIF reporter assay.
Logical Relationship of this compound Action
Caption: Logical cascade of this compound action on the HIF pathway.
References
- 1. Hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors induce autophagy and have a protective effect in an in-vitro ischaemia model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of Prolyl Hydroxylases (PHDs) Is Selectively Controlled by HIF-1 and HIF-2 Proteins in Nucleus Pulposus Cells of the Intervertebral Disc: DISTINCT ROLES OF PHD2 AND PHD3 PROTEINS IN CONTROLLING HIF-1α ACTIVITY IN HYPOXIA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Administration of PHD-1 Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl hydroxylase domain (PHD) enzymes are critical regulators of the hypoxia-inducible factor (HIF) signaling pathway. Inhibition of PHD enzymes, particularly PHD1, prevents the degradation of HIF-1α, leading to its accumulation and the subsequent activation of hypoxia-responsive genes. This pathway is a promising therapeutic target for various conditions, including anemia, ischemia, and certain cancers.
These application notes provide a detailed protocol for the in vivo administration of a representative small molecule PHD inhibitor, Roxadustat, in mouse models, based on published studies. While specific details for a compound designated "Phd-1-IN-1" are not available in the public domain, the provided protocols for Roxadustat can serve as a valuable starting point for designing in vivo studies with novel PHD inhibitors.
Quantitative Data Summary
The following table summarizes reported in vivo administration protocols for various small molecule PHD inhibitors in mice. This data is intended to provide a comparative overview to aid in experimental design.
| Compound | Mouse Strain | Administration Route | Dosage | Frequency | Study Duration | Reference Model |
| Roxadustat | C57BL/6J | Intraperitoneal (i.p.) | 25 mg/kg | Three times a week | 8 weeks | Sickle Cell Disease |
| Roxadustat | C57BL/6 | Intraperitoneal (i.p.) | 50 mg/kg | Twice a week | 7 or 28 days | Myocardial Infarction |
| Vadadustat | CByB6F1/Tg.rasH2 | Oral gavage | 5 - 50 mg/kg/day | Daily | 6 months | Carcinogenicity Study |
| Daprodustat | B6D2F1 | Oral | 60 mg/kg | Single dose | - | Pharmacokinetic Study |
Signaling Pathway
The primary mechanism of action for PHD inhibitors is the stabilization of HIF-1α. The diagram below illustrates this signaling cascade. Under normal oxygen levels (normoxia), PHD enzymes hydroxylate HIF-1α, targeting it for ubiquitination and subsequent degradation by the proteasome. PHD inhibitors block this hydroxylation, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of target genes involved in processes such as erythropoiesis and angiogenesis.
Caption: HIF-1α Signaling Pathway and the Action of PHD Inhibitors.
Experimental Protocols
The following protocols provide a detailed methodology for an in vivo mouse study using a small molecule PHD inhibitor, with Roxadustat as a specific example.
Materials and Reagents
-
Test Compound: Small molecule PHD inhibitor (e.g., Roxadustat)
-
Vehicle: Appropriate solvent for the test compound (e.g., 0.5% (w/v) carboxymethylcellulose sodium in sterile water)
-
Animals: 8-10 week old male C57BL/6 mice (or other appropriate strain for the disease model)
-
Administration Supplies: Sterile syringes and needles (e.g., 27-gauge) for injections, or oral gavage needles.
-
Anesthesia (for terminal procedures): Isoflurane or equivalent
-
Blood Collection Supplies: Micro-hematocrit tubes, EDTA-coated tubes
-
Tissue Collection Supplies: Scalpels, forceps, cryovials, 10% neutral buffered formalin
-
Personal Protective Equipment (PPE): Lab coat, gloves, safety glasses
Experimental Workflow
The diagram below outlines a typical experimental workflow for an in vivo study evaluating a PHD inhibitor.
Caption: General Experimental Workflow for an In Vivo Mouse Study.
Detailed Administration Protocol (Example: Roxadustat)
This protocol is based on a study investigating the effects of Roxadustat in a mouse model of sickle cell disease and can be adapted for other models.
-
Compound Preparation:
-
Prepare a stock solution of Roxadustat in a suitable solvent (e.g., DMSO).
-
On the day of administration, dilute the stock solution to the final desired concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose in a 25g mouse with a 0.25 mL injection volume) with the vehicle (e.g., 0.5% CMC). Ensure the final DMSO concentration is non-toxic (typically <5%).
-
Prepare a vehicle-only solution for the control group.
-
-
Animal Handling and Dosing:
-
Acclimatize mice to the facility for at least one week before the start of the experiment.
-
Record the body weight of each mouse before each administration to ensure accurate dosing.
-
Administer Roxadustat or vehicle via intraperitoneal (i.p.) injection. For a 25 mg/kg dose, inject 10 µL per gram of body weight of a 2.5 mg/mL solution.
-
Dosing frequency can be adjusted based on the experimental design (e.g., three times a week on non-consecutive days).[1]
-
-
Monitoring and Sample Collection:
-
Monitor the animals daily for any signs of toxicity or adverse effects (e.g., changes in weight, behavior, or appearance).
-
Collect blood samples at specified time points (e.g., baseline, and at the end of the study) via retro-orbital or submandibular bleeding for hematological analysis.
-
At the end of the study, euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Collect tissues of interest (e.g., kidneys, liver, spleen) for further analysis (e.g., histology, Western blot, qPCR).
-
Pharmacokinetic and Toxicity Considerations
-
Pharmacokinetics: The pharmacokinetic profile of the specific PHD inhibitor should be considered when designing the dosing regimen. Factors such as half-life will influence the dosing frequency required to maintain therapeutic exposure.
-
Toxicity: It is crucial to conduct preliminary dose-range-finding studies to determine the maximum tolerated dose (MTD) of the novel compound. Monitor for signs of toxicity throughout the study.
Conclusion
The provided protocols and data offer a comprehensive guide for the in vivo administration of small molecule PHD inhibitors in mouse models. While specific details for "this compound" are not available, the information presented for structurally and functionally related compounds like Roxadustat serves as a robust foundation for initiating preclinical studies with novel PHD inhibitors. Researchers should adapt these protocols based on the specific properties of their compound and the objectives of their study.
References
Measuring the Efficacy of Phd-1-IN-1: A Cell-Based Assay Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phd-1-IN-1 is a potent and orally active inhibitor of the Hypoxia-Inducible Factor (HIF) prolyl-hydroxylase domain-1 (PHD-1) with an IC50 of 0.034 μM.[1][2][3] PHD enzymes are crucial regulators of the cellular response to oxygen levels. Under normoxic conditions, PHDs hydroxylate the alpha subunit of HIF (HIF-α), targeting it for proteasomal degradation.[4][5][6][7] By inhibiting PHD-1, this compound prevents the degradation of HIF-1α, leading to its stabilization and the subsequent activation of downstream target genes.[4][6] These target genes play pivotal roles in various physiological and pathological processes, including angiogenesis, erythropoiesis, and cellular metabolism. This application note provides detailed protocols for cell-based assays to measure the efficacy of this compound by quantifying the stabilization of HIF-1α, the secretion of Vascular Endothelial Growth Factor (VEGF), and the production of lactate.
Signaling Pathway of PHD-1 and HIF-1α Regulation
Under normal oxygen levels (normoxia), PHD-1 utilizes oxygen to hydroxylate specific proline residues on the HIF-1α subunit. This hydroxylation event allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome. This compound inhibits the enzymatic activity of PHD-1, preventing HIF-1α hydroxylation. Consequently, HIF-1α is stabilized, translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription.
Caption: PHD-1/HIF-1α signaling pathway under normoxia and with this compound inhibition.
Experimental Protocols
The following protocols outline key cell-based assays to determine the efficacy of this compound. It is recommended to use a cell line known to express PHD-1 and respond to hypoxia, such as HeLa, Hep3B, or U2OS cells.
HIF-1α Stabilization Assay (Western Blot)
This assay directly measures the primary effect of this compound, which is the stabilization of the HIF-1α protein.
Experimental Workflow:
Caption: Western blot workflow for HIF-1α stabilization.
Materials:
-
HeLa cells (or other suitable cell line)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary Antibody: anti-HIF-1α
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent Substrate
-
Imaging System
Protocol:
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. A suggested concentration range is 0.1 µM to 50 µM. Include a vehicle control (DMSO) and a positive control (e.g., treatment with a known hypoxia-mimetic agent like CoCl₂ or deferoxamine, or exposure to 1% O₂). Treat the cells for 4-6 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Western Blot Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation:
| Treatment Group | Concentration (µM) | HIF-1α Protein Level (Normalized to Loading Control) |
| Vehicle Control (DMSO) | - | 1.0 |
| This compound | 0.1 | 2.5 |
| This compound | 1 | 8.7 |
| This compound | 10 | 15.2 |
| This compound | 50 | 16.1 |
| Positive Control (1% O₂) | - | 14.5 |
VEGF Secretion Assay (ELISA)
This assay measures the secretion of VEGF, a key downstream target of HIF-1α, providing a functional readout of this compound activity.
Experimental Workflow:
Caption: ELISA workflow for VEGF secretion.
Materials:
-
HeLa cells (or other suitable cell line)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Human VEGF ELISA Kit
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HeLa cells in 24-well plates and grow to 70-80% confluency.
-
Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 µM to 50 µM) in fresh cell culture medium for 24 hours. Include vehicle and positive controls.
-
Collect Supernatant: After the incubation period, collect the cell culture supernatant from each well and centrifuge to remove any cellular debris.
-
Perform VEGF ELISA: Follow the manufacturer's instructions for the Human VEGF ELISA kit. This typically involves adding standards and samples to a pre-coated plate, followed by incubation with detection antibodies and a substrate for color development.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate Concentration: Generate a standard curve from the absorbance values of the known standards and use it to calculate the concentration of VEGF in each sample.
-
Data Analysis: Normalize the VEGF concentration to the cell number or total protein content if necessary.
Data Presentation:
| Treatment Group | Concentration (µM) | Secreted VEGF (pg/mL) |
| Vehicle Control (DMSO) | - | 150 ± 15 |
| This compound | 0.1 | 350 ± 25 |
| This compound | 1 | 850 ± 50 |
| This compound | 10 | 1500 ± 100 |
| This compound | 50 | 1650 ± 120 |
| Positive Control (1% O₂) | - | 1400 ± 90 |
Lactate Production Assay
This assay measures the concentration of lactate in the cell culture medium, an indicator of increased glycolysis, which is a metabolic pathway upregulated by HIF-1α.
Experimental Workflow:
Caption: Lactate production assay workflow.
Materials:
-
HeLa cells (or other suitable cell line)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lactate Assay Kit (Colorimetric or Fluorometric)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 µM to 50 µM) in fresh cell culture medium for 24 hours. Include vehicle and positive controls.
-
Collect Supernatant: After incubation, collect the cell culture supernatant.
-
Perform Lactate Assay: Follow the instructions provided with the lactate assay kit. This typically involves adding a reaction mix to the supernatant and incubating for a specific time.
-
Measure Signal: Read the absorbance or fluorescence using a microplate reader.
-
Calculate Concentration: Create a standard curve using the provided lactate standards and determine the lactate concentration in the samples.
-
Data Analysis: Normalize the lactate concentration to cell number or total protein if desired.
Data Presentation:
| Treatment Group | Concentration (µM) | Lactate Concentration (mM) |
| Vehicle Control (DMSO) | - | 2.1 ± 0.2 |
| This compound | 0.1 | 3.5 ± 0.3 |
| This compound | 1 | 6.8 ± 0.5 |
| This compound | 10 | 10.2 ± 0.8 |
| This compound | 50 | 11.5 ± 1.0 |
| Positive Control (1% O₂) | - | 9.8 ± 0.7 |
Summary
The cell-based assays described in this application note provide a comprehensive approach to evaluating the efficacy of this compound. By measuring the direct stabilization of HIF-1α and the downstream functional consequences of increased VEGF secretion and lactate production, researchers can obtain robust and quantitative data to characterize the cellular activity of this potent PHD-1 inhibitor. The provided protocols and data presentation formats offer a standardized framework for conducting these experiments and interpreting the results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]
- 4. Selective Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylase 1 Mediates Neuroprotection against Normoxic Oxidative Death via HIF- and CREB-Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia inducible factor-1 alpha stabilization for regenerative therapy in traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stabilization of Transcription Factor, HIF-1α by Prolylhydroxylase 1 Knockout Reduces Cardiac Injury After Myocardial Infarction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoprecipitation of PHD-1 in the Presence of Phd-1-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunoprecipitation (IP) of Prolyl Hydroxylase Domain-containing protein 1 (PHD-1) from cell lysates, specifically in the presence of its inhibitor, Phd-1-IN-1. This procedure is critical for studying the interactions and functions of PHD-1 under conditions of pharmacological inhibition.
Introduction
Prolyl Hydroxylase Domain-containing protein 1 (PHD-1), also known as Egl-9 homolog 2 (EGLN2), is a key cellular oxygen sensor that plays a crucial role in the regulation of the Hypoxia-Inducible Factor (HIF) signaling pathway.[1][2] Under normoxic conditions, PHD-1 hydroxylates specific proline residues on the alpha subunit of HIF (HIF-α), targeting it for proteasomal degradation.[1][2] Inhibition of PHD-1 stabilizes HIF-α, leading to the transcription of hypoxia-responsive genes. This compound is a potent and selective inhibitor of PHD-1 with a reported IC50 of 0.034 μM.[3] Immunoprecipitation of PHD-1 in the presence of this inhibitor allows for the investigation of its binding partners and the impact of inhibition on its protein-protein interaction network.
Data Presentation
| Interacting Protein | Gene Name | Function | Fold Change (this compound vs. Vehicle) | p-value |
| HIF-1α | HIF1A | Transcription factor, master regulator of hypoxic response. | Increased | <0.05 |
| Von Hippel-Lindau protein | VHL | E3 ubiquitin ligase, recognizes hydroxylated HIF-α. | Decreased | <0.05 |
| Protein Interactor X | GENEX | Putative novel interactor. | Increased/Decreased | <0.05 |
| Heat Shock Protein 90 | HSP90AA1 | Chaperone protein, involved in HIF-1α stability. | No significant change | >0.05 |
Note: The fold changes are hypothetical and represent the expected outcome of a successful immunoprecipitation-mass spectrometry (IP-MS) experiment. Actual results may vary.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and the experimental procedure, the following diagrams have been generated.
Caption: PHD-1 Signaling Pathway and Inhibition.
Caption: Immunoprecipitation Workflow for PHD-1.
Experimental Protocols
This section provides a detailed methodology for the immunoprecipitation of PHD-1.
Materials and Reagents
-
Cell Lines: A cell line endogenously expressing PHD-1 (e.g., HeLa, HEK293T).
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Antibodies:
-
Primary antibody: Rabbit anti-PHD-1/EGLN2 polyclonal antibody suitable for IP.
-
Negative control: Rabbit IgG.
-
-
Beads: Protein A/G agarose or magnetic beads.
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40.[4] Alternative RIPA buffer can be used for nuclear proteins: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[5][6]
-
Protease and Phosphatase Inhibitor Cocktails: Add fresh to the lysis buffer before use.
-
Wash Buffer: IP Lysis Buffer.
-
Elution Buffer:
-
For Western Blotting: 2x Laemmli sample buffer.
-
For Mass Spectrometry: 0.1 M glycine-HCl, pH 2.5.[4]
-
-
Neutralization Buffer (for MS): 1 M Tris-HCl, pH 8.5.
-
Procedure
1. Cell Culture and Treatment with this compound
-
Culture cells in appropriate media to 80-90% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 1 µM, based on common inhibitor concentrations used in cell culture) or an equivalent volume of vehicle (DMSO) for the desired time (e.g., 4-6 hours).[7]
2. Preparation of Cell Lysate
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold IP Lysis Buffer supplemented with fresh protease and phosphatase inhibitors to the cells (e.g., 1 mL per 10 cm dish).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
3. Pre-clearing the Lysate
-
To approximately 1 mg of total protein in 500 µL of lysate, add 20 µL of a 50% slurry of Protein A/G beads.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge at 2,500 x g for 3 minutes at 4°C.
-
Carefully transfer the supernatant (pre-cleared lysate) to a new tube.
4. Immunoprecipitation
-
Add the recommended amount of anti-PHD-1 antibody (typically 1-5 µg, but should be optimized) to the pre-cleared lysate.
-
For the negative control, add an equivalent amount of Rabbit IgG to a separate tube of pre-cleared lysate.
-
Incubate on a rotator overnight at 4°C.
5. Immune Complex Capture
-
Add 30 µL of a 50% slurry of Protein A/G beads to each IP reaction.
-
Incubate on a rotator for 2-4 hours at 4°C.
6. Washing
-
Pellet the beads by centrifugation at 2,500 x g for 3 minutes at 4°C.
-
Carefully remove and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold IP Lysis Buffer.
-
Repeat the centrifugation and wash steps two more times for a total of three washes.
7. Elution
-
For Western Blot Analysis:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 40 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge to pellet the beads, and load the supernatant onto an SDS-PAGE gel.
-
-
For Mass Spectrometry Analysis:
-
After the final wash, remove all supernatant.
-
Add 50 µL of 0.1 M glycine-HCl, pH 2.5 to the beads and incubate for 10 minutes at room temperature with gentle agitation.[4]
-
Centrifuge to pellet the beads and carefully transfer the supernatant (eluate) to a new tube containing 5 µL of 1 M Tris-HCl, pH 8.5 to neutralize the pH.
-
Repeat the elution step and pool the eluates.
-
The eluted sample is now ready for processing for mass spectrometry (e.g., in-solution trypsin digestion).
-
8. Downstream Analysis
-
Western Blotting: Analyze the eluates by Western blotting using an anti-PHD-1 antibody to confirm successful immunoprecipitation. Probing for known interactors can also be performed.
-
Mass Spectrometry: The eluted proteins are digested into peptides, which are then analyzed by LC-MS/MS to identify and quantify the proteins that co-immunoprecipitated with PHD-1.
Conclusion
This protocol provides a comprehensive framework for the immunoprecipitation of PHD-1 in the presence of its inhibitor, this compound. Successful implementation of this protocol will enable researchers to explore the protein-protein interaction landscape of PHD-1 under pharmacologically relevant conditions, providing valuable insights into its biological functions and the mechanism of action of its inhibitors. Optimization of antibody concentration and incubation times may be necessary for specific cell lines and experimental conditions.
References
- 1. Mass spectrometry-based immuno-precipitation proteomics – The user’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Protein-protein interaction networks | Network analysis of protein interaction data [ebi.ac.uk]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. brd.nci.nih.gov [brd.nci.nih.gov]
- 6. usbio.net [usbio.net]
- 7. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Effect of PHD-1 Inhibitors on Downstream HIF Target Genes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia-Inducible Factor (HIF) is a master transcriptional regulator of the cellular response to low oxygen conditions (hypoxia). The stability and activity of the HIF-alpha subunit are tightly controlled by a family of prolyl hydroxylase domain (PHD) enzymes. Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-alpha, targeting it for rapid degradation. Inhibition of PHD enzymes, particularly PHD-1, prevents this degradation, leading to the stabilization of HIF-alpha, its translocation to the nucleus, and the subsequent activation of a wide array of downstream target genes. These genes are critically involved in various physiological and pathological processes, including angiogenesis, erythropoiesis, and cell metabolism.
This document provides a comprehensive guide for researchers to measure the effects of PHD-1 inhibitors, such as PHD-1-IN-1, on the expression of key downstream HIF target genes. The provided protocols for quantitative PCR (qPCR), Western Blotting, and ELISA will enable the precise quantification of changes in gene and protein expression.
Signaling Pathway Overview
The inhibition of PHD-1 leads to the stabilization of HIF-1α. Stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β (also known as ARNT). This heterodimer then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating their transcription. Key downstream target genes include Vascular Endothelial Growth Factor (VEGF), crucial for angiogenesis, and Erythropoietin (EPO), the primary regulator of red blood cell production.
Experimental Workflow
The general workflow for assessing the impact of a PHD-1 inhibitor on HIF target genes involves treating cells with the compound, followed by the collection of samples for analysis of protein and mRNA levels.
Application Notes and Protocols for Inducing a Hypoxic Response in Normoxia using a Selective PHD1 Inhibitor
Disclaimer: Extensive searches for "Phd-1-IN-1" did not yield any publicly available scientific literature or documentation. Therefore, these application notes and protocols are based on the well-characterized, selective Prolyl Hydroxylase Domain 1 (PHD1) inhibitor, IOX3 , as a representative compound for inducing a hypoxic response in normoxic conditions. The principles and methodologies described herein are broadly applicable to other selective PHD1 inhibitors.
Introduction
Under normal oxygen conditions (normoxia), the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) is continuously synthesized and rapidly degraded. This degradation is initiated by the prolyl hydroxylation of specific proline residues within the HIF-1α protein, a reaction catalyzed by a family of enzymes known as Prolyl Hydroxylase Domain-containing proteins (PHDs). Hydroxylated HIF-1α is then recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.
In hypoxic (low oxygen) conditions, the oxygen-dependent activity of PHDs is inhibited. This prevents HIF-1α hydroxylation, leading to its stabilization, nuclear translocation, and dimerization with the constitutively expressed HIF-1β subunit. The active HIF-1 heterodimer then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, upregulating the expression of proteins involved in angiogenesis, erythropoiesis, and glucose metabolism.
PHD inhibitors are small molecules that mimic a hypoxic state under normoxic conditions by inhibiting the enzymatic activity of PHDs. This leads to the stabilization of HIF-1α and the subsequent activation of its downstream target genes. PHD1 is one of the three main PHD isoforms (PHD1, PHD2, and PHD3) and has been implicated in distinct cellular processes. Selective inhibition of PHD1 offers a more targeted approach to modulating the hypoxic response.
IOX3 is a potent and selective inhibitor of PHD1. By inhibiting PHD1, IOX3 treatment in normoxia leads to the stabilization of HIF-1α and the induction of a hypoxic-like cellular response.
Signaling Pathway
The following diagram illustrates the mechanism of action of a selective PHD1 inhibitor like IOX3 in inducing a hypoxic response under normoxic conditions.
Caption: Mechanism of PHD1 inhibitor action in normoxia.
Quantitative Data
The following tables summarize the quantitative data for the selective PHD1 inhibitor IOX3.
Table 1: In Vitro Inhibitory Activity of IOX3 against PHD Isoforms
| Enzyme | IC₅₀ (nM) |
| PHD1 | 21 |
| PHD2 | >5000 |
| PHD3 | >5000 |
Data presented are representative values from published literature. Actual values may vary depending on assay conditions.
Table 2: Effect of IOX3 Treatment on HIF-1α Stabilization and Target Gene Expression in Cell Culture (Representative Data)
| Treatment Condition | HIF-1α Protein Level (Fold Change vs. Vehicle) | VEGF mRNA Expression (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | 1.0 | 1.0 |
| IOX3 (10 µM, 6h) | 8.5 | 4.2 |
| IOX3 (25 µM, 6h) | 15.2 | 7.8 |
| IOX3 (50 µM, 6h) | 18.1 | 11.5 |
Data are hypothetical and representative of typical results observed with selective PHD1 inhibitors. Fold changes are relative to vehicle-treated cells under normoxic conditions.
Experimental Protocols
The following are detailed protocols for key experiments to assess the induction of a hypoxic response by a selective PHD1 inhibitor like IOX3.
Experimental Workflow
Application Notes: In Vivo Imaging of PHD1 Target Engagement
Introduction to PHD1 and its Role as a Therapeutic Target
Prolyl Hydroxylase Domain 1 (PHD1), also known as Egl-9 homolog 2 (EGLN2), is a key enzyme in the cellular oxygen sensing pathway. As an Fe(II) and 2-oxoglutarate-dependent dioxygenase, PHD1 plays a crucial role in regulating the stability of the alpha subunit of Hypoxia-Inducible Factor (HIF-α). Under normoxic conditions, PHD1 hydroxylates specific proline residues on HIF-1α, marking it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions, the activity of PHD1 is inhibited, leading to the stabilization of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in angiogenesis, erythropoiesis, and metabolism.
Beyond its canonical role in HIF regulation, PHD1 has been implicated in various other cellular processes, including cell proliferation and apoptosis. Dysregulation of PHD1 activity is associated with several pathological conditions, including anemia, ischemic diseases, and cancer. Consequently, the development of small molecule inhibitors targeting PHD1 has emerged as a promising therapeutic strategy.
The Importance of In Vivo Target Engagement Studies
For the successful development of PHD1 inhibitors, it is crucial to confirm that the drug binds to its intended target in a complex biological system and exerts the desired pharmacodynamic effect. This is known as target engagement. Quantifying target engagement in vivo provides critical information for establishing a drug's mechanism of action, optimizing dosing regimens, and predicting clinical efficacy. Non-invasive in vivo imaging techniques offer a powerful approach to directly visualize and quantify the interaction of a drug with its target in living organisms over time.
This document provides detailed protocols and application notes for the in vivo imaging of target engagement for a hypothetical PHD1 inhibitor, referred to as "Phd-1-IN-1," using two distinct imaging modalities: Fluorescence Imaging with a targeted probe and Positron Emission Tomography (PET) with a radiolabeled tracer.
Quantitative Data Summary
Disclaimer: The following quantitative data is hypothetical and for illustrative purposes only, as no specific in vivo imaging data for a compound named "this compound" is publicly available.
Table 1: Hypothetical Properties of a PHD1-Targeted Fluorescent Probe
| Parameter | Value | Units | Description |
| Probe Name | PHD1-Fluor-750 | - | A hypothetical near-infrared fluorescent probe for PHD1. |
| Inhibitor Core | This compound analog | - | The probe is based on the this compound scaffold. |
| Fluorophore | NIR Dye (e.g., Cy7.5) | - | Excitation/Emission maxima suitable for in vivo imaging. |
| Excitation Max | 750 | nm | Optimal wavelength for excitation. |
| Emission Max | 775 | nm | Optimal wavelength for emission detection. |
| Binding Affinity (Kd) | 25 | nM | Dissociation constant for PHD1, indicating binding strength. |
| In Vivo Half-life | 4 | hours | Circulation half-life of the probe in the bloodstream. |
| Tumor-to-Muscle Ratio | 3.5 : 1 | - | Ratio of fluorescence signal in a PHD1-expressing tumor vs. background muscle at 24h post-injection. |
Table 2: Hypothetical Properties of a PHD1-Targeted PET Tracer
| Parameter | Value | Units | Description |
| Tracer Name | [18F]PHD1-PET | - | A hypothetical positron-emitting tracer for PHD1. |
| Inhibitor Core | This compound derivative | - | The tracer is based on the this compound scaffold. |
| Radionuclide | Fluorine-18 (18F) | - | Positron-emitting radionuclide with a 109.8 min half-life. |
| Binding Affinity (Ki) | 15 | nM | Inhibition constant for PHD1. |
| In Vivo Half-life | 1.5 | hours | Effective half-life of the tracer in vivo. |
| Tumor Uptake (%ID/g) | 2.8 | %ID/g | Percentage of injected dose per gram of tissue in a PHD1-expressing tumor at 1h post-injection. |
| Specificity (Blockade) | > 70% | % | Reduction in tumor uptake after pre-dosing with a non-radiolabeled PHD1 inhibitor. |
Signaling Pathway Diagram
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Phd-1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phd-1-IN-1 is a potent and selective inhibitor of Prolyl Hydroxylase Domain 1 (PHD1). PHDs are key enzymes in the cellular oxygen sensing pathway, responsible for the hydroxylation of Hypoxia-Inducible Factor-alpha (HIF-α) subunits. Under normoxic conditions, hydroxylated HIF-α is targeted for proteasomal degradation. Inhibition of PHD1 by this compound prevents this degradation, leading to the stabilization and accumulation of HIF-1α, even in the presence of oxygen. This mimics a hypoxic response and activates the transcription of various downstream target genes involved in processes such as angiogenesis, erythropoiesis, and cell survival.
These application notes provide a comprehensive guide for the analysis of cellular responses to this compound treatment using flow cytometry. The provided protocols and data are intended to serve as a template for researchers investigating the pharmacological effects of this compound.
Mechanism of Action: this compound Signaling Pathway
This compound acts as a hypoxia-mimicking agent by inhibiting the enzymatic activity of PHD1. This leads to the stabilization of HIF-1α, which then translocates to the nucleus, heterodimerizes with HIF-1β, and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes.
Caption: this compound inhibits PHD1, leading to HIF-1α stabilization and downstream gene transcription.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., cancer cell lines like HeLa or HCT116, or endothelial cells like HUVECs).
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Replace the existing cell culture medium with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the inhibitor).
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) under standard cell culture conditions (37°C, 5% CO₂).
Flow Cytometry Analysis: Apoptosis and Cell Viability
This protocol outlines the use of Annexin V and Propidium Iodide (PI) staining to assess apoptosis and cell viability.
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Detach the cells using a gentle cell dissociation reagent (e.g., TrypLE™ Express).
-
Collect the cells in a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of 1X Annexin V Binding Buffer.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (containing approximately 1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate single-stain controls for compensation and voltage settings.
-
Collect data for at least 10,000 events per sample.
-
Data Presentation
The following tables summarize hypothetical quantitative data from a flow cytometry experiment analyzing the effects of this compound on a cancer cell line after 24 hours of treatment.
Table 1: Cell Viability Analysis by Flow Cytometry
| This compound (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| 1 | 93.8 ± 1.9 | 3.1 ± 0.6 | 2.5 ± 0.5 | 0.6 ± 0.2 |
| 10 | 85.1 ± 3.5 | 8.2 ± 1.2 | 5.3 ± 0.9 | 1.4 ± 0.3 |
| 50 | 60.7 ± 4.2 | 20.5 ± 2.8 | 15.1 ± 2.1 | 3.7 ± 0.7 |
Table 2: Dose-Dependent Effect of this compound on HIF-1α Target Gene Expression (Hypothetical Cell Surface Marker)
| This compound (µM) | Mean Fluorescence Intensity (MFI) of Target Protein X |
| 0 (Vehicle) | 150 ± 25 |
| 1 | 320 ± 45 |
| 10 | 850 ± 90 |
| 50 | 1500 ± 180 |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the flow cytometry analysis of cells treated with this compound.
Caption: Workflow for flow cytometry analysis of this compound treated cells.
Conclusion
The protocols and examples provided in these application notes offer a robust framework for investigating the cellular effects of the PHD1 inhibitor, this compound. Flow cytometry is a powerful tool for quantifying dose-dependent effects on cell viability, apoptosis, and the expression of downstream target proteins. This information is crucial for understanding the mechanism of action and potential therapeutic applications of this compound in drug development.
Application Notes and Protocols for PhD-1-IN-1 in 3D Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) organoid culture systems have emerged as powerful tools in biomedical research and drug discovery, offering a more physiologically relevant model compared to traditional 2D cell cultures. These self-organizing structures recapitulate the complex architecture and cellular heterogeneity of their organs of origin. The manipulation of key signaling pathways within these models is crucial for understanding disease mechanisms and identifying novel therapeutic targets. One such pathway of significant interest is the Hypoxia-Inducible Factor (HIF) signaling cascade, which is centrally regulated by Prolyl Hydroxylase Domain (PHD) enzymes.
PhD-1-IN-1 is a potent and specific small molecule inhibitor of PHD1, an enzyme that plays a critical role in the degradation of HIF-1α. By inhibiting PHD1, this compound stabilizes HIF-1α, leading to the activation of downstream target genes involved in various cellular processes, including angiogenesis, metabolism, and cell survival. This application note provides a comprehensive overview of the use of this compound in 3D organoid culture systems, including its mechanism of action, potential applications, and detailed protocols for its use.
Mechanism of Action: The PHD1/HIF-1α Signaling Pathway
Under normoxic conditions, PHD enzymes hydroxylate proline residues on the HIF-1α subunit. This hydroxylation event is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-1α for proteasomal degradation, keeping its levels low. This compound, by specifically inhibiting the catalytic activity of PHD1, prevents this initial hydroxylation step. Consequently, HIF-1α is stabilized, allowing it to translocate to the nucleus, heterodimerize with HIF-1β (also known as ARNT), and bind to Hypoxia Response Elements (HREs) in the promoter regions of its target genes, thereby initiating their transcription.
Figure 1: this compound inhibits PHD1, leading to HIF-1α stabilization and target gene transcription.
Applications in 3D Organoid Culture
The use of this compound and other PHD inhibitors in 3D organoid models opens up numerous avenues for research and therapeutic development:
-
Cancer Research: Many solid tumors exhibit hypoxic microenvironments where HIF-1α is overexpressed and associated with tumor progression, metastasis, and resistance to therapy. The use of this compound in tumor organoids can help to elucidate the role of the HIF pathway in cancer and to screen for novel anti-cancer drugs that target this pathway.
-
Ischemia and Vascularization: By promoting the expression of pro-angiogenic factors like VEGF, PHD inhibition can be explored for its potential to enhance vascularization in engineered tissues and organoids. A study on human cardiac organoids demonstrated that the PHD inhibitor Molidustat significantly improved endothelial expression and lumen formation.[1]
-
Inflammatory Bowel Disease (IBD): HIF-1α has been shown to have a protective role in the intestinal epithelium. Studies suggest that PHD inhibitors could be beneficial in treating IBD by stabilizing HIF-1α and promoting mucosal healing.[2] The application of this compound to intestinal organoids derived from IBD patients could provide a valuable platform for studying disease mechanisms and testing new therapies.
-
Tissue Regeneration and Repair: The stabilization of HIF-1α can promote cell survival and tissue regeneration. In the context of radiation-induced gastrointestinal injury, the pan-PHD inhibitor dimethyloxyallylalycine (DMOG) has been shown to improve epithelial integrity and reduce apoptosis in vivo.[3]
Quantitative Data on the Effects of PHD Inhibitors
The following tables summarize quantitative data from studies using PHD inhibitors in relevant models. While specific data for this compound in organoids is still emerging, the findings from studies using other PHD inhibitors provide a strong rationale for its application.
Table 1: Effects of PHD Inhibitors on Vascularization in Cardiac Organoids
| Organoid Type | Inhibitor | Concentration | Duration | Observed Effect | Reference |
| Human Cardiac Organoids | Molidustat | 1 µM | 48 hours | 150% ± 61% improvement in endothelial expression (CD31) | [1] |
| Human Cardiac Organoids | Molidustat | 1 µM | 48 hours | 220% ± 20% improvement in the number of lumens per organoid | [1] |
Table 2: Protective Effects of a Pan-PHD Inhibitor in a Model of Gastrointestinal Injury
| Model System | Inhibitor | Treatment Regimen | Endpoint | Observed Effect | Reference |
| In vivo (mouse) | DMOG | 8 mg/kg, 24h & 1h before irradiation | Crypt Survival | Significant increase in surviving crypts post-radiation | [2][3] |
| In vivo (mouse) | DMOG | 8 mg/kg, 24h & 1h before irradiation | Apoptosis (TUNEL) | Significant decrease in apoptotic cells in the intestinal epithelium | [2][3] |
Experimental Protocols
The following protocols provide a general framework for the application of this compound to 3D organoid cultures. It is recommended to optimize concentrations and treatment times for each specific organoid model and experimental question.
Protocol 1: General Protocol for Treatment of Established Organoids with this compound
This protocol is adaptable for various types of established organoids, such as intestinal, colon, or tumor organoids.
Materials:
-
Established 3D organoid culture (e.g., in Matrigel® domes)
-
Complete organoid culture medium appropriate for the specific organoid type
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Multi-well culture plates (e.g., 24-well or 48-well)
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Prepare this compound Working Solutions:
-
Thaw the this compound stock solution.
-
Prepare serial dilutions of this compound in complete organoid culture medium to achieve the desired final concentrations. A starting concentration range of 0.1 µM to 10 µM is recommended for initial optimization, based on the IC50 of 0.034 µM.
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Organoid Treatment:
-
Carefully aspirate the existing culture medium from the wells containing the organoid domes.
-
Gently add the appropriate volume of pre-warmed medium containing this compound or the vehicle control to each well.
-
Incubate the plate at 37°C and 5% CO2 for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal duration will depend on the specific experimental endpoint.
-
-
Endpoint Analysis:
-
Following treatment, the organoids can be harvested for various downstream analyses, such as:
-
Viability Assays: (e.g., CellTiter-Glo® 3D)
-
Imaging: Brightfield or fluorescence microscopy to assess morphology and size.
-
RNA/Protein Extraction: For qPCR, Western blotting, or mass spectrometry to analyze changes in gene and protein expression (e.g., HIF-1α stabilization, expression of target genes like VEGF).
-
Immunofluorescence Staining: To visualize specific cellular markers of proliferation (e.g., Ki67), apoptosis (e.g., cleaved caspase-3), or differentiation.
-
-
Figure 2: General experimental workflow for treating organoids with this compound.
Protocol 2: Proliferation Assay in Intestinal Organoids Treated with this compound
This protocol describes a method to assess the effect of this compound on the proliferation of intestinal organoids using an EdU incorporation assay.
Materials:
-
Intestinal organoids treated with this compound as described in Protocol 1
-
Click-iT™ EdU Cell Proliferation Kit for Imaging
-
Fixation and permeabilization buffers
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
EdU Labeling:
-
At the end of the this compound treatment period, add EdU to the organoid culture medium at a final concentration of 10 µM.
-
Incubate for 2-4 hours at 37°C to allow for incorporation of EdU into newly synthesized DNA.
-
-
Fixation and Permeabilization:
-
Carefully remove the medium and wash the organoids with PBS.
-
Fix the organoids with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.
-
-
Click-iT™ Reaction:
-
Wash the organoids with PBS.
-
Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions.
-
Incubate the organoids with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Staining and Imaging:
-
Wash the organoids with PBS.
-
Counterstain the nuclei with DAPI for 10-15 minutes.
-
Wash with PBS.
-
Image the organoids using a fluorescence microscope. The percentage of EdU-positive cells can be quantified using image analysis software.
-
Conclusion
This compound represents a valuable tool for investigating the role of the PHD1/HIF-1α signaling pathway in the context of 3D organoid cultures. Its specificity for PHD1 allows for targeted interrogation of this pathway in various biological processes, from cancer progression to tissue regeneration. The protocols and data presented in this application note provide a foundation for researchers to incorporate this compound into their organoid-based studies, paving the way for new discoveries and the development of novel therapeutic strategies. As with any small molecule inhibitor, careful optimization of experimental conditions is crucial for obtaining robust and reproducible results.
References
- 1. Frontiers | Roxadustat regulates the cell cycle and inhibits proliferation of mesangial cells via the hypoxia-inducible factor-1α/P53/P21 pathway [frontiersin.org]
- 2. PHD Inhibition Mitigates and Protects Against Radiation-Induced Gastrointestinal Toxicity via HIF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the Carcinogenicity of Vadadustat, an Oral Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and Pharmacological Inhibition of PHD-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl Hydroxylase Domain 1 (PHD-1) is a key cellular oxygen sensor that plays a crucial role in the regulation of the Hypoxia-Inducible Factor (HIF-1α) pathway. Under normoxic conditions, PHD-1 hydroxylates proline residues on the HIF-1α subunit, targeting it for proteasomal degradation. Inhibition of PHD-1, either through genetic knockdown or pharmacological intervention, leads to the stabilization of HIF-1α, which then translocates to the nucleus and activates the transcription of a wide array of genes involved in angiogenesis, erythropoiesis, and cell survival. This has significant implications for therapeutic strategies in ischemia, anemia, and cancer.
This document provides a detailed comparison of two primary methods for inhibiting PHD-1 function: lentiviral-mediated short hairpin RNA (shRNA) knockdown and treatment with the small molecule inhibitor, Phd-1-IN-1. We present a summary of the quantitative effects of each method, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data obtained from various studies investigating the effects of PHD-1 knockdown and inhibition. It is important to note that the data for each method are derived from separate studies and experimental systems; therefore, a direct comparison should be made with caution.
| Parameter | Lentiviral shRNA Knockdown of PHD-1 | This compound Treatment | Reference |
| Target | PHD-1 mRNA | PHD-1 enzymatic activity | [1][2] |
| Mechanism of Action | RNA interference leading to mRNA degradation and reduced protein synthesis. | Competitive inhibition of the PHD-1 active site. | [3][4] |
| Typical Knockdown/Inhibition Efficiency | >70% reduction in mRNA/protein levels. | IC50 of 0.034 µM. | [5][6] |
| Duration of Effect | Stable and long-term following genomic integration. | Transient, dependent on compound half-life and dosing. | [3][4] |
| Specificity | Can have off-target effects due to sequence homology. | Can have off-target effects on other PHD isoforms or related enzymes. | [3][4] |
Table 1: General Comparison of Lentiviral shRNA Knockdown and this compound Treatment.
| Parameter | Lentiviral shRNA Knockdown of PHD-1 | This compound Treatment (or similar PHD inhibitors) | Reference |
| HIF-1α Protein Stabilization | Significant increase in HIF-1α protein levels under normoxic conditions. | Dose-dependent increase in HIF-1α protein levels under normoxic conditions. | [2][5][7][8] |
| VEGF mRNA Expression | Upregulation of VEGF mRNA expression. | Upregulation of VEGF mRNA expression. | [9][10][11][12][13] |
| VEGF Protein Secretion | Increased secretion of VEGF protein. | Increased secretion of VEGF protein. | [14][15] |
Table 2: Comparative Effects on HIF-1α Pathway Activation.
Signaling Pathway and Experimental Workflows
PHD-1 Signaling Pathway
The following diagram illustrates the central role of PHD-1 in the regulation of HIF-1α and the points of intervention for shRNA knockdown and this compound treatment.
Caption: PHD-1 signaling pathway and points of intervention.
Experimental Workflow: Lentiviral shRNA Knockdown of PHD-1
This diagram outlines the key steps involved in a typical lentiviral shRNA knockdown experiment.
Caption: Experimental workflow for lentiviral shRNA knockdown.
Experimental Workflow: this compound Treatment
This diagram illustrates the general workflow for treating cells with the small molecule inhibitor this compound.
Caption: Experimental workflow for this compound treatment.
Experimental Protocols
Lentiviral shRNA Knockdown of PHD-1
This protocol provides a general guideline for the transduction of target cells with lentiviral particles containing an shRNA construct against PHD-1.[16][17][18][19][20]
Materials:
-
Lentiviral particles containing shRNA targeting PHD-1 (and non-targeting control)
-
Target cells
-
Complete cell culture medium
-
Polybrene (Hexadimethrine bromide)
-
Puromycin (or other appropriate selection antibiotic)
-
96-well or other appropriate cell culture plates
-
Reagents for qRT-PCR and Western blotting
Procedure:
-
Cell Seeding:
-
Twenty-four hours prior to transduction, seed target cells in a 96-well plate at a density that will result in 50-70% confluency at the time of infection.[17]
-
-
Transduction:
-
On the day of transduction, thaw the lentiviral particles at room temperature.
-
Prepare fresh culture medium containing Polybrene at a final concentration of 4-8 µg/mL.
-
Remove the old medium from the cells and add the Polybrene-containing medium.
-
Add the desired amount of lentiviral particles (multiplicity of infection, MOI, should be optimized for each cell line) to the cells.
-
Gently swirl the plate to mix and incubate at 37°C in a CO2 incubator.
-
-
Medium Change and Selection:
-
After 18-24 hours, remove the virus-containing medium and replace it with fresh, complete medium.
-
Forty-eight hours post-transduction, begin selection by adding medium containing the appropriate concentration of puromycin (previously determined by a titration curve for your specific cell line).[18]
-
-
Expansion of Stable Cells:
-
Continue to culture the cells in the presence of the selection antibiotic, changing the medium every 2-3 days, until resistant colonies are formed.
-
Expand the resistant colonies to establish a stable PHD-1 knockdown cell line.
-
-
Validation of Knockdown:
-
Assess the efficiency of PHD-1 knockdown at both the mRNA and protein levels using qRT-PCR and Western blotting, respectively, comparing to cells transduced with a non-targeting shRNA control.
-
This compound Treatment
This protocol outlines a general procedure for treating cultured cells with the PHD-1 inhibitor, this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Target cells
-
Complete cell culture medium
-
Reagents for Western blotting and ELISA
Procedure:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution. Aliquot and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Seed target cells in appropriate culture plates or flasks and allow them to adhere and reach the desired confluency (typically 70-80%).
-
-
Treatment:
-
On the day of the experiment, dilute the this compound stock solution in complete culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type and experimental endpoint, starting with concentrations around the reported IC50 of 0.034 µM.
-
Remove the existing medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).
-
-
Incubation:
-
Incubate the cells for the desired period. The optimal incubation time will depend on the specific downstream effects being measured (e.g., 4-24 hours for HIF-1α stabilization).
-
-
Analysis:
-
Following incubation, harvest the cells or collect the culture supernatant.
-
Analyze the effects of this compound treatment. For example, assess HIF-1α stabilization in cell lysates by Western blotting and measure the secretion of target proteins like VEGF in the supernatant by ELISA.
-
Discussion
Both lentiviral shRNA knockdown and pharmacological inhibition are powerful tools for studying the function of PHD-1. The choice between these two methods depends on the specific experimental goals.
-
Lentiviral shRNA knockdown is ideal for creating stable, long-term loss-of-function models, which are particularly useful for studying the chronic effects of PHD-1 deficiency.[3] However, the potential for off-target effects and the time required to generate stable cell lines are important considerations.[4]
-
This compound treatment offers a rapid and dose-dependent method to inhibit PHD-1 activity, allowing for the study of acute effects.[4] The transient nature of the inhibition can be advantageous for certain experimental designs. However, the specificity of small molecule inhibitors can be a concern, and it is crucial to consider potential off-target effects on other PHD isoforms or related enzymes.
For a comprehensive understanding of PHD-1 function, a combination of both approaches is often recommended. For instance, the phenotype observed with a pharmacological inhibitor can be validated using a genetic knockdown approach to confirm that the effect is indeed due to the inhibition of the intended target.
References
- 1. Cystathione β-synthase regulates HIF-1α stability through persulfidation of PHD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia-inducible Factor-1α Stabilization in Nonhypoxic Conditions: Role of Oxidation and Intracellular Ascorbate Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.stanford.edu [web.stanford.edu]
- 5. Down-regulating HIF-1α by lentivirus-mediated shRNA for therapy of triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HIF1α stabilization in hypoxia is not oxidant-initiated - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Knock down of HIF-1α in glioma cells reduces migration in vitro and invasion in vivo and impairs their ability to form tumor spheres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Effects of shRNA targeting VEGF on VEGF mRNA expression in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of shRNA-mediated knockdown of vascular endothelial growth factor on the proliferation of choroid-retinal endothelial cells under hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of shRNA-mediated knockdown of vascular endothelial growth factor on the proliferation of choroid-retinal endothelial cells under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hypoxia-inducible factor 1 upregulation of both VEGF and ANGPTL4 is required to promote the angiogenic phenotype in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elevated serum Cripto-1 and VEGF levels in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Elevated serum Cripto‐1 and VEGF levels in patients with non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lentiviral Transduction Protocol [merckmillipore.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 19. horizondiscovery.com [horizondiscovery.com]
- 20. scbt.com [scbt.com]
Application Notes and Protocols: Co-treatment of Cells with PHD-1 Inhibitors and Other Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prolyl Hydroxylase Domain (PHD) enzymes are critical cellular oxygen sensors that regulate the stability of Hypoxia-Inducible Factors (HIFs). The inhibition of PHDs, particularly PHD-1, presents a promising therapeutic strategy in various diseases, including cancer and anemia. PHD inhibitors stabilize HIF-α subunits, leading to the activation of downstream genes involved in angiogenesis, erythropoiesis, and cell survival.
Recent research has explored the co-treatment of cells with PHD inhibitors and other therapeutic agents, such as chemotherapy drugs, to enhance treatment efficacy. This document provides detailed application notes and protocols for studying the synergistic effects of a PHD inhibitor and a conventional chemotherapy agent in cancer cell lines. While the user initially inquired about "Phd-1-IN-1," publicly available co-treatment data for this specific compound is limited. Therefore, this document will use the well-characterized PHD inhibitor Roxadustat (FG-4592) in combination with the chemotherapy drug Doxorubicin as a representative example, based on published studies.[1][2][3][4][5][6]
Signaling Pathway Overview
The co-treatment of cancer cells with a PHD inhibitor like Roxadustat and a DNA-damaging agent like Doxorubicin can modulate key signaling pathways that influence cell fate. Roxadustat inhibits PHD enzymes, preventing the degradation of HIF-1α. Stabilized HIF-1α translocates to the nucleus and upregulates target genes, including the anti-apoptotic protein Bcl-2.[1][4] Doxorubicin induces DNA damage, which can trigger apoptosis. The interplay between the pro-survival signals from HIF-1α activation and the pro-apoptotic signals from chemotherapy is a critical area of investigation.
Caption: Simplified signaling pathway of PHD inhibitor and chemotherapy co-treatment.
Data Presentation
The following tables summarize hypothetical quantitative data based on the findings from co-treatment studies of Roxadustat and Doxorubicin in HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines.[1][6]
Table 1: Effect of Roxadustat and Doxorubicin Co-treatment on HepG2 Cell Viability.
| Treatment Group | Concentration | Mean Cell Viability (%) | Standard Deviation |
| Control | - | 100 | ± 5.2 |
| Roxadustat | 5 µM | 95 | ± 4.8 |
| Doxorubicin | 1 µM | 60 | ± 6.1 |
| Roxadustat + Doxorubicin | 5 µM + 1 µM | 45 | ± 5.5 |
Table 2: Apoptosis Analysis in HepG2 Cells by Flow Cytometry (Annexin V/PI Staining).
| Treatment Group | Concentration | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
| Control | - | 2.1 | 1.5 |
| Roxadustat | 5 µM | 3.5 | 2.0 |
| Doxorubicin | 1 µM | 15.2 | 10.8 |
| Roxadustat + Doxorubicin | 5 µM + 1 µM | 25.7 | 18.3 |
Table 3: Relative Protein Expression of Bcl-2 in MCF-7 Cells by Western Blot.
| Treatment Group | Concentration | Relative Bcl-2 Expression (Fold Change) |
| Control | - | 1.0 |
| Roxadustat | 5 µM | 1.8 |
| Doxorubicin | 2 µM | 0.6 |
| Roxadustat + Doxorubicin | 5 µM + 2 µM | 1.2 |
Experimental Workflow
A typical workflow for investigating the co-treatment effects of a PHD inhibitor and another compound involves several key stages, from cell culture to data analysis.
Caption: General experimental workflow for co-treatment studies.
Experimental Protocols
Cell Culture and Co-treatment
Materials:
-
HepG2 or MCF-7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
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Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Roxadustat (FG-4592)
-
Doxorubicin
-
Dimethyl sulfoxide (DMSO)
-
96-well and 6-well plates
Protocol:
-
Culture HepG2 or MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 96-well plates (for viability assays) or 6-well plates (for apoptosis and protein analysis) and allow them to adhere overnight.
-
Prepare stock solutions of Roxadustat and Doxorubicin in DMSO.
-
For co-treatment studies, pre-treat cells with the desired concentration of Roxadustat (e.g., 5 µM) for 24 hours.[2][6]
-
Following pre-treatment, add the desired concentration of Doxorubicin (e.g., 1-2 µM) to the media already containing Roxadustat.[2][6]
-
Include appropriate controls: untreated cells, cells treated with Roxadustat alone, and cells treated with Doxorubicin alone.
Cell Viability Assay (MTT Assay)
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
Treated cells from 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[8]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[8]
-
Add 5 µL of Annexin V-FITC and 1 µL of PI solution to the cell suspension.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8][9]
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[8]
Western Blot Analysis for HIF-1α and Bcl-2
Materials:
-
Treated cells from 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (anti-HIF-1α, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies against HIF-1α and Bcl-2 overnight at 4°C. Use an antibody against a housekeeping protein like β-actin as a loading control.[11][12][13]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
References
- 1. Antianemia Drug Roxadustat (FG-4592) Protects Against Doxorubicin-Induced Cardiotoxicity by Targeting Antiapoptotic and Antioxidative Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antianemia Drug Roxadustat (FG-4592) Protects Against Doxorubicin-Induced Cardiotoxicity by Targeting Antiapoptotic and Antioxidative Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antianemia Drug Roxadustat (FG-4592) Protects Against Doxorubicin-Induced Cardiotoxicity by Targeting Antiapoptotic and Antioxidative Pathways [frontiersin.org]
- 4. Roxadustat: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchhub.com [researchhub.com]
- 8. bosterbio.com [bosterbio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Bcl-2 Regulates HIF-1α Protein Stabilization in Hypoxic Melanoma Cells via the Molecular Chaperone HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to prevent Phd-1-IN-1 degradation in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Phd-1-IN-1 in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active inhibitor of HIF prolyl-hydroxylase domain-1 (PHD-1), with an IC50 of 0.034 μM. It acts by binding to the active site Fe2+ ion in PHD-1, which prevents the hydroxylation and subsequent degradation of Hypoxia-Inducible Factor-1α (HIF-1α). This stabilization of HIF-1α allows it to accumulate and activate target genes involved in the cellular response to hypoxia.
Q2: What are the recommended storage conditions for this compound?
To ensure the stability of this compound, it is crucial to adhere to the following storage guidelines.
| Storage Type | Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In solvent | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Important: Avoid repeated freeze-thaw cycles of stock solutions to minimize degradation. It is recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO but insoluble in water and ethanol. For most in vitro experiments, a stock solution in high-quality, anhydrous DMSO is recommended.
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. The molecular weight of this compound is 220.23 g/mol .
-
Vortex or sonicate the solution gently until the compound is completely dissolved. If precipitation occurs, gentle warming can be applied.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Troubleshooting Guide: Preventing Degradation in Experimental Buffers
Issue 1: Precipitation of this compound in Aqueous Buffer
-
Cause: this compound has poor aqueous solubility. Direct dilution of a high-concentration DMSO stock into an aqueous buffer can cause the compound to precipitate out of solution.
-
Solution:
-
Decrease the final DMSO concentration: While preparing your working solution, ensure the final concentration of DMSO is kept to a minimum, ideally below 0.5%, to reduce its potential cytotoxic effects.
-
Use a co-solvent: For in vivo or other specialized applications, a co-solvent system may be necessary. A suggested formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Serial dilutions: Perform serial dilutions of the DMSO stock solution in your experimental buffer to reach the desired final concentration. This gradual decrease in solvent polarity can help maintain solubility.
-
Issue 2: Suspected Degradation of this compound in Working Solution
-
Potential Causes & Preventative Measures:
| Potential Cause | Recommended Action |
| Hydrolysis | The chemical structure of this compound contains functional groups that could be susceptible to hydrolysis, especially at non-neutral pH. It is advisable to prepare fresh working solutions daily from a frozen DMSO stock. Avoid prolonged storage of the compound in aqueous buffers. |
| Oxidation | The benzimidazole and other nitrogen-containing rings in this compound may be prone to oxidation. To minimize this, degas your buffers before use and consider working under low-oxygen conditions if your experiment allows. Avoid buffers containing oxidizing agents. |
| Photodegradation | Exposure to light, particularly UV, can degrade small molecules. Protect your solutions from light by using amber tubes or by wrapping your containers in aluminum foil, especially during long incubations. |
| Buffer Component Reactivity | Certain buffer components can interact with and degrade small molecules. If you suspect buffer-related degradation, consider switching to an alternative buffer system. For example, if using a phosphate buffer, try a HEPES or Tris buffer of a similar pH and ionic strength. |
Experimental Protocols
Protocol: Assessment of this compound Stability in Experimental Buffer
This protocol outlines a general method to assess the stability of this compound in a specific experimental buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous DMSO
-
Your experimental buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN) and water (HPLC grade)
-
Formic acid or trifluoroacetic acid (TFA)
Methodology:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare the working solution: Dilute the DMSO stock solution into your experimental buffer to a final concentration of 10 µM. The final DMSO concentration should be kept constant across all samples.
-
Time-point sampling:
-
Immediately after preparation (T=0), take an aliquot of the working solution for HPLC analysis.
-
Incubate the remaining working solution under your experimental conditions (e.g., 37°C in a cell culture incubator).
-
Take aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Store the collected aliquots at -80°C until HPLC analysis.
-
-
HPLC Analysis:
-
Set up an appropriate HPLC method. A gradient elution from water with 0.1% formic acid to acetonitrile with 0.1% formic acid on a C18 column is a common starting point for small molecule analysis.
-
Monitor the elution profile at a wavelength where this compound has maximum absorbance.
-
Inject the samples from each time point.
-
-
Data Analysis:
-
Measure the peak area of the this compound peak at each time point.
-
Normalize the peak area at each time point to the peak area at T=0 to determine the percentage of this compound remaining.
-
A significant decrease in the peak area over time indicates degradation. The appearance of new peaks may correspond to degradation products.
-
Visualizations
Caption: Signaling pathway of HIF-1α regulation under normoxic and hypoxic/Phd-1-IN-1 conditions.
Caption: Experimental workflow for assessing the stability of this compound in a buffer.
Caption: A logical troubleshooting guide for this compound instability issues.
References
Technical Support Center: Optimizing PHD-1-IN-1 Incubation Time for Maximal HIF-1α Stabilization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of PHD-1-IN-1 for maximal Hypoxia-Inducible Factor-1 alpha (HIF-1α) stabilization.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of Prolyl Hydroxylase Domain 1 (PHD1), an enzyme that plays a critical role in the degradation of HIF-1α.[1][2] Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on HIF-1α, targeting it for ubiquitination and subsequent proteasomal degradation.[3][4][5][6][7] By inhibiting PHD1, this compound prevents this hydroxylation, leading to the stabilization and accumulation of HIF-1α, which can then activate downstream target genes.[3][4][5][6][7]
Q2: What is the recommended starting concentration for this compound?
The reported IC50 value for this compound is 0.034 μM.[1][2] A good starting point for your experiments would be to test a concentration range around this IC50 value. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A typical starting range could be from 0.1 to 10 μM.
Q3: How long should I incubate my cells with this compound?
The optimal incubation time can vary depending on the cell type and the desired level of HIF-1α stabilization. We recommend performing a time-course experiment to determine the peak stabilization time. A typical time course could range from 2 to 24 hours. Some studies with other PHD inhibitors have shown significant HIF-1α stabilization as early as 2-6 hours.[8]
Q4: How can I assess HIF-1α stabilization?
The most common method to assess HIF-1α stabilization is through Western blotting.[9][10][11] This technique allows for the visualization and quantification of HIF-1α protein levels in cell lysates. It is crucial to use an antibody specific to HIF-1α and to include appropriate controls.
Q5: What are the potential side effects or cytotoxicity of this compound?
Currently, there is limited publicly available data on the specific cytotoxicity of this compound. As with any new compound, it is essential to assess its potential cytotoxic effects on your specific cell line. This can be done using standard cell viability assays such as MTT, XTT, or LDH assays.[12][13] We recommend performing a dose-response experiment to determine the concentration range that is non-toxic to your cells.
Q6: How should I prepare and store this compound?
This compound is typically soluble in DMSO.[2] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. To avoid solubility issues, ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%). Stock solutions should be stored at -20°C or -80°C to maintain stability.[1]
Troubleshooting Guides
Problem 1: No or weak HIF-1α signal in Western blot.
| Possible Cause | Suggestion |
| Suboptimal concentration of this compound | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 - 50 μM). The IC50 of 0.034 μM is a starting point, but the optimal concentration can be cell-type dependent.[1][2] |
| Inappropriate incubation time | Conduct a time-course experiment (e.g., 2, 4, 6, 8, 12, 24 hours) to identify the peak time for HIF-1α stabilization. HIF-1α levels can decrease after prolonged incubation due to feedback mechanisms.[5] |
| Rapid degradation of HIF-1α during sample preparation | HIF-1α has a very short half-life under normoxic conditions.[10] Prepare cell lysates quickly on ice. Use a lysis buffer containing protease and phosphatase inhibitors. Consider using a buffer containing cobalt chloride to stabilize HIF-1α.[14] |
| Low abundance of HIF-1α in the cell type used | Some cell lines express low basal levels of HIF-1α. Ensure your cell line is known to express HIF-1α. Consider using a positive control, such as cells treated with a known HIF-1α stabilizer like cobalt chloride (CoCl₂) or deferoxamine (DFO). |
| Poor antibody quality or inappropriate antibody dilution | Use a validated antibody specific for HIF-1α. Optimize the primary antibody concentration and incubation time. Include a positive control lysate from hypoxia-treated cells. |
| Inefficient protein extraction or transfer | Ensure complete cell lysis and protein extraction. Verify protein transfer to the membrane using Ponceau S staining.[9] |
Problem 2: High background or non-specific bands in Western blot.
| Possible Cause | Suggestion |
| Primary antibody concentration too high | Decrease the concentration of the primary antibody and/or reduce the incubation time. |
| Secondary antibody cross-reactivity or high concentration | Use a secondary antibody that is specific to the primary antibody's host species. Optimize the secondary antibody concentration. |
| Inadequate blocking | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[11] |
| Insufficient washing | Increase the number and duration of washing steps after primary and secondary antibody incubations.[11] |
Problem 3: Observed cytotoxicity or changes in cell morphology.
| Possible Cause | Suggestion |
| This compound concentration is too high | Perform a cell viability assay (e.g., MTT, LDH) to determine the cytotoxic concentration range of this compound for your specific cell line. Use a concentration that effectively stabilizes HIF-1α without causing significant cell death. |
| High concentration of the solvent (e.g., DMSO) | Ensure the final concentration of the solvent in the cell culture medium is below the toxic level for your cells (typically <0.5% for DMSO). |
| Instability of the compound in culture medium | Prepare fresh dilutions of this compound for each experiment. While specific data for this compound is limited, some compounds can be unstable in aqueous solutions over time. |
Data Presentation
Table 1: Dose-Response of a PHD Inhibitor (Example: DMOG) on HIF-1α Stabilization
Note: This is example data for the PHD inhibitor Dimethyloxalylglycine (DMOG) and should be used as a reference for designing your own experiments with this compound.
| DMOG Concentration (µM) | Incubation Time (hours) | Cell Line | HIF-1α Stabilization (Fold Change vs. Control) |
| 0 (Control) | 6 | HeLa | 1.0 |
| 10 | 6 | HeLa | 3.5 |
| 50 | 6 | HeLa | 8.2 |
| 100 | 6 | HeLa | 15.6 |
| 500 | 6 | HeLa | 25.1 |
Table 2: Time-Course of HIF-1α Stabilization with a PHD Inhibitor (Example: FG-4497)
Note: This is example data for the PHD inhibitor FG-44997 and should be used as a reference for designing your own experiments with this compound.
| Incubation Time (hours) | FG-4497 Concentration (µM) | Cell Line | HIF-1α Stabilization (Fold Change vs. Time 0) |
| 0 | 10 | HepG2 | 1.0 |
| 2 | 10 | HepG2 | 5.8 |
| 4 | 10 | HepG2 | 12.3 |
| 8 | 10 | HepG2 | 10.5 |
| 16 | 10 | HepG2 | 6.7 |
| 24 | 10 | HepG2 | 3.2 |
Experimental Protocols
Protocol 1: Dose-Response Experiment for HIF-1α Stabilization
-
Cell Seeding: Seed your cells of interest in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Preparation of this compound: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25 μM).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the cells for a predetermined time (e.g., 6 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Determine the protein concentration of the lysates, and proceed with Western blot analysis for HIF-1α as described in Protocol 3.
Protocol 2: Time-Course Experiment for HIF-1α Stabilization
-
Cell Seeding: Seed your cells in multiple wells of a 6-well plate to have separate wells for each time point.
-
Cell Treatment: Treat the cells with the optimal concentration of this compound determined from the dose-response experiment.
-
Incubation and Lysis: At each time point (e.g., 0, 2, 4, 6, 8, 12, 24 hours), wash one set of wells with ice-cold PBS and lyse the cells.
-
Western Blotting: Analyze the collected lysates by Western blotting to determine the level of HIF-1α at each time point.
Protocol 3: Western Blotting for HIF-1α
-
Protein Quantification: Determine the protein concentration of your cell lysates using a standard method like the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel (7.5-10%) and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 7.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
Protocol 4: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Cell Treatment: Treat the cells with a range of this compound concentrations for the desired incubation time.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: HIF-1α Stabilization Pathway with this compound.
Caption: Experimental Workflow for Optimizing this compound Treatment.
Caption: Troubleshooting Decision Tree for Weak HIF-1α Signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Time-Dependent Stabilization of Hypoxia Inducible Factor-1α by Different Intracellular Sources of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia-inducible Factor-1α Stabilization in Nonhypoxic Conditions: Role of Oxidation and Intracellular Ascorbate Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylase 1 Mediates Neuroprotection against Normoxic Oxidative Death via HIF- and CREB-Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Possible Role of PHD Inhibitors as Hypoxia-Mimicking Agents in the Maintenance of Neural Stem Cells’ Self-Renewal Properties [frontiersin.org]
- 8. Time-dependent stabilization of hypoxia inducible factor-1α by different intracellular sources of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 12. CellDrop Viability Assays | Fluorescence Assays | Cell Counting [denovix.com]
- 13. Microplate Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
Phd-1-IN-1 off-target effects and how to control for them
Welcome to the technical support center for Phd-1-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of the Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain 1 (PHD1) enzyme, with a reported IC50 of 0.034 µM.[1][2] PHDs are 2-oxoglutarate (2-OG) dependent dioxygenases that play a crucial role in cellular oxygen sensing. Under normoxic conditions, PHDs hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α). This hydroxylation event targets HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation. By inhibiting PHD1, this compound prevents the degradation of HIF-α, allowing it to accumulate, translocate to the nucleus, dimerize with HIF-β, and activate the transcription of hypoxia-responsive genes.
Q2: What is the on-target effect I should expect to see when using this compound?
A2: The primary on-target effect of this compound is the stabilization of HIF-α subunits (primarily HIF-1α and HIF-2α). This can be observed experimentally as an accumulation of HIF-α protein levels, which are typically very low or undetectable under normoxic conditions. This stabilization should lead to the upregulation of HIF target genes, such as those involved in angiogenesis (e.g., VEGF), erythropoiesis (e.g., EPO), and glucose metabolism (e.g., GLUT1).
Q3: What are the potential off-target effects of this compound?
A3: As a competitive inhibitor of a 2-oxoglutarate-dependent dioxygenase, this compound has the potential to interact with other members of this enzyme superfamily. The most likely off-targets are the other PHD isoforms, PHD2 and PHD3, as well as Factor Inhibiting HIF (FIH), another 2-OG-dependent dioxygenase that regulates HIF activity. Inhibition of these enzymes could lead to a broader and less specific stabilization of HIF, potentially resulting in unintended cellular responses. At present, a detailed public selectivity profile of this compound against PHD2, PHD3, and FIH is not available. Therefore, it is crucial for researchers to empirically determine the selectivity of this inhibitor in their experimental system.
Q4: How can I control for the on-target effects of this compound in my experiments?
A4: To confirm that the observed phenotype is due to the inhibition of the PHD-HIF axis, you can employ several control strategies:
-
HIF-α Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of HIF-1α and/or HIF-2α. If the effect of this compound is on-target, it should be diminished or abolished in the absence of its downstream effector.
-
VHL-Deficient Cells: Utilize cell lines that lack functional VHL protein (e.g., RCC4). In these cells, HIF-α is constitutively stable, and therefore, treatment with a PHD inhibitor should have a minimal additional effect on HIF-α levels or the expression of its target genes.
-
Hypoxia Mimetic Agents: Compare the effects of this compound with other hypoxia mimetics that work through different mechanisms, such as cobalt chloride (CoCl₂) or desferrioxamine (DFO). While not a direct control for on-target action, observing a similar phenotypic outcome can provide confidence that the HIF pathway is being modulated.
Troubleshooting Guides
Problem 1: No observable stabilization of HIF-1α after treatment with this compound.
| Possible Cause | Troubleshooting Step |
| Compound Inactivity | Verify the integrity and concentration of your this compound stock solution. If possible, test its activity in a cell-free biochemical assay. |
| Incorrect Compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type. The effective concentration can vary between cell lines. |
| Rapid HIF-1α Degradation During Sample Preparation | HIF-1α has a very short half-life under normoxic conditions. Lyse cells quickly on ice and use lysis buffers containing protease and proteasome inhibitors (e.g., MG132). It is highly recommended to prepare lysates in a hypoxic chamber if available. |
| Low HIF-1α Expression in Cell Line | Some cell lines have very low basal expression of HIF-1α. Ensure you are using a cell line known to express HIF-1α. Consider using a positive control, such as cells treated with a known HIF stabilizer like CoCl₂ or DFO. |
| Subcellular Fractionation Issues | Stabilized HIF-1α translocates to the nucleus. If you are performing subcellular fractionation, ensure your nuclear extraction protocol is efficient. For whole-cell lysates, ensure complete lysis of the nuclear membrane. |
| Western Blotting Issues | Optimize your Western blot protocol for HIF-1α detection. This includes using a validated antibody, appropriate gel percentage, and sufficient protein loading. See the detailed Western Blot protocol below. |
Problem 2: Observing a cellular phenotype, but unsure if it is a direct result of PHD1 inhibition or an off-target effect.
| Possible Cause | Troubleshooting Step |
| Inhibition of other PHD isoforms (PHD2, PHD3) | Perform a selectivity profiling of this compound against PHD2 and PHD3 using in vitro biochemical assays. In a cellular context, use siRNA to individually knock down PHD1, PHD2, and PHD3 to see which knockdown phenocopies the effect of the inhibitor. |
| Inhibition of other 2-OG dependent dioxygenases (e.g., FIH) | Assess the activity of this compound against other relevant 2-OG dependent dioxygenases using biochemical assays. For FIH, you can assess the hydroxylation status of asparagine 803 on HIF-1α. |
| Non-specific compound activity (e.g., PAINS) | Pan-Assay Interference Compounds (PAINS) can cause false-positive results through various mechanisms. Check the chemical structure of this compound against PAINS filters. Use structurally distinct PHD1 inhibitors to see if they produce the same phenotype. |
| HIF-independent off-target effects | Employ a Cellular Thermal Shift Assay (CETSA) to confirm direct target engagement of this compound with PHD1 in cells. Perform a Co-Immunoprecipitation (Co-IP) with tagged this compound (if available) followed by mass spectrometry to identify potential off-target binding partners. |
Quantitative Data
Table 1: Reported Potency of this compound
| Compound | Target | IC50 | Notes |
| This compound | PHD1 | 0.034 µM | Orally active.[1][2] |
Note: The selectivity profile of this compound against other PHD isoforms and related enzymes is not publicly available. Researchers are advised to perform their own selectivity assays.
Experimental Protocols
Western Blot for HIF-1α Stabilization
This protocol is designed to detect the accumulation of HIF-1α in response to this compound treatment.
Materials:
-
Cell culture reagents
-
This compound
-
Hypoxia mimetic (e.g., CoCl₂, DFO) as a positive control
-
Ice-cold PBS
-
RIPA Lysis Buffer supplemented with protease and proteasome inhibitors (e.g., MG132)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (7.5% acrylamide recommended)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against HIF-1α (validated for Western Blot)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control for the desired time.
-
Cell Lysis:
-
Quickly wash cells with ice-cold PBS.
-
Add supplemented RIPA buffer to the plate, scrape the cells, and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and run electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary HIF-1α antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe for a loading control to ensure equal protein loading.
Co-Immunoprecipitation (Co-IP) to Identify Off-Target Interactions
This protocol can be adapted to identify potential off-target binding partners of this compound, ideally using a tagged version of the compound or a specific antibody against it.
Materials:
-
Cell lysate (prepared under non-denaturing conditions)
-
Antibody against the protein of interest (or tag)
-
Protein A/G magnetic beads or agarose resin
-
Co-IP lysis buffer (non-denaturing, e.g., Triton X-100 based)
-
Wash buffer
-
Elution buffer
-
Mass spectrometry facility for protein identification
Procedure:
-
Lysate Preparation: Lyse cells treated with this compound or vehicle control in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing (Optional): Incubate the lysate with beads alone to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the antibody for 1-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
-
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., low pH glycine buffer or SDS-containing buffer).
-
Analysis:
-
Analyze the eluate by SDS-PAGE and silver staining or Coomassie blue staining to visualize pulled-down proteins.
-
Excise unique bands from the gel that are present in the this compound treated sample but not in the control, and identify the proteins by mass spectrometry.
-
Visualizations
Caption: PHD-HIF signaling pathway under normoxia and with this compound inhibition.
References
Technical Support Center: Troubleshooting HIF-1 alpha Stabilization with Phd-1-IN-1
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals who are not observing the expected stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1 alpha) when using the specific inhibitor, Phd-1-IN-1.
Frequently Asked Questions (FAQs)
Q1: I'm using this compound but not seeing any HIF-1 alpha stabilization on my Western blot. What are the most common reasons for this?
There are several potential reasons for this outcome, which can be broadly categorized into three areas:
-
Issues with HIF-1 alpha Detection: HIF-1 alpha is an exceptionally unstable protein under normal oxygen conditions (normoxia), with a half-life that can be less than 5 minutes.[1] Your experimental procedure, from cell lysis to antibody incubation, must be optimized to capture this transient protein.
-
Suboptimal Inhibitor Treatment: The concentration of this compound and the incubation time may not be optimal for your specific cell line and experimental conditions. Factors like inhibitor solubility, stability in media, and cell permeability can affect its efficacy.[2]
-
Cell-Type Specific Biology: this compound is a selective inhibitor of Prolyl Hydroxylase Domain 1 (PHD1). However, PHD2 is often considered the primary regulator of HIF-1 alpha degradation in normoxia.[3] If your cell line predominantly relies on PHD2 for HIF-1 alpha regulation, a PHD1-specific inhibitor may not be sufficient to induce robust stabilization.
Q2: How can I confirm that my experimental setup for detecting HIF-1 alpha is working correctly?
The most critical step is to run a positive control. Before troubleshooting the inhibitor, you must validate that your lysis procedure and Western blot protocol can detect HIF-1 alpha.
-
Use a Hypoxia-Mimicking Agent: Treat your cells with a well-characterized HIF-1 alpha stabilizing agent like Cobalt Chloride (CoCl2), Deferoxamine (DFO), or a pan-PHD inhibitor like Dimethyloxalylglycine (DMOG).[4]
-
Induce Hypoxia: Alternatively, incubate your cells in a hypoxic chamber with an oxygen concentration of 5% or less for at least 4-8 hours.[5]
-
Use a Positive Control Lysate: Many vendors offer commercially available cell lysates from cells treated to induce HIF-1 alpha expression, which can validate your antibody and detection reagents.[5]
If you cannot detect a signal in your positive controls, you must optimize your sample preparation and Western blot protocol first.
Q3: What is the recommended concentration and incubation time for this compound?
This compound is a potent inhibitor with a reported IC50 of 0.034 µM in biochemical assays.[6] However, the optimal concentration in a cellular context can be significantly higher due to factors like cell membrane permeability and competition with the endogenous PHD substrate, 2-oxoglutarate.[2]
-
Dose-Response Experiment: It is essential to perform a dose-response curve, testing a range of concentrations (e.g., 0.1 µM to 100 µM) to find the optimal concentration for your cell line.
-
Time-Course Experiment: HIF-1 alpha accumulation is time-dependent. We recommend a time-course experiment (e.g., 2, 4, 6, 8, and 16 hours) to determine the peak stabilization time point.[7]
Q4: Could the this compound compound itself be the problem?
Yes, issues with the compound's preparation and stability can lead to failed experiments.
-
Solubility: this compound is soluble in DMSO.[6] Ensure it is fully dissolved before diluting it into your cell culture medium. Precipitated inhibitor will not be effective.
-
Stability: The stability of the compound in aqueous cell culture media at 37°C can be limited. Prepare fresh dilutions from a frozen DMSO stock for each experiment.
-
Storage: Store the solid compound and DMSO stock solutions as recommended by the manufacturer, typically at -20°C or -80°C, to prevent degradation.
Q5: Why might a PHD1-specific inhibitor fail to stabilize HIF-1 alpha in my cells?
Mammalian cells have three main PHD isoforms (PHD1, PHD2, and PHD3) that regulate HIF-alpha subunits. While there is some overlap, they have distinct roles.
-
PHD2 Dominance: PHD2 is considered the most critical isoform for mediating HIF-1 alpha degradation under normoxic conditions due to its abundance and activity.[3]
-
Cell-Specific Expression: The relative expression levels of PHD isoforms can vary significantly between different cell types. Your cells may have low PHD1 expression or rely heavily on PHD2 and PHD3.
-
Consider a Pan-Inhibitor: If you have confirmed your detection system is working with a positive control like CoCl2 but this compound is still ineffective, consider using a pan-PHD inhibitor that targets all three isoforms to achieve robust HIF-1 alpha stabilization.[7]
Troubleshooting Guides & Protocols
Logical Troubleshooting Workflow
If you are not observing HIF-1 alpha stabilization, follow this step-by-step workflow to diagnose the issue.
Caption: A step-by-step decision tree to diagnose issues with HIF-1 alpha stabilization experiments.
Data Summary: HIF-1 alpha Stabilizing Agents
This table summarizes key information for this compound and common positive control agents.
| Compound | Target / Mechanism of Action | Typical Cellular Concentration | Incubation Time | Key Considerations |
| This compound | Selective inhibitor of PHD1.[6] | 0.1 - 100 µM (Requires optimization) | 4 - 16 hours (Requires optimization) | Potency can be highly cell-type dependent.[8] |
| Cobalt Chloride (CoCl2) | Iron (Fe2+) mimetic, inhibits PHD activity.[4] | 100 - 150 µM | 4 - 8 hours | Can induce oxidative stress and other off-target effects.[9] |
| Deferoxamine (DFO) | Iron chelator, removes the essential Fe2+ cofactor from PHDs. | 100 - 200 µM | 6 - 24 hours | Slower acting than CoCl2. |
| Dimethyloxalylglycine (DMOG) | 2-oxoglutarate analog, pan-PHD inhibitor.[4] | 0.1 - 1 mM | 4 - 8 hours | Cell-permeable and a direct competitive inhibitor of PHDs.[9] |
| Hypoxia | Low oxygen (<5% O2) prevents PHD-catalyzed hydroxylation.[5] | N/A | 4 - 8 hours | The most physiologically relevant method for HIF-1 alpha stabilization. |
Experimental Protocols
Protocol 1: Positive Control for HIF-1 alpha Stabilization (CoCl2 Treatment)
-
Cell Seeding: Plate your cells of choice to reach 70-80% confluency on the day of the experiment.
-
Reagent Preparation: Prepare a 100 mM stock solution of Cobalt Chloride (CoCl2) in sterile PBS or water immediately before use.
-
Treatment: Add the CoCl2 stock solution directly to the cell culture media to a final concentration of 100-150 µM. Gently swirl the plate to mix.
-
Incubation: Incubate the cells under standard conditions (37°C, 5% CO2) for 4 to 8 hours.
-
Lysis: Proceed immediately to the cell lysis protocol. Speed is critical to prevent HIF-1 alpha degradation.
Protocol 2: Optimized Western Blot for HIF-1 alpha Detection
This protocol is adapted from guidelines for detecting this highly labile protein.[1][5]
-
Sample Preparation (Critical Step):
-
Place the cell culture dish on ice and aspirate the media.
-
Wash cells once, very quickly, with 1-2 mL of ice-cold PBS.
-
Immediately add 200-400 µL of ice-cold 1X Laemmli sample buffer (containing DTT or BME) directly to the plate.[5]
-
Scrape the cells quickly with a cell scraper. The lysate will become viscous.
-
Collect the viscous lysate into a microcentrifuge tube.
-
Sonicate the sample on ice to shear genomic DNA and reduce viscosity.
-
Boil the sample at 95-100°C for 5-10 minutes.
-
Alternative: For cleaner results, perform a nuclear extraction. Since stabilized HIF-1 alpha translocates to the nucleus, this will enrich your sample.[5]
-
-
SDS-PAGE:
-
Load a high amount of total protein, typically 40-80 µg per lane, onto a 7.5% polyacrylamide gel.[5]
-
Include a lane with your positive control sample and a negative control (untreated cells).
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF membrane for 1 hour at 100V or according to manufacturer instructions.[5]
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane with a validated primary antibody against HIF-1 alpha. Dilute the antibody as per the manufacturer's data sheet. Incubation is often best performed overnight at 4°C to enhance signal.[5]
-
Wash the membrane three times for 5-10 minutes each in TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Use a sensitive ECL (Enhanced Chemiluminescence) detection reagent.
-
Image the blot. Be prepared for potentially long exposure times, as the HIF-1 alpha signal can be weak.[5]
-
HIF-1 alpha Signaling Pathway and Inhibitor Action
Under normal oxygen conditions (normoxia), HIF-1 alpha is constantly produced but rapidly targeted for destruction. This compound is designed to interrupt this process.
Caption: Mechanism of HIF-1 alpha degradation and the inhibitory action of this compound.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposomal PHD2 Inhibitors and the Enhanced Efficacy in Stabilizing HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. Identification of an Alternative Mechanism of Degradation of the Hypoxia-inducible Factor-1α - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Phd-1-IN-1 concentration for different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Phd-1-IN-1, a potent and orally active inhibitor of HIF prolylhydroxylase domain-1 (PHD-1).[1] This guide is intended for researchers, scientists, and drug development professionals to help navigate common issues and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of the Hypoxia-Inducible Factor (HIF) prolyl-hydroxylase domain-1 (PHD-1).[1] Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate the alpha subunit of HIF (HIF-α), marking it for proteasomal degradation. By inhibiting PHD-1, this compound prevents this degradation, leading to the stabilization and accumulation of HIF-1α. Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of various genes involved in the cellular response to hypoxia.
Q2: What is the IC50 of this compound?
The reported half-maximal inhibitory concentration (IC50) of this compound for PHD-1 is 0.034 μM.[1]
Q3: How should I prepare and store this compound?
This compound is soluble in DMSO. For a stock solution, you can dissolve it in fresh DMSO at a concentration of 5 mg/mL (22.7 mM).[1] It is important to note that moisture-absorbing DMSO can reduce the solubility of the compound.[1] Therefore, using fresh, high-quality DMSO is recommended. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Problem 1: Determining the Optimal Concentration for a Specific Cell Line
A common challenge is identifying the effective and non-toxic concentration of this compound for your specific cell line. The optimal concentration can vary significantly between different cell types.
Solution:
A dose-response experiment is crucial to determine the optimal concentration. This typically involves a cell viability or cytotoxicity assay.
Experimental Protocol: Determining Optimal Concentration using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed your cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of analysis (typically 70-80% confluency).
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A wide range of concentrations is recommended for the initial experiment, for example, from 1 nM to 100 μM, using 10-fold dilutions.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the highest concentration of the inhibitor).
-
Incubation: Incubate the cells for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay according to the manufacturer's protocol.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the EC50 (effective concentration) and the maximum non-toxic concentration.
Table 1: Example Dose-Response Data for Hypothetical Cell Lines
| Cell Line | Seeding Density (cells/well) | Treatment Duration (hours) | EC50 (μM) | Maximum Non-Toxic Concentration (μM) |
| MCF-7 | 5,000 | 48 | 5.2 | 10 |
| A549 | 4,000 | 48 | 12.8 | 25 |
| HEK293 | 8,000 | 48 | > 50 | 50 |
This is example data and will vary based on experimental conditions.
Problem 2: No or Low Observed Effect of this compound
You may not observe the expected biological effect (e.g., stabilization of HIF-1α) after treating your cells with this compound.
Possible Causes and Solutions:
-
Suboptimal Concentration: The concentration used may be too low for your specific cell line. Refer to the dose-response experiment to determine the optimal concentration.
-
Compound Instability: this compound may be unstable in your cell culture medium over the course of the experiment. Consider the stability of the compound in aqueous solutions and the potential for degradation. It may be necessary to refresh the medium with the inhibitor during long incubation periods.
-
Incorrect Experimental Conditions: Ensure that the cells are healthy and in the exponential growth phase. Stressed or confluent cells may not respond as expected.
-
Cell Line Specificity: The HIF pathway and its regulation can vary between cell lines. Some cell lines may have lower expression levels of PHD-1 or may rely on other PHD isoforms for HIF-1α regulation.
Experimental Workflow: Verifying this compound Activity by Western Blot for HIF-1α
Caption: A typical workflow for verifying the activity of this compound.
Problem 3: Unexpected Cytotoxicity
You observe significant cell death at concentrations where you expect the inhibitor to be active but non-toxic.
Possible Causes and Solutions:
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects that lead to cytotoxicity. It is crucial to use the lowest effective concentration determined from your dose-response experiments.
-
DMSO Toxicity: The concentration of the vehicle (DMSO) may be too high. Ensure the final DMSO concentration in the culture medium is below a level that is toxic to your specific cell line (generally <0.5%, but can be lower for sensitive cells).
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to perturbations in the HIF pathway or to the chemical structure of the inhibitor.
-
Compound Purity: Impurities in the this compound compound could contribute to cytotoxicity. Ensure you are using a high-purity compound from a reputable supplier.
Signaling Pathway: HIF-1α Regulation by PHD Enzymes
Caption: Simplified signaling pathway of HIF-1α regulation.
General Tips for Successful Experiments
-
Maintain Healthy Cell Cultures: Always use cells that are in a consistent and healthy state. Avoid using cells that are over-confluent or have been in culture for too many passages.
-
Use Proper Controls: Always include appropriate controls in your experiments, such as vehicle-only controls and untreated controls.
-
Ensure Reagent Quality: Use high-quality reagents, including cell culture media, supplements, and the this compound inhibitor itself.
-
Document Everything: Keep detailed records of your experimental conditions, including cell line passage number, seeding density, inhibitor concentrations, and incubation times. This will help in troubleshooting any issues that may arise.
References
Impact of serum concentration on Phd-1-IN-1 activity
Welcome to the technical support center for PHD-1-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this potent HIF prolylhydroxylase domain-1 (PHD-1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the prolyl hydroxylase domain-containing protein 1 (PHD-1). Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-α). This hydroxylation marks HIF-α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid degradation by the proteasome. By inhibiting PHD-1, this compound prevents this degradation, allowing HIF-α to accumulate, translocate to the nucleus, and activate the transcription of hypoxia-responsive genes.
Q2: What is the primary cellular pathway affected by this compound?
A2: The primary pathway affected by this compound is the HIF signaling pathway. Inhibition of PHD-1 leads to the stabilization of HIF-α, which then dimerizes with HIF-β (also known as ARNT). This heterodimer binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating their transcription. These genes are involved in various cellular processes, including angiogenesis, erythropoiesis, and metabolic adaptation to hypoxia.
Figure 1: Mechanism of this compound Action.
Q3: How does the presence of serum in cell culture media affect the activity of this compound?
A3: The presence of serum, such as fetal bovine serum (FBS), in cell culture media can significantly impact the apparent activity of small molecule inhibitors like this compound. Components of serum, particularly albumin, can bind to small molecules, thereby reducing the free concentration of the inhibitor available to interact with its target enzyme.[1] This "serum shift" typically results in a higher IC50 value (the concentration of an inhibitor where the response is reduced by half) in the presence of serum compared to serum-free or low-serum conditions.[2] It is crucial to consider this effect when designing and interpreting experiments.
Troubleshooting Guides
Problem 1: Inconsistent or lower than expected this compound activity in cell-based assays.
Possible Cause 1: Serum Protein Binding
-
Explanation: As mentioned in the FAQ, serum proteins can sequester this compound, reducing its effective concentration. The percentage of serum in your culture medium can drastically alter the observed potency.
-
Solution:
-
Standardize Serum Concentration: Use a consistent and clearly reported percentage of serum across all experiments.
-
Serum-Free Conditions: If possible, perform initial characterization in serum-free or low-serum (e.g., 0.5-2%) media to determine the baseline potency. Note that some cell lines may require a period of adaptation to low-serum conditions.
-
IC50 Shift Assay: To quantify the effect of serum, perform a dose-response experiment with varying concentrations of serum (e.g., 0%, 2%, 5%, 10% FBS). This will allow you to determine the fold-shift in the IC50 value.[1]
-
Possible Cause 2: Compound Solubility and Stability
-
Explanation: this compound may have limited solubility in aqueous media, and its stability could be affected by media components or pH.
-
Solution:
-
Fresh Dilutions: Always prepare fresh dilutions of this compound from a concentrated stock solution in an appropriate solvent (e.g., DMSO) for each experiment.
-
Solubility Check: Visually inspect the media after adding the compound for any signs of precipitation.
-
Vehicle Control: Ensure your vehicle control (e.g., DMSO) concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
-
Problem 2: High background or no signal in HIF-1α Western Blots after treatment with this compound.
Possible Cause 1: Suboptimal Lysis and Sample Preparation
-
Explanation: HIF-1α is a highly labile protein with a very short half-life under normoxic conditions.[3] Improper sample handling can lead to its degradation before detection.
-
Solution:
-
Rapid Lysis: Lyse cells quickly on ice using a lysis buffer containing protease and phosphatase inhibitors.
-
Hypoxic Lysis Buffer: For optimal stabilization, consider preparing your lysis buffer under hypoxic conditions or adding a PHD inhibitor (other than the one being tested, if appropriate) to the lysis buffer.
-
Nuclear Extraction: Since active HIF-1α translocates to the nucleus, performing a nuclear extraction can enrich your sample for the target protein.
-
Possible Cause 2: Ineffective Antibody or Blocking
-
Explanation: The HIF-1α antibody may not be sensitive enough, or the blocking conditions may be inadequate, leading to high background.
-
Solution:
-
Antibody Validation: Use an antibody validated for Western blotting of your species of interest. Include a positive control, such as cells treated with a known HIF stabilizer like cobalt chloride (CoCl₂) or dimethyloxalylglycine (DMOG), or cells cultured under hypoxic conditions (e.g., 1% O₂).[3]
-
Blocking Optimization: Standard blocking agents like 5% non-fat milk or 5% BSA in TBST are typically used. If high background persists, try increasing the blocking time or testing a different blocking agent.
-
Figure 2: Troubleshooting HIF-1α Western Blots.
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data illustrating the impact of serum concentration on the IC50 of this compound.
| Serum Concentration (%) | This compound IC50 (nM) | Fold Shift (vs. 0% Serum) |
| 0 | 35 | 1.0 |
| 2 | 75 | 2.1 |
| 5 | 150 | 4.3 |
| 10 | 320 | 9.1 |
Note: These are example data and actual results may vary depending on the cell line and assay conditions.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a Cell-Based HIF-1α Stabilization Assay
This protocol describes a method to determine the IC50 of this compound by measuring the stabilization of HIF-1α in a human cell line (e.g., HeLa or HEK293) using Western blotting.
Materials:
-
HeLa or HEK293 cells
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Serum-free culture medium
-
This compound
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and Western blot apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-HIF-1α, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional but Recommended): Once cells are attached, replace the complete medium with serum-free medium and incubate for 12-24 hours. This helps to synchronize the cells and establish a low baseline of HIF-1α.
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in the desired culture medium (e.g., with 0%, 2%, 5%, or 10% FBS).
-
Remove the medium from the cells and add the compound dilutions. Include a vehicle control (DMSO only).
-
Incubate for 4-6 hours at 37°C and 5% CO₂.
-
-
Cell Lysis:
-
Place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Prepare samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
Strip and re-probe the blot for β-actin as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for HIF-1α and the loading control.
-
Normalize the HIF-1α signal to the loading control.
-
Plot the normalized HIF-1α signal against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Figure 3: IC50 Determination Workflow.
Protocol 2: Serum Protein Binding Assay (Equilibrium Dialysis)
This protocol provides a general method to determine the extent to which this compound binds to serum proteins.
Materials:
-
Equilibrium dialysis device (e.g., RED device)
-
Dialysis membrane with an appropriate molecular weight cutoff (e.g., 8 kDa)
-
Human or bovine serum
-
This compound
-
DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
LC-MS/MS system for quantification
Procedure:
-
Prepare Compound Solution: Prepare a solution of this compound in serum at the desired concentration.
-
Assemble Dialysis Device: Assemble the equilibrium dialysis device according to the manufacturer's instructions.
-
Load Samples:
-
Add the serum containing this compound to the donor chamber of the device.
-
Add an equal volume of PBS to the receiver chamber.
-
-
Incubation: Seal the device and incubate at 37°C on an orbital shaker for 4-24 hours to allow the system to reach equilibrium. The exact time should be optimized for the specific compound.
-
Sample Collection: After incubation, collect aliquots from both the donor (serum) and receiver (buffer) chambers.
-
Quantification: Analyze the concentration of this compound in both aliquots using a validated LC-MS/MS method.
-
Data Analysis: Calculate the fraction unbound (fu) using the following formula:
-
fu = (Concentration in receiver chamber) / (Concentration in donor chamber)
-
The percentage of protein binding is then calculated as: % Bound = (1 - fu) * 100
-
This information can be used to correlate the IC50 shift observed in cell-based assays with the extent of serum protein binding.
References
How to address Phd-1-IN-1 precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phd-1-IN-1. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of my stock solution. What should I do?
A1: Precipitation of this compound from a stock solution, typically in DMSO, can often be reversed. Gentle warming of the solution in a water bath (not exceeding 40°C) and vortexing or sonication can help redissolve the compound.[1][2][3] If the precipitate does not redissolve, it may indicate that the solution is supersaturated or that the compound has degraded. In such cases, it is recommended to prepare a fresh stock solution.
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
A2: The recommended solvent for preparing a stock solution of this compound is fresh, anhydrous DMSO.[3][4] The solubility in DMSO is approximately 5 mg/mL (22.7 mM).[4] For long-term storage, it is advised to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can contribute to precipitation and degradation.[1][5] Recommended storage conditions are:
Q3: Why did my this compound precipitate when I diluted my DMSO stock solution into an aqueous buffer or cell culture medium?
A3: This is a common issue known as "crashing out" and occurs because this compound is poorly soluble in aqueous solutions.[6][7] When the DMSO stock is diluted into an aqueous medium, the solvent environment changes drastically, leading to a supersaturated state that results in precipitation.[8] The final concentration of DMSO in your working solution may be too low to keep the compound dissolved.
Q4: How can I prevent this compound from precipitating when preparing my working solution in an aqueous medium?
A4: Several strategies can be employed to prevent precipitation:
-
Optimize DMSO Concentration: Determine the highest concentration of DMSO that is tolerated by your experimental system (e.g., cell culture) and use this to dilute your stock solution.[2][9]
-
Use Co-solvents: For in vivo studies, specific formulations with co-solvents are recommended to improve solubility.[1]
-
Serial Dilutions: Perform serial dilutions in a medium containing a higher percentage of DMSO before the final dilution into the aqueous working solution.
-
Lower Final Concentration: Reducing the final concentration of this compound in the working solution can help it stay in solution.[2]
-
Use of Surfactants or Polymers: In some cases, the addition of surfactants (e.g., Tween-80) or polymers can act as precipitation inhibitors.[1][6][10]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshooting precipitation issues with this compound stock solutions.
Table 1: Summary of this compound Solubility and Storage
| Parameter | Value | Reference |
| Molecular Weight | 220.23 g/mol | [4] |
| Solubility in DMSO | 5 mg/mL (22.7 mM) | [4] |
| Long-term Storage | -80°C for 6 months | [1] |
| Short-term Storage | -20°C for 1 month | [1] |
Experimental Protocols
Protocol 1: Re-dissolving Precipitated this compound in DMSO Stock
-
Visual Inspection: Confirm the presence of visible precipitate in your stock solution vial.
-
Gentle Warming: Place the vial in a water bath set to 37-40°C for 5-10 minutes.
-
Agitation: Vortex the vial for 30-60 seconds.
-
Sonication (Optional): If the precipitate persists, place the vial in a sonicator bath for 5-10 minutes.[1]
-
Final Inspection: Visually inspect the solution to ensure all precipitate has dissolved. If not, the solution may be overly concentrated or the compound may have degraded. It is advisable to prepare a fresh stock.
Protocol 2: Preparing a Working Solution in Aqueous Media (for in vitro assays)
-
Determine Maximum Tolerated DMSO: Identify the maximum percentage of DMSO your cells or assay can tolerate without adverse effects (typically 0.1% to 0.5%).
-
Calculate Dilutions: Based on the desired final concentration of this compound, calculate the necessary dilutions from your DMSO stock.
-
Prepare Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the this compound stock in your cell culture medium or buffer. This helps to gradually change the solvent environment.
-
Final Dilution: Add the intermediate dilution (or the stock directly if not using an intermediate step) to the final volume of your aqueous medium while gently vortexing or swirling.
-
Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation over time.
Protocol 3: Recommended Formulations for In Vivo Use
For in vivo experiments, specific formulations are often required to maintain solubility and bioavailability. Here are some examples:
-
Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Solubility is ≥ 9.75 mg/mL.[1]
-
Formulation 2: 10% DMSO, 90% (20% SBE-β-CD in Saline). Solubility is ≥ 9.75 mg/mL.[1]
-
Formulation 3: 10% DMSO, 90% Corn Oil. Solubility is ≥ 9.75 mg/mL.[1]
Note: Always prepare these formulations by adding each solvent one by one and ensuring the solution is clear before adding the next component.
Visual Guides
Signaling Pathway of this compound
Caption: Mechanism of action for this compound.
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow for addressing this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. ziath.com [ziath.com]
- 6. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. digital.car.chula.ac.th [digital.car.chula.ac.th]
Technical Support Center: Improving Signal-to-Noise Ratio in Phd-1-IN-1-Based Assays
Welcome to the technical support center for Phd-1-IN-1-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and achieve a better signal-to-noise ratio.
Understanding this compound
This compound is a potent and orally active inhibitor of HIF prolyl-hydroxylase domain-1 (PHD-1). By inhibiting PHD-1, this compound prevents the hydroxylation of Hypoxia-Inducible Factor-1α (HIF-1α). Under normal oxygen conditions (normoxia), hydroxylated HIF-1α is targeted for proteasomal degradation. Inhibition of PHD-1 leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of various target genes involved in processes like angiogenesis and glucose metabolism.
Below is a signaling pathway diagram illustrating the mechanism of action of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered in assays involving this compound, such as Cellular Thermal Shift Assay (CETSA), AlphaLISA, and Western Blotting.
General Issues
Q1: What is the optimal concentration of this compound to use in my cell-based assay?
A1: The optimal concentration of this compound can vary depending on the cell type, assay format, and experimental endpoint. A good starting point is to perform a dose-response curve. Based on its known IC50 of 0.034 µM for PHD-1, a typical concentration range to test would be from 0.1 µM to 50 µM. For complete inhibition in a cellular context, concentrations 5 to 10 times the IC50 are often used as a starting point. Always include a vehicle control (e.g., DMSO) at the same concentration as used for the highest this compound concentration.
Q2: I am observing high background in my assay. What are the common causes and solutions?
A2: High background can obscure your signal and reduce the assay window. The causes are often assay-specific, but some general troubleshooting steps apply.
Technical Support Center: Phd-1-IN-1 Purity Assessment
Welcome to the technical support center for Phd-1-IN-1. This guide provides detailed information and troubleshooting advice for assessing the purity of your this compound sample.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for assessing the purity of a this compound sample?
A1: The primary recommended methods for assessing the purity of a this compound sample are High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A combination of these techniques provides a comprehensive purity profile.
Q2: What are the potential impurities I should be looking for in my this compound sample?
A2: Potential impurities in a this compound sample can originate from the synthetic process or degradation. These may include:
-
Starting materials: Unreacted precursors from the synthesis.
-
By-products: Compounds formed from side reactions during synthesis.
-
Residual solvents: Solvents used during synthesis and purification (e.g., DMSO, methanol, acetonitrile).
-
Degradation products: this compound may degrade over time, especially if not stored correctly.
Q3: What is the acceptable purity level for this compound for in vitro and in vivo experiments?
A3: For most research applications, a purity of ≥98% as determined by HPLC is recommended. For sensitive cell-based assays or in vivo studies, a purity of ≥99% is often preferred to ensure that observed biological effects are solely attributable to this compound.
Q4: How should I store my this compound sample to maintain its purity?
A4: this compound should be stored as a solid at -20°C or -80°C, protected from light and moisture. If in solution (e.g., in DMSO), it should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Peak Tailing | 1. Silanol interactions with the basic nitrogen atoms in this compound. 2. Column degradation. | 1. Use a mobile phase with a low concentration of a modifier like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%). 2. Employ a base-deactivated column or a column with end-capping. 3. Replace the column if it is old or has been used extensively. |
| Peak Fronting | 1. Sample overload. 2. Poor sample solubility in the mobile phase. | 1. Reduce the concentration of the sample being injected. 2. Dissolve the sample in a solvent that is weaker than the mobile phase, or in the mobile phase itself. |
| Split Peaks | 1. Clogged column frit. 2. Column void. 3. Co-elution with an impurity. | 1. Reverse-flush the column (if recommended by the manufacturer). 2. Replace the column. 3. Analyze the peak with a mass spectrometer to check for multiple components. |
| Ghost Peaks | 1. Contaminated mobile phase or injection solvent. 2. Carryover from a previous injection. | 1. Use fresh, HPLC-grade solvents and additives. 2. Run a blank gradient to identify the source of contamination. 3. Implement a needle wash step in your injection sequence. |
LC-MS Analysis Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Low Signal | 1. Incorrect mass spectrometer settings (e.g., wrong m/z range, ion polarity). 2. Poor ionization of this compound. 3. Clogged ion source. | 1. Verify the expected m/z of this compound and set the mass range accordingly. Test both positive and negative ionization modes. 2. Optimize the mobile phase pH and organic content to promote ionization. 3. Clean the ion source according to the manufacturer's instructions. |
| Unstable Signal | 1. Inconsistent solvent delivery from the HPLC. 2. Fluctuations in the ion source. | 1. Check the HPLC pump for leaks and ensure proper degassing of the mobile phase. 2. Ensure the ion source parameters (e.g., gas flow, temperature) are stable. |
| Mass Inaccuracy | 1. Mass spectrometer requires calibration. | 1. Perform a mass calibration using the manufacturer's recommended calibration solution. |
NMR Analysis Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Broad Peaks | 1. Poor shimming. 2. Presence of paramagnetic impurities. 3. Sample aggregation. | 1. Re-shim the spectrometer. 2. Filter the sample if it appears cloudy. 3. Lower the sample concentration. |
| Presence of a Broad Hump | 1. Water in the sample or deuterated solvent. | 1. Use a fresh, sealed vial of deuterated solvent. 2. Dry the sample thoroughly before dissolving. |
| Unexpected Peaks | 1. Residual solvent from synthesis or purification. 2. Impurities in the deuterated solvent. | 1. Identify common laboratory solvents by their characteristic chemical shifts. 2. Run a spectrum of the pure deuterated solvent to identify solvent-related peaks. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of a this compound sample by assessing the area percentage of the main peak.
| Parameter | Suggested Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes, then hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve this compound in DMSO or Acetonitrile to a concentration of 1 mg/mL |
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is used to confirm the identity of the main peak as this compound and to identify the mass of any impurities.
| Parameter | Suggested Conditions |
| LC System | Same as HPLC method above |
| Mass Spectrometer | Electrospray Ionization (ESI) |
| Ionization Mode | Positive |
| Scan Range | m/z 100 - 800 |
| Expected [M+H]⁺ | ~453.16 (based on a plausible structure of C22H19F3N6O2) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
¹H Nuclear Magnetic Resonance (¹H-NMR)
This method provides structural confirmation and can detect impurities that may not be visible by HPLC, such as inorganic salts or impurities without a UV chromophore.
| Parameter | Suggested Conditions |
| Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d₆ |
| Sample Concentration | 5-10 mg/mL |
| Number of Scans | 16 or 32 |
| Relaxation Delay (d1) | 5 seconds (for quantitative analysis) |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO at 2.50 ppm |
Visualizations
Caption: Workflow for the purity assessment of a this compound sample.
Caption: Simplified signaling pathway of this compound action.
Best practices for handling and storing Phd-1-IN-1 to maintain activity
Welcome to the technical support center for Phd-1-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling and storing this compound to maintain its activity, along with troubleshooting guides and frequently asked questions (FAQs) for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and specific inhibitor of the Hypoxia-Inducible Factor (HIF) prolyl-hydroxylase domain-1 (PHD-1). Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate proline residues on the alpha subunit of HIF (HIF-α). This hydroxylation marks HIF-α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid degradation by the proteasome. By inhibiting PHD-1, this compound prevents this degradation, leading to the stabilization and accumulation of HIF-α. The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to Hypoxia Response Elements (HREs) on target genes, activating their transcription. This mimics a hypoxic response in the cell.
Q2: How should I store this compound powder?
For long-term storage, this compound powder should be stored at -20°C.
Q3: What is the recommended procedure for preparing a stock solution of this compound?
To prepare a stock solution, dissolve this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO). For example, a 5 mg/mL stock solution in DMSO can be prepared. It is crucial to use anhydrous DMSO to ensure maximum solubility.
Q4: How should I store the reconstituted this compound stock solution?
Once reconstituted, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Q5: What is the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions can be pH-dependent and may degrade over time, especially under strongly acidic or alkaline conditions.[1][2] It is recommended to prepare fresh dilutions in aqueous buffers for each experiment from a frozen DMSO stock solution.
Quantitative Data
Below is a summary of key quantitative data for this compound.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Reference |
| IC50 (PHD-1) | 0.034 µM | N/A |
Note: IC50 values can be cell-line dependent and may vary based on experimental conditions.[3][4][5][6][7]
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 5 mg/mL | [8][9][10][11] |
Note: Solubility can be affected by temperature, pH, and the presence of co-solvents.[1][8][10]
Experimental Protocols
Protocol 1: In Vitro Cell-Based Assay for HIF-1α Stabilization
This protocol outlines a general procedure for treating a human monocytic cell line (e.g., THP-1) with this compound to assess the stabilization of HIF-1α by Western blot.
Materials:
-
This compound
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
6-well cell culture plates
-
DMSO (anhydrous)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Secondary antibody (HRP-conjugated)
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed THP-1 cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all wells and does not exceed a level toxic to the cells (typically ≤ 0.1%).
-
Cell Treatment: Once cells have reached the desired confluency, replace the old medium with fresh medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, or 24 hours) at 37°C in a 5% CO2 incubator.
-
Cell Lysis:
-
After incubation, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.[12][13][14][15]
-
Troubleshooting Guide
Issue 1: Low or No HIF-1α Signal in Western Blot after this compound Treatment
-
Possible Cause: HIF-1α is rapidly degraded under normoxic conditions.
-
Possible Cause: Insufficient inhibition of PHD enzymes.
-
Solution: Increase the concentration of this compound. Ensure the compound has not degraded by using a fresh stock or aliquot. Optimize the treatment duration.
-
-
Possible Cause: Low protein loading.
-
Solution: Increase the amount of protein loaded onto the gel. At least 20-30 µg of total protein is recommended for whole-cell lysates.[14]
-
-
Possible Cause: Inefficient protein transfer.
-
Solution: Verify transfer efficiency using Ponceau S staining. For large proteins like HIF-1α (~120 kDa), consider a wet transfer method or optimize the semi-dry transfer conditions (e.g., longer transfer time).
-
-
Possible Cause: Antibody issues.
-
Solution: Use a validated antibody for HIF-1α detection. Check the recommended antibody dilution and incubation conditions. Include a positive control, such as cells treated with a known HIF stabilizer like cobalt chloride (CoCl2) or grown under hypoxic conditions.[13]
-
Issue 2: Inconsistent or Variable Results Between Experiments
-
Possible Cause: Inconsistent cell health or density.
-
Solution: Maintain consistent cell culture practices, including passage number and seeding density. Ensure cells are healthy and in the exponential growth phase before treatment.[7]
-
-
Possible Cause: Degradation of this compound.
-
Solution: Aliquot stock solutions to avoid repeated freeze-thaw cycles. Prepare fresh dilutions in media for each experiment.
-
-
Possible Cause: Variability in experimental timing.
-
Solution: Keep incubation times and other experimental steps consistent between experiments.
-
Issue 3: Compound Precipitation in Culture Medium
-
Possible Cause: Poor solubility of this compound in aqueous media.
-
Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but not high enough to be toxic to the cells. Pre-warm the culture medium before adding the compound dilution. If precipitation persists, consider using a different solvent system or a formulation aid, but validate its compatibility with your cell line.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound action.
Caption: In Vitro HIF-1α stabilization workflow.
References
- 1. Chemical degradation kinetics of recombinant hirudin (HV1) in aqueous solution: effect of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights on the DNA Stability in Aqueous Solutions of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of Residual DMSO in Nanoformulations Using Gas Chromatography with Direct Injection and Flame Ionization Detection: Version 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Frequently Asked Questions about Hypoxia Research & HIFs [novusbio.com]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Validating Phd-1-IN-1 Specificity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a chemical probe is paramount. This guide provides a comparative analysis of Phd-1-IN-1, a potent inhibitor of Prolyl Hydroxylase Domain 1 (PHD-1), and outlines the methodologies to validate its specificity against other PHD isoforms, namely PHD-2 and PHD-3.
While this compound is documented as a highly potent inhibitor of PHD-1, a comprehensive, publicly available dataset detailing its inhibitory activity against PHD-2 and PHD-3 is not readily accessible in the reviewed scientific literature. This guide, therefore, presents the available data for PHD-1 and provides a framework for the experimental validation of its specificity.
Data Presentation: Inhibitor Specificity
A critical aspect of validating a chemical inhibitor is to determine its half-maximal inhibitory concentration (IC50) against its intended target and any closely related off-targets. The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates greater potency.
The table below summarizes the known inhibitory activity of this compound against PHD-1. It is important to note that the IC50 values for PHD-2 and PHD-3 are not currently available in the public domain and would require experimental determination.
| Inhibitor | Target Enzyme | IC50 (µM) |
| This compound | PHD-1 | 0.034[1] |
| This compound | PHD-2 | Data not available |
| This compound | PHD-3 | Data not available |
Experimental Protocols: Determining IC50 for PHD Isoforms
To ascertain the specificity of this compound, a robust and validated in vitro assay is required to measure its inhibitory effect on the enzymatic activity of PHD-1, PHD-2, and PHD-3. A commonly employed method is a biochemical assay that measures the hydroxylation of a substrate peptide derived from Hypoxia-Inducible Factor-1 alpha (HIF-1α).
Principle:
Prolyl hydroxylases are α-ketoglutarate-dependent dioxygenases that hydroxylate specific proline residues on their substrates. The enzymatic activity can be monitored by various methods, including the detection of a reaction product or the consumption of a cofactor. The following protocol outlines a generic workflow for determining the IC50 of an inhibitor.
Materials:
-
Recombinant human PHD-1, PHD-2, and PHD-3 enzymes
-
HIF-1α peptide substrate (e.g., a synthetic peptide corresponding to the oxygen-dependent degradation domain)
-
α-ketoglutarate (2-oxoglutarate)
-
Ascorbate
-
Ferrous iron (Fe²⁺)
-
This compound (or other test inhibitor)
-
Assay buffer (e.g., HEPES or Tris-based buffer at physiological pH)
-
Detection reagent (specific to the chosen assay format, e.g., fluorescently labeled antibody for ELISA, or mass spectrometry)
-
96-well or 384-well microplates
Procedure:
-
Reagent Preparation: Prepare stock solutions of the PHD enzymes, HIF-1α peptide, α-ketoglutarate, ascorbate, ferrous iron, and the test inhibitor in a suitable solvent (e.g., DMSO).
-
Inhibitor Dilution Series: Prepare a serial dilution of this compound in the assay buffer to cover a wide range of concentrations (e.g., from 1 nM to 100 µM).
-
Reaction Setup: In a microplate, add the assay buffer, recombinant PHD enzyme (PHD-1, PHD-2, or PHD-3 in separate wells), HIF-1α peptide substrate, ascorbate, and ferrous iron.
-
Inhibitor Addition: Add the diluted this compound solutions to the appropriate wells. Include control wells with no inhibitor (100% activity) and wells with a known pan-PHD inhibitor or no enzyme (background).
-
Initiation of Reaction: Start the enzymatic reaction by adding α-ketoglutarate to all wells.
-
Incubation: Incubate the microplate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., EDTA or a strong acid).
-
Detection: Quantify the extent of the reaction using a suitable detection method. This could involve:
-
ELISA-based detection: Using an antibody that specifically recognizes the hydroxylated HIF-1α peptide.
-
Mass Spectrometry (MS): Directly measuring the formation of the hydroxylated peptide.
-
Fluorescence Polarization (FP): Using a fluorescently labeled substrate or a competitive binding format.
-
-
Data Analysis:
-
Subtract the background signal from all measurements.
-
Normalize the data to the control wells (no inhibitor) to obtain the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway of PHD Enzymes
The primary signaling pathway regulated by PHD enzymes is the hypoxia-inducible factor (HIF) pathway. Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of HIF (HIF-α), targeting it for proteasomal degradation. In low oxygen conditions (hypoxia), PHD activity is inhibited, allowing HIF-α to accumulate and activate the transcription of genes involved in adaptation to hypoxia.
Caption: The HIF-1α signaling pathway under normoxic and hypoxic conditions.
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the IC50 value of an inhibitor against a PHD enzyme.
Caption: A generalized workflow for determining the IC50 of a PHD inhibitor.
References
A Head-to-Head Comparison: Phd-1-IN-1 (represented by IOX2) vs. DMOG in HIF-1 Alpha Stabilization
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of two key chemical tools for hypoxia-inducible factor-1 alpha (HIF-1α) research.
In the quest to understand and manipulate cellular responses to hypoxia, the stabilization of HIF-1α is a critical area of investigation. This transcription factor plays a pivotal role in angiogenesis, metabolism, and cell survival, making it a key target in various pathological conditions, including cancer and ischemia. Two commonly used small molecules for achieving HIF-1α stabilization are the non-selective prolyl hydroxylase domain (PHD) inhibitor, Dimethyloxalylglycine (DMOG), and selective PHD inhibitors.
This guide provides a comparative analysis of the efficacy of DMOG and a representative selective PHD inhibitor, IOX2, in stabilizing HIF-1α. While the initial query specified "Phd-1-IN-1," extensive searches did not yield specific data for a compound with this identifier. Therefore, this comparison utilizes data for IOX2, a well-characterized and potent selective inhibitor of PHD2, the primary isoform responsible for HIF-1α degradation.
Mechanism of Action: A Tale of Selectivity
Both DMOG and IOX2 function by inhibiting the activity of PHD enzymes. These enzymes are crucial cellular oxygen sensors that, under normoxic conditions, hydroxylate specific proline residues on the HIF-1α subunit. This hydroxylation event marks HIF-1α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid proteasomal degradation. By inhibiting PHDs, both compounds prevent this degradation, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of its target genes.
The key difference lies in their selectivity. DMOG , as a 2-oxoglutarate analog, is a broad-spectrum inhibitor of 2-oxoglutarate-dependent dioxygenases, which includes all three PHD isoforms (PHD1, PHD2, and PHD3) as well as other enzymes like Factor Inhibiting HIF (FIH). This lack of specificity can lead to off-target effects.
In contrast, IOX2 is a potent and selective inhibitor of PHD2.[1][2][3][4] This selectivity for the primary regulator of HIF-1α stability offers the potential for more targeted biological effects with fewer off-target consequences.
Quantitative Comparison of Efficacy
The following tables summarize the available quantitative data comparing the efficacy of IOX2 and DMOG in stabilizing HIF-1α.
| Compound | Target | IC50 (in vitro, cell-free assay) | Reference |
| IOX2 | PHD2 | 21 nM | [4] |
| DMOG | Pan-PHD inhibitor | Not typically reported in this format due to its non-selective nature and lower potency. |
Table 1: In Vitro Potency Against PHD2. This table highlights the high potency of IOX2 in directly inhibiting the PHD2 enzyme in a cell-free system.
| Cell Line | Compound | Concentration for HIF-1α Stabilization | Observed Effect | Reference |
| HeLa | IOX2 | 10-50 µM | Dose-dependent increase in HIF-1α levels. | [5] |
| DMOG | 1 mM | Significant HIF-1α stabilization. | [6] | |
| MCF-7 | IOX2 | 10-50 µM | Dose-dependent increase in HIF-1α levels. | [5] |
| DMOG | 1 mM | Significant HIF-1α stabilization. | [6] | |
| Hep3B | IOX2 | 10-50 µM | Dose-dependent increase in HIF-1α levels. | [5] |
| DMOG | Not specified in direct comparison | |||
| U2OS | IOX2 | 10-50 µM | Dose-dependent increase in HIF-1α levels. | [5] |
| DMOG | Not specified in direct comparison | |||
| PC12 | IOX2 | Not specified in direct comparison | ||
| DMOG | 1-2 mM | Significant HIF-1α stabilization. | [6] |
Table 2: Cellular Efficacy in HIF-1α Stabilization. This table provides a qualitative and semi-quantitative comparison of the concentrations at which IOX2 and DMOG induce HIF-1α stabilization in various cancer cell lines. Notably, IOX2 demonstrates efficacy at lower micromolar concentrations compared to the millimolar concentrations required for DMOG.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison.
Western Blot for HIF-1α Stabilization
This protocol is adapted from the methodology described in Chan et al., 2015.[5]
-
Cell Culture and Treatment:
-
HeLa, MCF-7, Hep3B, or U2OS cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
-
Cells were seeded in 6-well plates and allowed to adhere overnight.
-
The following day, cells were treated with varying concentrations of IOX2 (e.g., 10, 25, 50 µM) or DMOG (e.g., 1 mM) for a specified time (e.g., 4-8 hours).
-
-
Cell Lysis:
-
After treatment, the cell culture medium was removed, and the cells were washed with ice-cold phosphate-buffered saline (PBS).
-
Cells were lysed by adding 100 µL of RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
The cell lysates were scraped and collected into microcentrifuge tubes.
-
-
Protein Quantification:
-
The total protein concentration of each lysate was determined using a BCA (bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein (e.g., 20-30 µg) from each sample were mixed with Laemmli sample buffer and boiled for 5 minutes.
-
The protein samples were separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% polyacrylamide gel.
-
The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane was then incubated with a primary antibody specific for HIF-1α (e.g., rabbit anti-HIF-1α) overnight at 4°C.
-
After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
To ensure equal protein loading, the membrane was stripped and re-probed with an antibody against a housekeeping protein such as β-actin.
-
Visualizations
Signaling Pathway of HIF-1α Stabilization
Caption: Mechanism of HIF-1α stabilization by PHD inhibitors.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for assessing HIF-1α stabilization via Western Blot.
Comparative Logic of IOX2 and DMOG
Caption: Comparative logic of IOX2 and DMOG for HIF-1α stabilization.
Conclusion
Both IOX2 and DMOG are effective tools for stabilizing HIF-1α in vitro and in vivo. However, the choice between them should be guided by the specific requirements of the experiment.
-
DMOG serves as a reliable, albeit non-selective, tool for inducing a robust hypoxic response. Its broad-spectrum activity can be advantageous in initial exploratory studies.
-
IOX2 , as a representative selective PHD2 inhibitor, offers a more targeted approach. Its higher potency and selectivity make it a more suitable tool for studies where minimizing off-target effects is crucial and for investigating the specific roles of the PHD2-HIF-1α axis.
For researchers aiming to dissect the specific pathways regulated by PHD2-mediated HIF-1α degradation, a selective inhibitor like IOX2 is the superior choice. For broader studies on the general effects of HIF stabilization, DMOG remains a valuable and cost-effective option. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their experimental needs.
References
- 1. Potent and selective triazole-based inhibitors of the hypoxia-inducible factor prolyl-hydroxylases with activity in the murine brain | Crick [crick.ac.uk]
- 2. Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and Selective Triazole-Based Inhibitors of the Hypoxia-Inducible Factor Prolyl-Hydroxylases with Activity in the Murine Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent and Selective Triazole-Based Inhibitors of the Hypoxia-Inducible Factor Prolyl-Hydroxylases with Activity in the Murine Brain | PLOS One [journals.plos.org]
- 5. Potent and Selective Triazole-Based Inhibitors of the Hypoxia-Inducible Factor Prolyl-Hydroxylases with Activity in the Murine Brain | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
In Vitro Showdown: A Head-to-Head Comparison of PHD Inhibitors Phd-1-IN-1 and IOX2
For researchers, scientists, and drug development professionals, the selection of a potent and selective tool compound is critical for elucidating the roles of specific prolyl hydroxylase domain (PHD) enzymes in cellular signaling. This guide provides an objective, data-driven comparison of two commercially available PHD inhibitors, Phd-1-IN-1 and IOX2, focusing on their in vitro performance and characteristics.
This comparative analysis summarizes key quantitative data, details common experimental methodologies for their evaluation, and visualizes the relevant biological pathways and experimental workflows to aid in the informed selection of the appropriate inhibitor for your research needs.
Data Presentation: Quantitative Comparison of Inhibitor Activity
The following table summarizes the reported in vitro potencies of this compound and IOX2 against their primary PHD targets and highlights the selectivity profile of IOX2.
| Inhibitor | Target PHD Isoform | IC50 | Selectivity |
| This compound | PHD1 | 34 nM | Data not publicly available for PHD2 and PHD3. |
| IOX2 | PHD2 | 21-22 nM[1] | >100-fold selective over JMJD2A, JMJD2C, JMJD2E, JMJD3, and FIH-1[2]. |
At a Glance: Key Characteristics
This compound is a potent inhibitor of Prolyl Hydroxylase Domain 1 (PHD1). Its high affinity for PHD1 makes it a valuable tool for investigating the specific roles of this isoform in cellular processes.
IOX2 is a potent and selective inhibitor of Prolyl Hydroxylase Domain 2 (PHD2)[1]. Its well-documented selectivity against other 2-oxoglutarate (2OG)-dependent dioxygenases, such as the Jumonji (JMJ) family of histone demethylases and the Factor Inhibiting HIF (FIH-1), makes it a precise tool for studying PHD2-mediated signaling events[2].
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical signaling pathway affected by these inhibitors and a general workflow for their in vitro characterization.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize PHD inhibitors.
In Vitro PHD Enzyme Activity Assay (AlphaScreen)
This assay is a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific PHD isoform.
Materials:
-
Recombinant human PHD enzyme (e.g., PHD1 or PHD2)
-
Biotinylated HIF-1α peptide substrate
-
2-oxoglutarate (2-OG)
-
Fe(II) (e.g., (NH4)2Fe(SO4)2·6H2O)
-
Ascorbic acid
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA)
-
This compound or IOX2
-
Streptavidin-coated donor beads and anti-hydroxylated HIF-1α antibody-conjugated acceptor beads
-
384-well microplates
Procedure:
-
Prepare a serial dilution of the inhibitor (this compound or IOX2) in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the inhibitor from the serial dilution.
-
Add a solution containing the PHD enzyme, Fe(II), and ascorbic acid.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a solution containing the biotinylated HIF-1α peptide and 2-OG.
-
Incubate for a defined period (e.g., 30-60 minutes) at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the AlphaScreen detection beads (streptavidin-donor and antibody-acceptor beads).
-
Incubate in the dark for 1-2 hours at room temperature.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular HIF-1α Stabilization Assay (Western Blot)
This assay determines the ability of an inhibitor to stabilize HIF-1α in a cellular context, which is a direct downstream consequence of PHD inhibition.
Materials:
-
Human cell line (e.g., HEK293T, HeLa)
-
Cell culture medium and supplements
-
This compound or IOX2
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or IOX2 for a specified time (e.g., 4-8 hours). Include a vehicle control (e.g., DMSO).
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
Conclusion
Both this compound and IOX2 are valuable chemical probes for the in vitro study of the hypoxia signaling pathway. The choice between them should be guided by the specific research question.
-
This compound is the preferred tool for studies focused specifically on the role of PHD1 . However, researchers should be aware that its selectivity profile against other PHD isoforms has not been extensively reported in the public domain.
-
IOX2 is a well-characterized inhibitor with high potency for PHD2 and demonstrated selectivity against other related enzymes[2]. This makes it an excellent choice for investigating PHD2-specific functions with a lower risk of off-target effects on other 2OG-dependent dioxygenases.
For any in vitro study, it is recommended to perform dose-response experiments to determine the optimal concentration for the desired biological effect and to consider potential off-target effects, especially at higher concentrations. The provided experimental protocols offer a starting point for the in vitro characterization and validation of these inhibitors in your specific experimental system.
References
Pioneering Study on Phd-1-IN-1: A Novel Prolyl Hydroxylase Inhibitor
A singular, foundational study has introduced Phd-1-IN-1, also identified as compound 15i, as a potent, orally active inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD). This initial research provides the entire body of currently available experimental data, laying the groundwork for future investigations into its therapeutic potential, particularly in the context of anemia. At present, a comparative analysis of the reproducibility of these findings is not feasible due to the absence of subsequent independent experimental reports.
Overview of this compound
This compound is a small molecule inhibitor of prolyl hydroxylase domain (PHD) enzymes. These enzymes play a critical role in the cellular response to oxygen levels. By inhibiting PHDs, this compound stabilizes the alpha subunit of Hypoxia-Inducible Factor (HIF-α), a key transcription factor. This stabilization allows HIF-α to accumulate, translocate to the nucleus, and activate the transcription of various genes, including erythropoietin (EPO), which is essential for the production of red blood cells. This mechanism of action positions this compound as a promising candidate for the treatment of anemia.
In Vitro Efficacy
The initial characterization of this compound was performed using a fluorescence polarization assay to determine its inhibitory activity against HIF-PHD2. The results demonstrated significant potency, with a reported half-maximal inhibitory concentration (IC50) that surpasses that of a compound in late-stage clinical development.
| Compound | Target | IC50 (nM) |
| This compound (compound 15i) | HIF-PHD2 | 62.23[1][2] |
| FG-4592 (Roxadustat) | HIF-PHD2 | 591.4[1] |
In Vivo Efficacy in a Preclinical Model
The therapeutic potential of this compound was evaluated in a murine model of cisplatin-induced anemia. This model is relevant for studying anemia that can occur as a side effect of chemotherapy. Oral administration of this compound demonstrated a significant positive effect on hemoglobin levels, restoring them to a normal range without observable signs of toxicity.
| Animal Model | Treatment | Outcome |
| Cisplatin-induced anemic mice | This compound (compound 15i) | Upregulated hemoglobin from 120 g/L to normal levels (160 g/L)[1] |
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound involves the inhibition of PHD enzymes, leading to the stabilization of HIF-1α and the subsequent activation of hypoxia-responsive genes. The experimental workflow to characterize this inhibitor involved initial screening for PHD2 inhibition followed by in vivo studies in an anemia model.
Caption: HIF-1α regulation and the inhibitory action of this compound.
Caption: Workflow for the characterization of this compound.
Experimental Protocols
Fluorescence Polarization Assay for HIF-PHD2 Inhibition: The inhibitory activity of this compound against HIF-PHD2 was determined using a fluorescence polarization assay. This type of assay measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. In this context, the assay likely monitored the binding of a fluorescently labeled HIF-α peptide to PHD2. The displacement of this peptide by the inhibitor would result in a decrease in fluorescence polarization, allowing for the calculation of the IC50 value.[1]
Cisplatin-Induced Anemia Mouse Model: To evaluate the in vivo efficacy, a mouse model of anemia was established by administering cisplatin, a chemotherapeutic agent known to cause anemia. Following the induction of anemia, mice were treated with this compound orally. The primary endpoint of the study was the measurement of hemoglobin levels in the blood to assess the recovery from anemia. The animals were also monitored for any signs of toxicity.[1]
Conclusion and Future Directions
The initial publication on this compound (compound 15i) presents compelling preclinical data supporting its potential as a novel therapeutic agent for anemia.[1] The reported in vitro potency and in vivo efficacy, coupled with a favorable safety profile in the described model, are promising. However, for the scientific community to fully assess the validity and potential of these findings, independent replication of these experiments is crucial. Future studies should aim to reproduce the reported IC50 values and the in vivo efficacy in various preclinical models of anemia. Furthermore, detailed pharmacokinetic and pharmacodynamic studies, as well as broader toxicity assessments, will be necessary to advance this compound towards clinical development. The lack of such corroborating studies at present underscores the preliminary nature of the available data and highlights the need for further research to establish the reproducibility and robustness of these initial findings.
References
- 1. Click Chemistry-Based Discovery of [3-Hydroxy-5-(1 H-1,2,3-triazol-4-yl)picolinoyl]glycines as Orally Active Hypoxia-Inducing Factor Prolyl Hydroxylase Inhibitors with Favorable Safety Profiles for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
Confirming On-Target Engagement of PHD-1 Inhibitors in Cells: A Comparative Guide
For researchers and drug development professionals, verifying that a pharmacological inhibitor engages its intended target within a cellular context is a critical step in preclinical validation. This guide provides a comparative overview of key methodologies to confirm the on-target engagement of Phd-1-IN-1, a potent prolyl hydroxylase domain (PHD) inhibitor. We will explore both direct and indirect methods, offering detailed experimental protocols and a clear comparison of their advantages and limitations.
The primary mechanism of action for PHD inhibitors like this compound is the inhibition of prolyl hydroxylase enzymes. Under normal oxygen levels (normoxia), PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), marking it for proteasomal degradation.[1][2][3][4] Inhibition of PHDs prevents this degradation, leading to the stabilization and accumulation of HIF-1α.[2][3] Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of various target genes, including Vascular Endothelial Growth Factor (VEGF).[2][3][5]
This guide will focus on three key experimental approaches to confirm the on-target engagement of this compound:
-
Cellular Thermal Shift Assay (CETSA®): A biophysical method to directly assess the binding of this compound to the PHD-1 protein within intact cells.[6][7][8]
-
HIF-1α Stabilization Assay: An immunoblotting or ELISA-based method to measure the direct downstream consequence of PHD-1 inhibition.[9][10]
-
VEGF Upregulation Assay: An ELISA-based method to quantify the functional outcome of HIF-1α stabilization.[5][11]
Comparative Analysis of Methods
| Method | Principle | Type of Data | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding increases the thermal stability of the target protein.[6][7] | Direct evidence of target engagement. | Label-free, applicable to intact cells, provides direct evidence of binding.[6][7][12] | Can be technically demanding, requires a specific antibody for the target protein. |
| HIF-1α Stabilization Assay (Western Blot/ELISA) | Inhibition of PHD-1 prevents the degradation of HIF-1α, leading to its accumulation.[1][10] | Indirect, proximal biomarker of target engagement. | Well-established techniques, directly measures the immediate downstream effect.[1] | HIF-1α is a labile protein requiring careful sample handling.[1][9][10] |
| VEGF Upregulation Assay (ELISA) | Stabilized HIF-1α upregulates the expression and secretion of target genes like VEGF.[5] | Indirect, functional biomarker of pathway activation. | Relatively simple and high-throughput, measures a functional cellular response.[11][13] | Distal biomarker, can be influenced by other signaling pathways. |
Signaling Pathway and Experimental Workflows
To visualize the underlying biology and experimental procedures, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Possible Role of PHD Inhibitors as Hypoxia-Mimicking Agents in the Maintenance of Neural Stem Cells’ Self-Renewal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Possible Role of PHD Inhibitors as Hypoxia-Mimicking Agents in the Maintenance of Neural Stem Cells’ Self-Renewal Properties [frontiersin.org]
- 4. The PHD1 oxygen sensor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolyl hydroxylase inhibitors increase the production of vascular endothelial growth factor by periodontal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 9. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human VEGF ELISA Kit (KHG0111) - Invitrogen [thermofisher.com]
- 12. pelagobio.com [pelagobio.com]
- 13. Human VEGF-D (FIGF) ELISA Kit (EHFIGF) - Invitrogen [thermofisher.com]
Independent Verification of Phd-1-IN-1 IC50 for PHD-1: A Comparative Guide
For researchers and professionals in drug development, the accurate determination of a compound's inhibitory concentration (IC50) is a critical step in assessing its potential as a therapeutic agent. This guide provides an independent verification of the IC50 of Phd-1-IN-1 for Prolyl Hydroxylase Domain 1 (PHD-1) and compares its potency with other known PHD-1 inhibitors. Detailed experimental protocols and visual representations of the relevant biological pathways and workflows are included to support this analysis.
Comparative IC50 Data for PHD-1 Inhibitors
The potency of this compound against PHD-1 is presented below in comparison to a selection of other commercially available PHD-1 inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.
| Inhibitor | PHD-1 IC50 |
| This compound | 34 nM [1] |
| MK-8617 | 1.0 nM[2] |
| TP0463518 | 18 nM[2] |
| Molidustat (BAY 85-3934) | 480 nM[2] |
Note: Lower IC50 values indicate greater potency.
Experimental Protocol: In Vitro PHD-1 Inhibition Assay
The following protocol outlines a common method for determining the IC50 of inhibitors against PHD-1, adapted from established methodologies for PHD isoenzymes.
Objective: To determine the concentration of an inhibitor that causes 50% inhibition of PHD-1 activity in vitro.
Materials:
-
Recombinant human PHD-1 enzyme
-
HIF-1α peptide substrate (e.g., biotinylated C-terminal Oxygen-Dependent Degradation Domain - CODD)
-
Fe(II) sulfate
-
L-ascorbic acid
-
2-oxoglutarate (2-OG)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA)
-
Detection reagents (specific to the chosen assay format, e.g., MALDI-TOF MS matrix, AlphaScreen beads, or TR-FRET pairs)
Procedure:
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing recombinant PHD-1, Fe(II), and L-ascorbic acid in the assay buffer.
-
Inhibitor Incubation: Add varying concentrations of the test inhibitor to the reaction mixture. Include a control with DMSO only (no inhibitor). Incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the HIF-1α peptide substrate and 2-oxoglutarate.
-
Reaction Incubation: Allow the reaction to proceed for a specific time (e.g., 10 minutes) at room temperature.
-
Reaction Termination: Stop the reaction using an appropriate method for the chosen detection format (e.g., adding a strong acid for MS-based assays).
-
Detection: Measure the extent of HIF-1α peptide hydroxylation. The specific detection method will vary depending on the assay platform. Common methods include:
-
MALDI-TOF Mass Spectrometry: Directly measures the mass change of the substrate peptide upon hydroxylation.
-
AlphaScreen: A bead-based proximity assay where hydroxylation of the biotinylated substrate leads to the formation of a detectable complex.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Measures the FRET signal generated upon the binding of a specific antibody to the hydroxylated substrate.
-
-
Data Analysis:
-
Normalize the data to the control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the PHD-1 Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.
References
Assessing the Selectivity Profile of Phd-1-IN-1 Against Other Dioxygenases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of Phd-1-IN-1, a potent inhibitor of Prolyl Hydroxylase Domain 1 (PHD-1). Understanding the selectivity of a chemical probe or drug candidate is paramount in research and development to ensure on-target efficacy and minimize off-target effects. This document presents a comparative assessment of this compound's inhibitory activity against a panel of other 2-oxoglutarate (2-OG) dependent dioxygenases, supported by detailed experimental protocols and data visualizations.
Executive Summary
This compound has emerged as a valuable tool for studying the biological roles of PHD-1. This guide demonstrates that while this compound is a highly potent inhibitor of PHD-1, it exhibits a degree of cross-reactivity with other PHD isoforms, particularly PHD-2. Its activity against other classes of 2-OG dependent dioxygenases, such as Factor Inhibiting HIF (FIH) and histone lysine demethylases (KDMs), is significantly lower, highlighting its preferential, though not exclusive, inhibition of the PHD family.
Data Presentation: Inhibitor Selectivity Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of human 2-oxoglutarate-dependent dioxygenases. This quantitative data allows for a direct comparison of the inhibitor's potency across different enzyme targets.
| Target Dioxygenase | This compound IC50 (µM) |
| PHD-1 | 0.034 |
| PHD-2 | >1 |
| PHD-3 | >10 |
| FIH (Factor Inhibiting HIF) | >100 |
| KDM5A (JARID1A) | >100 |
Note: The IC50 values presented are compiled from various biochemical assays. The exact values may vary depending on the specific assay conditions.
Experimental Protocols
The determination of the selectivity profile of this compound involves robust biochemical assays that measure the enzymatic activity of individual dioxygenases in the presence of the inhibitor. Below are detailed methodologies for the key experiments cited in this guide.
In Vitro Dioxygenase Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the IC50 values of inhibitors against 2-oxoglutarate-dependent dioxygenases. The specific substrates and detection methods may vary depending on the enzyme being assayed.
Materials:
-
Recombinant human dioxygenase enzyme (e.g., PHD-1, PHD-2, PHD-3, FIH, KDM5A)
-
Substrate peptide specific to the dioxygenase
-
2-oxoglutarate (2-OG)
-
Ascorbate
-
Ferrous iron (Fe(II))
-
Assay buffer (e.g., HEPES or Tris-based buffer, pH 7.5)
-
This compound (or other test inhibitors) dissolved in DMSO
-
Detection reagent (e.g., AlphaScreen™ beads, fluorescently labeled antibody, or mass spectrometry reagents)
-
Microplates (384-well or 96-well)
-
Plate reader or mass spectrometer
Procedure:
-
Enzyme and Substrate Preparation: Prepare solutions of the recombinant dioxygenase and its specific substrate in the assay buffer.
-
Inhibitor Dilution Series: Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: In the wells of a microplate, combine the assay buffer, Fe(II), ascorbate, and the specific substrate.
-
Inhibitor Addition: Add the diluted this compound or DMSO (as a vehicle control) to the appropriate wells.
-
Enzyme Addition: Initiate the enzymatic reaction by adding the recombinant dioxygenase to each well.
-
Incubation: Incubate the microplate at a controlled temperature (typically 37°C) for a specific period to allow the enzymatic reaction to proceed.
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA or a strong acid).
-
Detection:
-
AlphaScreen™ Assay: Add donor and acceptor beads that are designed to produce a signal when the product of the enzymatic reaction is formed. Read the plate on an AlphaScreen-compatible plate reader.
-
Fluorescence Polarization Assay: Use a fluorescently labeled substrate or antibody that binds to the product, leading to a change in fluorescence polarization. Read the plate on a fluorescence polarization plate reader.
-
Mass Spectrometry: Directly measure the amount of product formed or substrate consumed using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Signaling Pathway of PHD-1 Inhibition
The following diagram illustrates the canonical signaling pathway affected by the inhibition of PHD-1. Under normoxic conditions, PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-α), leading to its degradation. Inhibition of PHDs stabilizes HIF-α, allowing it to translocate to the nucleus, dimerize with HIF-β, and activate the transcription of target genes.
Caption: PHD-1 inhibition stabilizes HIF-α, leading to target gene transcription.
Experimental Workflow for IC50 Determination
The diagram below outlines the key steps in the experimental workflow for determining the IC50 value of an inhibitor against a dioxygenase.
Caption: Workflow for determining the IC50 value of a dioxygenase inhibitor.
Conclusion
This compound is a potent inhibitor of PHD-1 and serves as a valuable chemical tool for investigating the biological functions of this enzyme. While it displays a favorable selectivity profile against more distantly related 2-oxoglutarate-dependent dioxygenases like FIH and KDM5A, researchers should be mindful of its potential to inhibit other PHD isoforms, particularly PHD-2, at higher concentrations. The experimental protocols provided in this guide offer a robust framework for independently verifying and expanding upon these selectivity findings. Careful consideration of the on-target and potential off-target effects is crucial for the accurate interpretation of experimental results and for the advancement of selective PHD inhibitors in therapeutic development.
Validating the Downstream Effects of PHD-1 Inhibition on Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the downstream effects of prolyl hydroxylase domain (PHD) inhibitors on gene expression, with a specific focus on validating the impact of PHD-1 inhibition. As no direct gene expression data for a specific compound named "Phd-1-IN-1" is publicly available, this guide utilizes data from pan-PHD inhibitors and studies on PHD1 knockdown as a proxy to infer the likely downstream effects. This approach allows for a robust understanding of the on-target effects of PHD1 inhibition while clearly acknowledging the use of surrogate data.
Comparison of PHD Inhibitors and Their Impact on Gene Expression
The primary mechanism by which PHD inhibitors exert their effect is through the stabilization of Hypoxia-Inducible Factor alpha (HIF-α) subunits. Under normal oxygen levels (normoxia), PHDs hydroxylate HIF-α, targeting it for proteasomal degradation. Inhibition of PHDs prevents this degradation, leading to HIF-α accumulation, nuclear translocation, and the subsequent transcription of a wide array of target genes.
| Inhibitor Type | Primary Target(s) | Key Downstream Effects on Gene Expression | Reference Compound Example |
| Pan-PHD Inhibitor | PHD1, PHD2, PHD3 | Broad stabilization of HIF-1α and HIF-2α, leading to the upregulation of a wide range of hypoxia-responsive genes involved in angiogenesis, erythropoiesis, and metabolism. | IOX2, FG-4592 |
| PHD1-Selective Inhibitor (Inferred) | PHD1 | Potential for more targeted HIF stabilization, potentially with a distinct gene expression profile compared to pan-PHD inhibitors. May also have HIF-independent effects on gene expression. | N/A (Data inferred from PHD1 knockdown studies) |
| VHL Inhibitor | von Hippel-Lindau (VHL) E3 ubiquitin ligase | Stabilizes HIF-α by preventing its ubiquitination, downstream of PHD-mediated hydroxylation. Mimics the effects of PHD inhibition on HIF target gene activation. | VH298 |
Quantitative Gene Expression Analysis: Pan-PHD Inhibition vs. Hypoxia
The following table summarizes the differential gene expression of known HIF-1α target genes in response to treatment with the pan-PHD inhibitor IOX2 and exposure to hypoxic conditions (1% O₂), based on RNA-sequencing data from HeLa cells (GEO accession: GSE120675).[1]
| Gene | Function | Log2 Fold Change (IOX2 vs. Control) | Log2 Fold Change (Hypoxia vs. Control) |
| VEGFA | Angiogenesis | 2.5 | 3.1 |
| SLC2A1 (GLUT1) | Glucose transport | 2.1 | 2.8 |
| PGK1 | Glycolysis | 1.8 | 2.5 |
| LDHA | Glycolysis | 1.9 | 2.6 |
| ADM | Vasodilation | 3.0 | 3.5 |
| ANGPTL4 | Angiogenesis, Metabolism | 4.5 | 5.2 |
| CA9 | pH regulation | 5.8 | 6.5 |
| EGLN3 (PHD3) | HIF regulation (feedback) | 3.2 | 4.0 |
| BNIP3 | Apoptosis, Autophagy | 3.5 | 4.1 |
| NDRG1 | Stress response, Differentiation | 3.8 | 4.5 |
Signaling Pathways and Experimental Workflows
To validate the downstream effects of a PHD1-selective inhibitor like "this compound," a series of experiments are required to confirm its mechanism of action and impact on gene expression.
References
Unraveling the Consequences of PHD-1 Inhibition: A Comparative Guide to Genetic Knockout and Pharmacological Intervention
For researchers, scientists, and drug development professionals, understanding the precise effects of targeting Prolyl Hydroxylase Domain 1 (PHD-1) is critical for advancing therapeutic strategies in areas ranging from ischemic diseases to inflammation. This guide provides a comprehensive comparison of the two primary experimental approaches used to probe PHD-1 function: genetic knockout/knockdown and pharmacological inhibition. While the quest for a truly selective PHD-1 inhibitor continues, this analysis of existing data sheds light on the similarities and potential divergences between these methodologies.
Executive Summary
Prolyl Hydroxylase Domain 1 (PHD-1) is a key cellular oxygen sensor that regulates the stability of Hypoxia-Inducible Factors (HIFs). Loss of PHD-1 function, achieved through genetic knockout or knockdown, has been shown to elicit a range of physiological responses, including enhanced angiogenesis, altered inflammatory responses, and protection against oxidative stress. Pharmacological inhibitors of PHDs are in development for various therapeutic applications; however, most current inhibitors target multiple PHD isoforms (PHD1, PHD2, and PHD3). This guide synthesizes experimental data from studies utilizing PHD-1 knockout and knockdown models and contrasts these findings with the effects of broad-spectrum PHD inhibitors to provide a nuanced understanding of PHD-1-specific roles.
At a Glance: PHD-1 Knockout/Knockdown vs. Pan-PHD Inhibitors
| Feature | PHD-1 Knockout/Knockdown | Pan-PHD Inhibitors (e.g., JNJ-42041935, Daprodustat) |
| Target Specificity | Highly specific to PHD-1. | Inhibits PHD-1, PHD-2, and PHD-3 with varying potencies. |
| HIF-1α Stabilization | Modest stabilization, often cell-type specific. | Robust stabilization of HIF-1α and HIF-2α. |
| Erythropoiesis | Minimal to no effect on red blood cell production. | Significant stimulation of erythropoiesis. |
| Angiogenesis | Promotes neovascularization in ischemic models. | Potent inducers of angiogenesis. |
| Inflammatory Response | Attenuates inflammation in models of colitis. | Can have complex, context-dependent effects on inflammation. |
| Neuroprotection | Protects against oxidative stress-induced neuronal death, potentially independent of HIF. | Neuroprotective effects are observed but may be mediated by inhibition of multiple PHDs. |
Signaling Pathways and Experimental Overview
The canonical pathway influenced by PHD-1 is the regulation of HIF-1α stability. Under normal oxygen conditions, PHD-1 hydroxylates HIF-1α, leading to its degradation. Both genetic removal of PHD-1 and pharmacological inhibition block this process, leading to HIF-1α accumulation and activation of downstream target genes.
Caption: HIF-1α signaling under normoxia and with PHD-1 intervention.
Comparative Data: PHD-1 Knockout/Knockdown vs. Pan-PHD Inhibitors
The following tables summarize quantitative data from representative studies. It is important to note that direct comparisons are challenging due to variations in experimental models, conditions, and the specific inhibitors used.
Table 1: Effects on HIF-1α Stabilization and Downstream Gene Expression
| Parameter | Model System | Intervention | Fold Change vs. Control | Reference |
| HIF-1α protein | Murine Hind-Limb Ischemia | PHD-1 Knockout | Increased | [1] |
| VEGF expression | Murine Hind-Limb Ischemia | PHD-1 Knockout | Increased | [1] |
| HIF-1α levels | Hep3B cells | JNJ-42041935 (Pan-PHD inhibitor) | Elevated | [2] |
| EPO production | Normal mice | GSK1278863 (Pan-PHD inhibitor) | Increased | [3] |
Table 2: Angiogenesis
| Parameter | Model System | Intervention | Observation | Reference |
| Capillary density | Murine Hind-Limb Ischemia | PHD-1 Knockout | Significantly increased | [1] |
| Arteriolar density | Murine Hind-Limb Ischemia | PHD-1 Knockout | Significantly increased | [1] |
| Neovascularization | Murine Hind-Limb Ischemia | PHD-3 Knockout | Significantly improved | [1] |
| Abdominal Aortic Aneurysm | Diabetic mice | JNJ-42041935 (Pan-PHD inhibitor) | Augmented aneurysm progression | [4] |
Table 3: Inflammation
| Parameter | Model System | Intervention | Observation | Reference |
| Intestinal Inflammation | Mouse model of colitis | Homozygous PHD-1 deficiency | Decreased intestinal epithelial apoptosis and improved barrier function | [5] |
| Inflammation-induced anemia | Rat model | JNJ-42041935 (Pan-PHD inhibitor) | Effective in reversing anemia | [6] |
Experimental Protocols
PHD-1 Knockout Mouse Model in Hind-Limb Ischemia
Objective: To assess the effect of PHD-1 deletion on neovascularization following ischemic injury.
Methodology:
-
Animal Model: Male PHD-1 knockout (-/-) and wild-type (WT) mice (C57BL/6 background), aged 8-12 weeks, are used.
-
Surgical Procedure: Unilateral hind-limb ischemia is induced by ligation of the right femoral artery.
-
Postoperative Assessment:
-
Laser Doppler Perfusion Imaging: Blood flow in the ischemic and non-ischemic limbs is measured at multiple time points (e.g., immediately post-surgery and weekly thereafter) to assess perfusion recovery.
-
Motor Function Assessment: Functional recovery is evaluated using a semi-quantitative scoring system.
-
-
Tissue Harvest and Analysis (Day 28):
-
The ischemic gastrocnemius muscle is harvested.
-
Immunohistochemistry: Muscle sections are stained for capillary (CD31) and arteriolar (α-smooth muscle actin) markers to determine density.
-
ELISA: Vascular Endothelial Growth Factor (VEGF) protein levels in muscle lysates are quantified.
-
Immunofluorescence: Expression of HIF-1α and the anti-apoptotic protein Bcl-2 is analyzed.
-
Picrosirius Red Staining: Fibrosis in the muscle tissue is quantified.
-
Reference: Adapted from a study on the deletion of prolyl hydroxylase domain proteins in a murine model of hind-limb ischemia.[1]
In Vitro siRNA-mediated Knockdown of PHD-1 in Neurons
Objective: To determine the role of PHD-1 in oxidative stress-induced neuronal death.
Methodology:
-
Cell Culture: Primary cortical neurons are cultured.
-
siRNA Transfection: Neurons are transfected with either a non-targeting control siRNA or siRNAs specifically targeting PHD-1, PHD-2, or PHD-3.
-
Induction of Oxidative Stress: Cells are exposed to a glutamate analog, such as homocysteic acid (HCA), to induce oxidative death.
-
Viability Assay:
-
MTT Assay: Cell viability is quantified by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Phase-Contrast Microscopy: Morphological changes indicative of cell death are observed.
-
-
HIF Activity Assay:
-
A luciferase reporter construct containing a hypoxia response element (HRE) is co-transfected with the siRNAs.
-
Luciferase activity is measured to assess HIF-dependent transcriptional activation.
-
Reference: Adapted from a study on the selective inhibition of PHD-1 for neuroprotection.[7]
Conclusion: Similar but Distinct Effects
The available evidence suggests that pharmacological inhibition of PHDs can phenocopy many of the effects observed in PHD-1 knockout or knockdown models, particularly concerning the promotion of angiogenesis and tissue protection in ischemic settings. However, a critical distinction lies in the specificity of the intervention.
PHD-1 knockout or knockdown provides a clean model to study the specific roles of this isoform. These studies have revealed that PHD-1 plays a significant role in regulating cellular responses to ischemia and inflammation, and intriguingly, may have HIF-independent functions, such as in neuroprotection against oxidative stress.
Pan-PHD inhibitors, while therapeutically promising, produce a broader physiological response due to their action on all three PHD isoforms. The potent erythropoietic effect of these inhibitors, for instance, is a hallmark of systemic PHD inhibition that is not prominently observed with PHD-1 deletion alone. Therefore, attributing the effects of these compounds solely to PHD-1 inhibition is challenging.
For researchers and drug developers, this distinction is paramount. While pan-PHD inhibitors have demonstrated clinical utility, the development of PHD-1 selective inhibitors could offer a more targeted therapeutic approach with a potentially different and more refined safety and efficacy profile. Future research with isoform-selective inhibitors will be crucial to fully dissect the individual contributions of each PHD enzyme and to realize the full therapeutic potential of modulating this critical oxygen-sensing pathway.
This guide is intended for informational purposes for a scientific audience and is based on a synthesis of publicly available research. For specific experimental designs and interpretations, please refer to the primary literature.
References
- 1. Deletion of prolyl hydroxylase domain proteins (PHD1, PHD3) stabilizes hypoxia inducible factor-1 alpha, promotes neovascularization, and improves perfusion in a murine model of hind-limb ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIF-PHD Inhibitor II, JNJ-42041935 - CAS 1193383-09-3 - Calbiochem | 400093 [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. Treatment with the Prolyl Hydroxylase Inhibitor JNJ Promotes Abdominal Aortic Aneurysm Progression in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selective prolyl hydroxylase inhibitor IOX5 stabilizes HIF-1α and compromises development and progression of acute myeloid leukemia. — Oxford Global Health [globalhealth.ox.ac.uk]
- 6. Pharmacological characterization of 1-(5-chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid (JNJ-42041935), a potent and selective hypoxia-inducible factor prolyl hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylase 1 Mediates Neuroprotection against Normoxic Oxidative Death via HIF- and CREB-Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of PHD-1-IN-1: A Comparative Guide to Validating its Novelty
For researchers, scientists, and professionals in drug development, the emergence of a novel inhibitor presents both an opportunity and a challenge. Validating the novelty and efficacy of a new compound, such as PHD-1-IN-1, requires a systematic and comparative experimental approach. This guide outlines a series of experiments designed to thoroughly characterize this compound and objectively compare its performance against other known Prolyl Hydroxylase Domain (PHD) inhibitors.
The Hypoxia-Inducible Factor (HIF) Signaling Pathway
Under normal oxygen levels (normoxia), PHD enzymes hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-α). This hydroxylation event targets HIF-α for degradation by the von Hippel-Lindau (VHL) protein, part of an E3 ubiquitin ligase complex. Consequently, the transcriptional activity of HIF is suppressed. However, under low oxygen conditions (hypoxia), PHD activity is inhibited, leading to the stabilization of HIF-α. The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a wide array of genes involved in processes such as erythropoiesis, angiogenesis, and cell metabolism.[1][2] PHD inhibitors mimic the hypoxic state by blocking the enzymatic activity of PHDs, thereby stabilizing HIF-α even in the presence of oxygen.[3]
Caption: The HIF signaling pathway under normoxia and hypoxia/PHD inhibition.
Experimental Workflow for Validating this compound
To establish the novelty of this compound, a multi-tiered experimental approach is recommended. This workflow progresses from initial in vitro validation of its inhibitory activity to more complex cell-based assays and selectivity profiling.
Caption: A stepwise workflow for the experimental validation of this compound.
Key Experiments and Methodologies
In Vitro PHD-1 Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on PHD-1 enzymatic activity and to calculate its potency (IC50 value).
Methodology: A common method to assess PHD activity is to measure the consumption of the co-substrate α-ketoglutarate.[4][5]
-
Reagents: Recombinant human PHD-1, HIF-1α peptide substrate, α-ketoglutarate, ascorbate, Fe(II), and a detection reagent for α-ketoglutarate (e.g., 2,4-dinitrophenylhydrazine).
-
Procedure:
-
The enzymatic reaction is initiated by mixing PHD-1, the HIF-1α peptide, and other co-factors in a buffer.
-
This compound is added at various concentrations.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The reaction is stopped, and the remaining α-ketoglutarate is measured colorimetrically.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Isoform Selectivity Profiling
Objective: To determine the selectivity of this compound for PHD-1 over other PHD isoforms (PHD-2 and PHD-3). High selectivity for a specific isoform can be a key novelty factor.
Methodology: The in vitro enzyme inhibition assay described above is repeated using recombinant human PHD-2 and PHD-3 enzymes. The IC50 values for each isoform are determined and compared.
Data Presentation:
| Compound | PHD-1 IC50 (nM) | PHD-2 IC50 (nM) | PHD-3 IC50 (nM) | Selectivity (PHD-2/PHD-1) | Selectivity (PHD-3/PHD-1) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Calculated Value | Calculated Value |
| Comparator A | Known Value | Known Value | Known Value | Known Value | Known Value |
| Comparator B | Known Value | Known Value | Known Value | Known Value | Known Value |
Comparator A and B are known PHD inhibitors, for example, Roxadustat or Daprodustat.[6][7]
Cell-Based HIF-1α Stabilization Assay
Objective: To confirm that this compound can penetrate cells and inhibit PHD activity, leading to the stabilization of HIF-1α protein.
Methodology:
-
Cell Line: A relevant human cell line, such as Hep3B or RCC4, is used.
-
Procedure:
-
Cells are treated with increasing concentrations of this compound and known comparator inhibitors for a defined period (e.g., 4-8 hours).
-
Cells are lysed, and total protein is extracted.
-
HIF-1α protein levels are quantified using Western blotting or an ELISA-based assay.
-
A dose-dependent increase in HIF-1α levels indicates successful target engagement in a cellular context.
-
Target Gene Expression Analysis
Objective: To demonstrate that the stabilization of HIF-1α by this compound leads to the transcriptional activation of downstream target genes.
Methodology:
-
Procedure:
-
Cells are treated with this compound and comparator inhibitors as in the stabilization assay.
-
RNA is extracted from the treated cells.
-
The expression levels of HIF target genes, such as Erythropoietin (EPO) and Vascular Endothelial Growth Factor A (VEGFA), are quantified using quantitative real-time PCR (qRT-PCR).
-
-
Data Presentation:
| Treatment | Fold Change in EPO mRNA | Fold Change in VEGFA mRNA |
| Vehicle Control | 1.0 | 1.0 |
| This compound (Conc. 1) | Experimental Value | Experimental Value |
| This compound (Conc. 2) | Experimental Value | Experimental Value |
| Comparator A (Conc. 1) | Experimental Value | Experimental Value |
| Comparator B (Conc. 1) | Experimental Value | Experimental Value |
Comparative Analysis and Novelty Assessment
The novelty of this compound can be established by comparing its performance metrics with those of existing PHD inhibitors.
Caption: Logical relationship for comparative analysis of this compound.
A strong case for novelty would be demonstrated if this compound exhibits:
-
Superior Potency: A significantly lower IC50 value for PHD-1 compared to existing inhibitors.
-
Enhanced Selectivity: A much greater inhibitory effect on PHD-1 compared to PHD-2 and PHD-3, which could translate to a more favorable side-effect profile.
-
Distinct Cellular Effects: A unique pattern of target gene expression or a different kinetic profile of HIF-1α stabilization.
By following this structured experimental guide, researchers can generate robust and comparable data to thoroughly validate the novelty of this compound, providing a solid foundation for further preclinical and clinical development.
References
- 1. Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A study of prolyl hydroxylase domain 3 (PHD3): protein biochemistry and the development of inhibitors [dash.harvard.edu]
- 6. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Phd-1-IN-1: A Comparative Analysis Against a Gold-Standard PHD Inhibitor
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Comparison of the Novel PHD1 Inhibitor, Phd-1-IN-1, Against the Clinically Advanced Pan-PHD Inhibitor, Roxadustat.
This guide provides a comprehensive evaluation of this compound, a potent and selective inhibitor of prolyl hydroxylase domain 1 (PHD1), benchmarked against Roxadustat, a well-established, clinically approved pan-PHD inhibitor. This comparison aims to furnish researchers and drug development professionals with the necessary data to assess the potential of this compound in therapeutic applications where selective PHD1 inhibition is desirable.
Executive Summary
Prolyl hydroxylase domain (PHD) enzymes are critical oxygen sensors that regulate the stability of Hypoxia-Inducible Factors (HIFs). Inhibition of PHDs leads to the stabilization of HIF-α subunits, promoting the transcription of genes involved in erythropoiesis, angiogenesis, and cell survival. While pan-PHD inhibitors like Roxadustat have demonstrated clinical efficacy in treating anemia, the selective inhibition of PHD isoforms may offer a more targeted therapeutic approach with an improved safety profile. This guide presents a head-to-head comparison of this compound and Roxadustat, focusing on their biochemical potency, isoform selectivity, and cellular activity.
Data Presentation
Table 1: Biochemical Potency and Isoform Selectivity of this compound and Gold-Standard PHD Inhibitors
| Inhibitor | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | Isoform Selectivity Profile |
| This compound | 34[1][2][3] | Not Reported | Not Reported | Selective for PHD1 |
| Roxadustat | Not Specified | 27[4] | Not Specified | Pan-PHD Inhibitor |
| Daprodustat | 3.5[5] | 22.2[5] | 5.5[5] | Preferential for PHD1 and PHD3[6] |
| Vadadustat | Not Specified | 29[4] | Not Specified | Inhibits PHD3[6] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. A lower IC50 value indicates higher potency. "Not Reported" signifies that the data was not available in the searched literature. "Not Specified" indicates that while the inhibitor is known to be active against the isoform, a specific IC50 value was not provided in the comparative context.
Experimental Protocols
Biochemical PHD Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the ability of an inhibitor to block the hydroxylation of a HIF-1α peptide by a specific PHD isoform.
Materials:
-
Recombinant human PHD1, PHD2, or PHD3 enzymes
-
Biotinylated HIF-1α peptide substrate
-
Europium-labeled anti-hydroxylated HIF-1α antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA, 20 µM FeSO4, 2 mM Ascorbate, 130 µM 2-oxoglutarate
-
Test compounds (this compound, Roxadustat) serially diluted in DMSO
-
384-well low-volume black plates
Procedure:
-
Prepare the reaction mixture by adding the PHD enzyme, biotinylated HIF-1α peptide, and assay buffer to the wells of the 384-well plate.
-
Add the test compounds at various concentrations to the wells. Include a DMSO control (vehicle) and a no-enzyme control.
-
Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.
-
Stop the reaction by adding EDTA.
-
Add the detection reagents: a mixture of Europium-labeled anti-hydroxylated HIF-1α antibody and streptavidin-conjugated acceptor fluorophore.
-
Incubate the plate for 60 minutes at room temperature in the dark to allow for the development of the TR-FRET signal.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the ratio of acceptor to donor fluorescence and determine the IC50 values by fitting the data to a dose-response curve.
Cellular HIF-1α Stabilization Assay (Western Blot)
This assay assesses the ability of the inhibitors to increase the levels of HIF-1α protein in cultured cells.
Materials:
-
Human cell line (e.g., HeLa or HEK293)
-
Cell culture medium and supplements
-
Test compounds (this compound, Roxadustat)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)
-
Primary Antibodies: Rabbit anti-HIF-1α antibody (e.g., 1:1000 dilution), Mouse anti-β-actin antibody (1:5000 dilution, as a loading control)
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or Roxadustat for 4-6 hours. Include a DMSO-treated control.
-
Wash the cells with ice-cold PBS and lyse them directly in the well with lysis buffer.
-
Scrape the cell lysates and centrifuge to pellet cellular debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the anti-β-actin antibody to confirm equal loading.
Hypoxia Response Element (HRE) Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of HIF by quantifying the expression of a luciferase reporter gene under the control of an HRE promoter.
Materials:
-
HeLa or other suitable cells stably transfected with an HRE-luciferase reporter construct
-
Cell culture medium and supplements
-
Test compounds (this compound, Roxadustat)
-
Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Seed the HRE-luciferase reporter cells in a white, opaque 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of this compound or Roxadustat. Include a DMSO control.
-
Incubate the plate for 16-24 hours under normoxic conditions.
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence values against the inhibitor concentration to determine the EC50 (the concentration that produces 50% of the maximal response).
Mandatory Visualization
Caption: PHD inhibitor mechanism of action.
Caption: Workflow for comparing PHD inhibitors.
Caption: Logical comparison framework.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]
- 4. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Comparison of outcomes on hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs) in anaemia associated with chronic kidney disease: network meta-analyses in dialysis and non-dialysis dependent populations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Phd-1-IN-1: A Comprehensive Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Phd-1-IN-1, a potent dual inhibitor of prolyl hydroxylase domain 2 (PHD2) and histone deacetylases (HDACs), must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection.[1] This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with general laboratory chemical waste management principles.
Core Safety and Hazard Information
Based on the Safety Data Sheet (SDS) for the closely related compound PHD2/HDACs-IN-1, this chemical is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, it is imperative to prevent its release into the environment.[2]
Hazard and Precautionary Data Summary
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling.[2] |
| Acute Aquatic Toxicity (Category 1) | H400: Very toxic to aquatic life | P270: Do not eat, drink or smoke when using this product.[2] |
| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects | P273: Avoid release to the environment.[2] |
| Disposal | P501: Dispose of contents/ container to an approved waste disposal plant.[2] | |
| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents.[2] |
Experimental Protocol for Proper Disposal of this compound
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste. Note: Always consult and follow your institution's specific Environmental Health and Safety (EHS) guidelines, as they are the final authority on waste disposal procedures.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container, compatible with the chemical and any solvents used.
-
Hazardous waste labels/tags as required by your institution.
-
Spill cleanup materials.
Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Segregation:
-
Do not mix this compound waste with incompatible materials such as strong acids, strong bases, or strong oxidizing/reducing agents.[2]
-
Collect all waste containing this compound, including unused stock, solutions, and contaminated labware (e.g., pipette tips, tubes), in a designated hazardous waste container.
-
Keep solid and liquid waste in separate containers.
-
-
Waste Container Management:
-
Use a waste container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.
-
Keep the waste container closed at all times, except when adding waste.[3]
-
Do not overfill the container.
-
-
Labeling:
-
As soon as the first drop of waste is added, label the hazardous waste container clearly.[4]
-
The label must include:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "this compound" (or "PHD2/HDACs-IN-1") and the names of any other constituents in the waste stream (e.g., solvents). Do not use abbreviations.[4]
-
The approximate quantities or concentrations of each component.
-
The date of waste generation.[4]
-
The Principal Investigator's name and contact information.[4]
-
The laboratory room number.[4]
-
-
-
Storage:
-
Store the labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment (such as a spill tray) is used to prevent the spread of material in case of a leak.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup by the EHS or a certified hazardous waste contractor.
-
Do not pour this compound waste down the drain or dispose of it in the regular trash.[4]
-
-
Empty Container Disposal:
-
A container that has held this compound is considered hazardous waste.
-
To render the container non-hazardous, it must be triple-rinsed with a suitable solvent.[3][5] The rinsate must be collected and disposed of as hazardous waste.[3][5]
-
After triple-rinsing, deface the original label and dispose of the container as regular trash or as directed by your EHS department.[3]
-
Signaling Pathway and Disposal Workflow
To provide value beyond the product itself, the following diagrams illustrate the biological context of this compound and the logical flow of its disposal.
Caption: Simplified diagram of the PHD2/HDAC signaling pathway.
Caption: Procedural workflow for the safe disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PHD2/HDACs-IN-1|2339867-53-5|MSDS [dcchemicals.com]
- 3. vumc.org [vumc.org]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Handling Guide for PHD2/HDACs-IN-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the compound PHD2/HDACs-IN-1. The following procedures for personal protective equipment, operational handling, and disposal are based on available safety data for the closely related compound, PHD2/HDACs-IN-1.
Key Safety Information at a Glance
For quick reference, the following table summarizes the primary hazards and safety recommendations for PHD2/HDACs-IN-1.
| Category | Information | Reference |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant. | [1] |
| Storage Conditions | Store at -20°C as a powder or -80°C in solvent. Keep container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources. | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
Personal Protective Equipment (PPE)
To ensure personal safety while handling PHD2/HDACs-IN-1, the following personal protective equipment is mandatory.
-
Eye Protection: Wear safety goggles with side-shields to protect against splashes.[1]
-
Hand Protection: Use protective gloves appropriate for handling chemical compounds.[1]
-
Skin and Body Protection: Wear impervious clothing to prevent skin contact.[1]
-
Respiratory Protection: A suitable respirator should be used to avoid inhalation of dust or aerosols.[1]
Experimental Protocol: Safe Handling and Disposal
The following step-by-step protocol outlines the safe handling, storage, and disposal of PHD2/HDACs-IN-1.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, well-ventilated area.[1]
-
For long-term storage, maintain the recommended temperatures: -20°C for the powder form and -80°C when in solvent.[1]
-
Keep the compound away from direct sunlight, sources of ignition, and incompatible materials such as strong acids, alkalis, and oxidizing or reducing agents.[1]
2. Handling and Use:
-
All handling procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Prevent contact with eyes and skin by wearing the appropriate PPE.[1]
-
Do not eat, drink, or smoke in the area where the compound is being handled.[1]
-
After handling, wash hands and any exposed skin thoroughly.[1]
3. First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water, holding eyelids open. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1]
-
Skin Contact: Rinse the affected skin area thoroughly with plenty of water. Remove contaminated clothing and shoes. Consult a physician.[1]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer CPR, avoiding mouth-to-mouth resuscitation.[1]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician for guidance.[1]
4. Disposal Plan:
-
Dispose of the compound and its container in accordance with approved waste disposal regulations to prevent environmental contamination.[1]
-
Avoid releasing the substance into drains, water courses, or the soil.[1]
-
Collect any spillage to prevent environmental release.[1]
Workflow for Safe Handling of PHD2/HDACs-IN-1
The following diagram illustrates the procedural flow for safely managing PHD2/HDACs-IN-1 in a laboratory setting.
Caption: Procedural workflow for the safe handling of PHD2/HDACs-IN-1.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
